molecular formula C12H22N4O6S2 B032829 Vitalethine CAS No. 143129-01-5

Vitalethine

Cat. No.: B032829
CAS No.: 143129-01-5
M. Wt: 382.5 g/mol
InChI Key: NXURKZIMAQBJEU-UHFFFAOYSA-N
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Description

Vitalethine is a pivotal endogenous disulfide compound that has emerged as a critical subject of study in redox biology and cellular signaling. This unique molecule is a precursor to vitaletheine modulators, which are believed to play a fundamental role in regulating enzymatic activity, particularly for the beta-hydroxy beta-methylglutaryl-CoA (HMG-CoA) reductase complex, a key enzyme in the mevalonate pathway. Its primary research value lies in its potential to modulate cellular redox states and influence metabolic processes central to cell proliferation, immune function, and energy metabolism. Researchers are investigating this compound's intricate mechanism of action, which may involve redox-sensitive signaling pathways that impact gene expression and protein function. Current applications focus on its potential role in immunological research, cancer biology—specifically in studying the dysregulation of metabolic pathways in oncogenesis—and neurobiology. Its study provides invaluable insights into the complex interplay between thiol-disulfide exchange, cellular antioxidant defense systems, and the regulation of vital metabolic checkpoints, offering a promising avenue for developing novel research tools and therapeutic hypotheses.

Properties

IUPAC Name

[3-[2-[2-[3-(carboxyamino)propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]carbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O6S2/c17-9(1-3-15-11(19)20)13-5-7-23-24-8-6-14-10(18)2-4-16-12(21)22/h15-16H,1-8H2,(H,13,17)(H,14,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXURKZIMAQBJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)O)C(=O)NCCSSCCNC(=O)CCNC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162322
Record name Vitalethine
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URL https://comptox.epa.gov/dashboard/DTXSID30162322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143129-01-5
Record name Vitalethine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143129015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitalethine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of Vitalethine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitalethine, identified chemically as N-(carboxy)-beta-alanyl-cysteamine, and its disulfide form, beta-alethine, are compounds that have been reported to possess significant biological activities, including immunomodulatory and anti-neoplastic effects. Despite initial promising findings, the precise molecular mechanisms underpinning these actions have not been extensively elucidated in recent scientific literature. This technical guide synthesizes the available information, proposing a mechanism of action based on the functions of its constituent molecules—cysteamine (B1669678) and beta-alanine (B559535)—and explores its potential interactions with key cellular signaling pathways. The primary proposed mechanisms revolve around the modulation of intracellular redox status, direct enzymatic interactions, and the regulation of signaling cascades critical to cell proliferation and survival.

Introduction

This compound is a thiol-containing compound purported to be naturally synthesized from L-cysteine and pantothenic acid.[1][2] Early research suggested its potential in modulating erythropoiesis and exhibiting anti-cancer properties, particularly against melanoma and myeloma in murine models.[3] The proposed mechanisms of action are broad, ranging from immune system stimulation to the regulation of cancer-related genes like ras.[1][4] This document aims to provide a detailed overview of the currently understood and hypothesized mechanisms of action of this compound, drawing from the limited direct research and the more extensive knowledge of its chemical components.

Proposed Core Mechanisms of Action

The biological effects of this compound are likely multifaceted, stemming from the activities of its thiol group (from the cysteamine moiety) and its peptide-like structure. The proposed core mechanisms can be categorized as follows:

  • Redox Modulation and Antioxidant Activity: The thiol group of this compound can participate in redox reactions, influencing the cellular redox state. This is a common feature of thiol-containing compounds like cysteamine, which can act as antioxidants and modulate the activity of redox-sensitive proteins.

  • Enzymatic Interaction: An "oxygen-requiring" monooxygenase has been suggested as a key enzyme interacting with this compound.[1] While the specific enzyme has not been definitively identified in the context of this compound, Flavin-containing monooxygenases (FMOs) and Cysteamine Dioxygenase (ADO) are known to metabolize cysteamine and other thiol compounds.[5][6][7]

  • Signaling Pathway Modulation: By altering the cellular redox environment and interacting with key enzymes, this compound may influence critical signaling pathways involved in cell growth, proliferation, and apoptosis, such as the Ras-MAPK and PI3K-Akt pathways.

Detailed Signaling Pathways and Molecular Interactions

The Role of the Cysteamine Moiety and Redox Signaling

Cysteamine, a key component of this compound, is a known modulator of intracellular redox homeostasis. Its thiol group can undergo disulfide exchange reactions with cysteine residues in proteins, thereby altering their structure and function.

One of the most critical pathways influenced by cellular redox status is the Nrf2-Keap1 pathway . Under normal conditions, the transcription factor Nrf2 is kept inactive through its association with Keap1, which targets it for degradation. In the presence of oxidative stress or electrophiles, cysteine residues on Keap1 are modified, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. Cysteamine has been shown to activate the Nrf2 pathway.[1][2][8] It is plausible that this compound, through its cysteamine moiety, could act as an Nrf2 activator.

Hypothesized Nrf2 Activation by this compound

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Modifies Keap1 Cysteines Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitin Keap1_Nrf2->Ub Nrf2 Nrf2 Keap1_mod->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., GCL, HO-1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Interaction with Monooxygenases

The suggestion that an "oxygen-requiring" monooxygenase is involved in this compound's mechanism of action is a critical but poorly defined aspect.[1] Flavin-containing monooxygenases (FMOs) are a class of enzymes that oxidize soft nucleophiles, including sulfur-containing compounds.[5] Cysteamine is a known substrate for FMOs.[5] Another relevant enzyme is Cysteamine Dioxygenase (ADO), a non-heme iron enzyme that catalyzes the oxidation of cysteamine to hypotaurine.[6][7][9][10]

Interaction of this compound with such an enzyme could have several consequences:

  • Metabolic Activation or Inactivation: The monooxygenase could metabolize this compound, either activating it to a more potent form or inactivating it.

  • Generation of Reactive Oxygen Species (ROS): The catalytic cycle of some monooxygenases can lead to the production of ROS, which could further influence redox-sensitive signaling pathways.

  • Modulation of Enzyme Activity: this compound could act as a modulator of the monooxygenase's activity towards other substrates.

Potential Metabolic Pathway of this compound

Vitalethine_Metabolism This compound This compound (thiol form) Monooxygenase Flavin-containing Monooxygenase or Cysteamine Dioxygenase This compound->Monooxygenase Substrate Oxidized_this compound Oxidized this compound (e.g., sulfenic acid) Monooxygenase->Oxidized_this compound Oxidation (NADPH, O2 dependent) Downstream_Effects Downstream Biological Effects Oxidized_this compound->Downstream_Effects

Caption: Potential enzymatic oxidation of this compound by a monooxygenase.

Modulation of Ras Signaling

The Ras family of small GTPases are key regulators of cell proliferation, differentiation, and survival. Their activity is dependent on their GTP/GDP-bound state and their localization to the plasma membrane. The function of Ras proteins is known to be sensitive to the redox state of specific cysteine residues.[11][12] Thiol-reactive compounds can modulate Ras activity by directly interacting with these cysteines.[4]

Given that this compound is a thiol-containing molecule, it is conceivable that it could directly or indirectly influence Ras signaling.

  • Direct S-thiolation of Ras: this compound could potentially form a mixed disulfide with a cysteine residue on a Ras protein, altering its conformation and interaction with downstream effectors.

  • Indirect Modulation via Redox Environment: By activating Nrf2 and altering the cellular redox balance, this compound could indirectly affect the redox state of Ras proteins and their regulators.

Hypothesized Modulation of Ras Signaling by this compound

Ras_Modulation This compound This compound Ras_GTP Active Ras-GTP This compound->Ras_GTP Potential S-thiolation or Redox Modulation Ras_GDP Inactive Ras-GDP Ras_GTP->Ras_GDP GTP Hydrolysis Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K) Ras_GTP->Downstream_Signaling Ras_GDP->Ras_GTP GEF Activation Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation

Caption: Hypothesized modulation of the Ras GTPase cycle by this compound.

Quantitative Data from Preclinical Studies

The available literature on this compound and beta-alethine provides some quantitative data, primarily from in vitro and in vivo murine models. It is important to note that these studies are from 1994 and may not have been replicated in more recent research.

Biological System Compound Concentration/Dosage Observed Effect Reference
Murine SplenocytesThis compound (disulfide)attogram/ml concentrationsStimulation of immunological responses[3]
Erythroid ProgenitorsThis compound modulators1 fg/ml to 100 pg/mlRegulation of RBC production[3]
Murine Melanoma Model (Cloudman S-91)This compoundfemtogram/kg dosagesDiminished tumor size and incidence; 80% survival[3]
Murine Myeloma Model (NS-1)Benzyl derivative of this compoundNot specified100% survival[3]
Murine Liver Cellsbeta-alethine~10 ng/mlAdaptation to culture (53 colonies/10^6 cells vs. none)[8]
Human Fetal Lung Fibroblasts (IMR-90)beta-alethine~10 ng/mlDelayed aging (102 population doublings vs. 47)[8]
Murine Splenocytes (Plaque-forming cells)beta-alethine~10 ng/ml16,875/10^6 cells vs. 55/10^6 cells[8]
Human Peripheral Blood Leukocytesbeta-alethine~10 ng/ml1826/10^6 cells vs. 0/10^6 cells[8]
Murine Myeloma Model (NS-1)beta-alethine1 ng/kg to 100 µg/kgSuccessful treatment[8]

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully described in the available abstracts. However, based on the information provided, the following methodologies were likely employed.

Hemolytic Plaque Assay
  • Objective: To assess the immunological response of murine splenocytes.

  • Methodology:

    • Spleens are harvested from mice and a single-cell suspension of splenocytes is prepared.

    • Splenocytes are cultured in the presence of various concentrations of this compound.

    • Sheep red blood cells (SRBCs) are added as the antigen.

    • The mixture is plated in a semi-solid agar (B569324) medium.

    • Complement is added to lyse the SRBCs that have been targeted by antibodies produced by the splenocytes.

    • The number of plaques (zones of hemolysis) is counted, with each plaque representing an antibody-producing cell.

Workflow for Hemolytic Plaque Assay

Hemolytic_Plaque_Assay Start Start: Harvest Murine Spleen Prepare_Splenocytes Prepare Single-Cell Suspension of Splenocytes Start->Prepare_Splenocytes Culture Culture Splenocytes with This compound Prepare_Splenocytes->Culture Add_SRBC Add Sheep Red Blood Cells (Antigen) Culture->Add_SRBC Plate Plate in Semi-Solid Agar Add_SRBC->Plate Add_Complement Add Complement Plate->Add_Complement Incubate Incubate Add_Complement->Incubate Count_Plaques Count Plaques of Hemolysis Incubate->Count_Plaques End End: Quantify Immunological Response Count_Plaques->End

Caption: Generalized workflow for a hemolytic plaque assay.

In Vivo Murine Tumor Models
  • Objective: To evaluate the anti-neoplastic activity of this compound.

  • Methodology:

    • A specific number of tumor cells (e.g., Cloudman S-91 melanoma or NS-1 myeloma) are injected into syngeneic mice.

    • Mice are randomly assigned to treatment and control groups.

    • The treatment group receives this compound at specified dosages and schedules. The control group receives a vehicle control.

    • Tumor size is measured at regular intervals.

    • Survival of the mice in each group is monitored over time.

    • At the end of the study, tumors may be excised for further analysis.

Workflow for In Vivo Tumor Model

In_Vivo_Tumor_Model Start Start: Inject Tumor Cells into Mice Randomization Randomize Mice into Treatment and Control Groups Start->Randomization Treatment Administer this compound (Treatment Group) Randomization->Treatment Control Administer Vehicle (Control Group) Randomization->Control Monitor_Tumor Monitor Tumor Growth and Survival Treatment->Monitor_Tumor Control->Monitor_Tumor Data_Analysis Analyze Tumor Size and Survival Data Monitor_Tumor->Data_Analysis End End: Determine Anti-Neoplastic Efficacy Data_Analysis->End

Caption: Generalized workflow for an in vivo murine tumor model.

Conclusion and Future Directions

The mechanism of action of this compound remains an area that requires significant further investigation. The existing data, though intriguing, is dated and lacks the molecular detail expected by current standards in drug development and molecular biology. The proposed mechanisms, centered on redox modulation via the cysteamine moiety and potential interactions with monooxygenases and the Ras signaling pathway, are scientifically plausible but largely speculative in the direct context of this compound.

For drug development professionals and researchers, future studies should focus on:

  • Identifying the direct molecular targets of this compound using techniques such as affinity chromatography-mass spectrometry.

  • Elucidating the specific monooxygenase(s) that interact with this compound and characterizing the kinetics and products of this interaction.

  • Conducting detailed cell-based assays to confirm the modulation of specific signaling pathways (e.g., Nrf2, MAPK, PI3K/Akt) using techniques like Western blotting, reporter gene assays, and transcriptomics.

  • Independently replicating the in vivo anti-tumor and immunomodulatory effects in well-established and standardized animal models.

  • Performing structure-activity relationship (SAR) studies to understand the contribution of the beta-alanine and cysteamine components to the overall biological activity.

A more rigorous and contemporary scientific investigation is necessary to validate the early claims and to fully understand the therapeutic potential of this compound.

References

Unveiling Vitalethine: A Technical Deep Dive into its Discovery and Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitalethine, a naturally occurring compound derived from the amino acid L-cysteine and pantothenic acid, has garnered attention for its potent biological activities, particularly in modulating immune responses and exhibiting anti-neoplastic properties. This technical guide provides a comprehensive overview of the discovery of this compound and its proposed biosynthetic pathway. It aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of its core scientific principles, including experimental data and methodologies. This document synthesizes available information to present a clear and structured resource for further investigation and potential therapeutic application.

Discovery of this compound and Vitaletheine Modulators

The discovery of this compound and a related family of compounds, termed Vitaletheine Modulators, emerged from research into the metabolic regulation of cellular processes. Clues to the existence of this compound were initially suggested by the observed biological activities of its fragments, such as beta-alethine, cystamine, and the amino acid beta-alanine (B559535).[1] Laboratory investigations, supported in part by grants from the National Institutes of Health, led to the identification of these compounds and demonstrated their potential therapeutic control over cancer in animal studies.[1][2]

Initial studies reported remarkable response rates, with at least 90% reported in two consecutive articles in the journal Cancer Research.[2] These findings highlighted the potent effects of Vitaletheine Modulators at exceptionally low concentrations.

Biological Activities and Therapeutic Potential

This compound and its modulators have been shown to exhibit a range of biological activities, suggesting a fundamental role in maintaining healthy immune function and regulating cellular growth.

2.1. Anti-Cancer Activity: In preclinical studies, Vitaletheine Modulators have demonstrated efficacy in animal models of melanoma and myeloma.[1][2] In mice with NS-1 myeloma, 100% survival rates were observed.[2] For melanoma, treatment with these modulators led to a 70% survival rate for what would otherwise be a uniformly fatal cancer.[2] The proposed mechanism involves the induction of antibodies capable of targeting and rupturing aberrant cells, such as cancer cells.[1]

2.2. Immune Modulation: this compound is described as "vital" to healthy immune function.[1][2] It is believed to play a role in the production of antibodies that can eliminate pathogenic agents and cancer cells.[1]

2.3. Hematopoiesis: The synthetic disulfide form of this compound (VSSV), particularly when reduced to its thiol form (VSH) and polymerized, has been shown to increase the production of red blood cells.[1]

2.4. Metabolic Regulation: this compound is implicated in the regulation of various metabolic pathways. It is suggested to indirectly catalyze the oxidation of cysteine residues in enzymes and proteins, thereby providing a broad spectrum of biochemical regulation.[1] This includes influencing HMG-CoA reductase activity and, consequently, cholesterol biosynthesis.[1]

Proposed Biosynthesis of this compound

This compound is naturally synthesized in mammals from two primary precursors: the amino acid L-cysteine and pantothenic acid (Vitamin B5). While the precise enzymatic steps and intermediates are not fully elucidated in publicly available literature, a proposed pathway can be inferred from its constituent molecules.

The synthesis likely involves the formation of a peptide bond between the beta-alanine moiety of pantothenic acid and the amino group of cysteamine (B1669678) (derived from L-cysteine).

Proposed Precursors:

  • L-Cysteine: A sulfur-containing amino acid.

  • Pantothenic Acid (Vitamin B5): A water-soluble vitamin.

A simplified logical flow of the proposed synthesis is depicted below.

G cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_synthesis Proposed Synthesis cluster_product Final Product L-Cysteine L-Cysteine Cysteamine Cysteamine L-Cysteine->Cysteamine Decarboxylation Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5) Beta-Alanine Beta-Alanine Pantothenic Acid (Vitamin B5)->Beta-Alanine Hydrolysis Peptide Bond Formation Peptide Bond Formation Cysteamine->Peptide Bond Formation Beta-Alanine->Peptide Bond Formation This compound This compound Peptide Bond Formation->this compound

Caption: Proposed biosynthetic pathway of this compound from its precursors.

Quantitative Data on Biological Activity

The Vitaletheine Modulators are reported to be active at exceptionally low concentrations. The following table summarizes the available quantitative data from the initial research findings.

Biological Effect Compound Concentration/Dosage Model System Reference
Regulation of Red Blood Cell ProductionVitaletheine Modulators1 fg/mL to 100 pg/mLCell Culture[3]
Stimulation of Immunological ResponseDisulfide this compoundAs low as attograms/mLMurine Splenocytes[3]
Reduction of Tumor Size and IncidenceThis compoundAs low as femtograms/kgMice with Melanoma[3]
Increased SurvivalBenzyl derivative of this compoundNot specifiedMice with Myeloma (NS-1)[3]

Experimental Methodologies

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, based on the nature of the reported studies, standard biochemical and pharmacological methods would have been employed.

5.1. General Workflow for In Vitro Studies:

The evaluation of Vitaletheine Modulators in cell culture would likely follow the workflow illustrated below.

G Cell_Culture Prepare Target Cell Lines (e.g., Hematopoietic Progenitors, Splenocytes) Treatment Treat Cells with Varying Concentrations of this compound Modulators Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Specific Assays (e.g., Cell Proliferation, Antibody Production) Incubation->Assay Data_Analysis Analyze and Quantify Results Assay->Data_Analysis

Caption: A generalized workflow for in vitro evaluation of this compound.

5.2. Chemical Synthesis: The chemical syntheses of the Vitaletheine Modulators have been described, though the specific reaction conditions and purification methods are not detailed in the available public documents.[3] The synthesis would logically involve standard peptide coupling techniques to form the amide bond between beta-alanine and cysteamine, followed by any necessary modifications to create the various "modulators."

Conclusion and Future Directions

The discovery of this compound and the Vitaletheine Modulators has opened up a potentially new avenue for therapeutic intervention in cancer and immune-related disorders. The remarkably high potency of these compounds at extremely low concentrations suggests a highly specific and efficient mechanism of action. However, to fully realize the therapeutic potential of this compound, further research is imperative.

Future investigations should focus on:

  • Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes and intermediates involved in the natural synthesis of this compound.

  • Detailed structural characterization: Full spectroscopic analysis of this compound and its various modulators.

  • Mechanism of action studies: Unraveling the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Independent verification of biological activities: Replication of the initial findings in peer-reviewed studies by multiple research groups.

  • Development of robust and scalable synthetic protocols: To ensure a consistent and high-purity supply of these compounds for further research and potential clinical development.

This technical guide provides a foundational understanding of this compound based on the currently available information. It is intended to serve as a catalyst for further scientific inquiry into this promising class of molecules.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Vitalethine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitalethine and its related compounds, known as Vitaletheine Modulators, represent a class of molecules with significant, albeit not yet fully mainstream-elucidated, biological activity. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, and reported biological functions of this compound. It is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in this novel compound. The information presented herein is based on available public domain data and scientific publications.

Molecular Structure and Nomenclature

This compound is a disulfide compound derived from its thiol monomer, vitaletheine. The systematic IUPAC name for vitaletheine is N-[3-(2-mercapto-ethanamino)-3-oxo-3,1-propanediyl]-carbamic acid . The disulfide form, this compound, is systematically named 3,3'-[dithiodi[(2,1-ethanediyl)-amino]]-bis-[N-(3-oxo-3,1-propanediyl)-carbamic acid] .[1]

The structure of this compound is an extension of the beta-alethine molecule, featuring the addition of a carbamic acid group to each beta-alanine (B559535) moiety.[1] This addition is described as a "V-shaped" addition of two oxygen atoms and one carbon atom.[1]

Vitaletheine (Monomer)

This compound (Disulfide Dimer)

Caption: Workflow for the Hemolytic Plaque Assay.

Methodology:

  • Splenocyte Isolation: Spleens are aseptically removed from mice previously immunized with an antigen (e.g., sheep red blood cells, SRBCs). A single-cell suspension of splenocytes is prepared.

  • In Vitro Treatment: The isolated splenocytes are incubated in a suitable culture medium with varying concentrations of this compound or a vehicle control.

  • Plaque Assay:

    • A mixture of the treated splenocytes and SRBCs is prepared.

    • This mixture is suspended in a semi-solid agarose (B213101) medium.

    • A source of complement (typically guinea pig serum) is added to the medium.

    • The mixture is plated and allowed to solidify.

  • Incubation: The plates are incubated at 37°C. During this time, B cells that are secreting antibodies specific to the SRBCs will have these antibodies bind to the surrounding SRBCs.

  • Plaque Formation: The complement will lyse the antibody-coated SRBCs, creating a clear zone (a "plaque") around each antibody-secreting cell.

  • Quantification: The number of plaques is counted, and the results are expressed as plaque-forming cells (PFCs) per million splenocytes.

Proposed Signaling Pathway Involvement

Based on the available literature, a simplified hypothetical signaling pathway involving this compound's role in regulating cholesterol synthesis can be proposed.

Vitalethine_Signaling cluster_0 Cellular Environment cluster_1 Intracellular This compound This compound (VSSV) VSH Vitaletheine (VSH) This compound->VSH Reduction Monooxygenase Monooxygenase (B Vitamin dependent) VSH->Monooxygenase VSOH Oxidized Vitaletheine (VSOH) Monooxygenase->VSOH Oxidation HMG_CoA_Reductase HMG-CoA Reductase VSOH->HMG_CoA_Reductase Inhibition Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalysis Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol

References

Potential Therapeutic Targets of Vitalethine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitalethine, a naturally occurring disulfide, and its related family of compounds, the Vitaletheine Modulators, have emerged as potent biological response modifiers with significant therapeutic potential. Derived from the amino acid L-cysteine and pantothenic acid, these molecules have demonstrated profound effects on the immune system and erythropoiesis in preclinical studies.[1] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its potential therapeutic targets, and the experimental basis for these findings. The information presented herein is intended to support further research and drug development efforts in oncology and immunology.

Core Therapeutic Areas

Preclinical evidence strongly suggests that this compound and its modulators have potential applications in two primary therapeutic areas: oncology and immunomodulation .

Oncology

This compound has shown remarkable efficacy in animal models of cancer, particularly melanoma and myeloma.[1][2] The proposed mechanism of action in cancer is multifaceted, involving the stimulation of a robust immune response against tumor cells.[3] The Vitaletheine Modulators are suggested to induce the production of antibodies capable of targeting and rupturing aberrant cells, including intractable cancer cells.[1]

Immunomodulation

At extremely low concentrations, this compound stimulates the immunological responses of murine splenocytes.[1] This suggests a direct role in modulating the activity of immune cells. The ability to enhance antibody production points towards its potential use in conditions characterized by a compromised or dysregulated immune system.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on this compound and its related modulator, beta-alethine. These data highlight the potent biological activity of these compounds at exceptionally low concentrations.

Table 1: In Vitro Efficacy of Vitaletheine Modulators

CompoundAssayCell TypeEffective ConcentrationObserved EffectReference
This compound ModulatorsErythropoiesis RegulationRed Blood Cell Progenitors1 fg/mL - 100 pg/mLRegulation of red blood cell production[1]
This compound (disulfide)Immunological ResponseMurine Splenocytesattograms/mLStimulation of immunological responses (hemolytic plaque assay)[1]
Beta-alethineCell Culture AdaptationMurine Liver Cells10 ng/mL53 colonies/10^6 cells (vs. none in controls)[4]
Beta-alethineAnti-agingHuman IMR-90 Fetal Lung Fibroblasts10 ng/mL102 population doublings (vs. 47 in controls)[4]
Beta-alethineAntibody ProductionMurine Splenocytes10 ng/mL16,875 plaques/10^6 cells (vs. 55 in controls)[4]
Beta-alethineAntibody ProductionHuman Peripheral Blood Leukocytes10 ng/mL1,826 plaques/10^6 cells (vs. 0 in controls)[4]

Table 2: In Vivo Efficacy of Vitaletheine Modulators in Murine Cancer Models

CompoundCancer ModelMouse StrainDosageKey OutcomesReference
This compoundCloudman S-91 Melanoma (uniformly fatal)Allogeneicfemtograms/kgSubstantially diminished tumor size and incidence; 80% survival[1]
Benzyl derivative of this compoundNS-1 MyelomaSyngeneicNot specified100% survival[1]
Beta-alethineNS-1 MyelomaSyngeneic1 ng/kg - 100 µg/kgEffective treatment, especially with early intervention[4]
Beta-alethineCloudman S-91 MelanomaAllogeneicNot specifiedIneffective[4]

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated, the available evidence points towards the modulation of fundamental cellular processes, including immune response and red blood cell production.

Immunomodulatory Pathway

This compound's ability to stimulate antibody-producing cells at minute concentrations suggests an interaction with key signaling pathways that govern immune cell activation and differentiation. A plausible mechanism involves the modulation of cytokine signaling pathways, such as the JAK/STAT pathway, which is crucial for lymphocyte activation and antibody production. Furthermore, the NF-κB signaling pathway, a central regulator of inflammatory and immune responses, represents another potential target.

Immunomodulatory_Pathway This compound This compound Immune_Cell Immune Cell (e.g., B-lymphocyte) This compound->Immune_Cell Binds/Interacts Cytokine_Receptor Cytokine Receptor Immune_Cell->Cytokine_Receptor JAK_STAT JAK/STAT Pathway Cytokine_Receptor->JAK_STAT Activates NF_kB NF-κB Pathway Cytokine_Receptor->NF_kB Activates Gene_Expression Gene Expression JAK_STAT->Gene_Expression Regulates NF_kB->Gene_Expression Regulates Antibody_Production Antibody Production Gene_Expression->Antibody_Production Leads to

Caption: Proposed immunomodulatory signaling cascade of this compound.

Erythropoiesis Regulation Pathway

This compound modulators have been shown to regulate the production of red blood cells from progenitor cells, even in the absence of erythropoietin (EPO), the primary hormone responsible for this process.[1] This suggests that this compound may act on signaling pathways downstream of the EPO receptor or on parallel pathways that influence erythroid differentiation. The JAK/STAT pathway is a critical component of EPO receptor signaling, and it is plausible that this compound modulates this pathway to promote red blood cell formation.

Erythropoiesis_Pathway This compound This compound Modulators Erythroid_Progenitor Erythroid Progenitor Cell This compound->Erythroid_Progenitor Acts on EPO_Receptor_Signaling EPO Receptor Signaling (JAK/STAT Pathway) Erythroid_Progenitor->EPO_Receptor_Signaling Modulates Differentiation Differentiation & Survival EPO_Receptor_Signaling->Differentiation RBC_Production Red Blood Cell Production Differentiation->RBC_Production

Caption: Hypothetical pathway for this compound-mediated erythropoiesis.

Experimental Protocols

The following sections provide representative protocols for the key experiments cited in the preclinical evaluation of this compound. It is important to note that these are generalized methodologies and the specific parameters used in the original studies by Knight et al. may have varied.

Hemolytic Plaque Assay for Antibody-Producing Cells

This assay is used to detect and quantify antibody-secreting cells.

Materials:

  • Murine splenocytes or human peripheral blood leukocytes

  • Sheep red blood cells (SRBCs)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal calf serum (FCS)

  • Agar (B569324) or agarose (B213101)

  • Complement (e.g., guinea pig serum)

  • Petri dishes or multi-well plates

Procedure:

  • Cell Preparation: Isolate splenocytes from immunized mice or peripheral blood leukocytes from human donors. Wash the cells with HBSS and resuspend in culture medium supplemented with FCS.

  • Assay Setup: Prepare a mixture containing the isolated immune cells, SRBCs (as target cells), and a source of complement in a molten agar or agarose solution.

  • Plating: Quickly pour the mixture into petri dishes or multi-well plates and allow it to solidify.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for antibody secretion and complement-mediated lysis (typically 1-3 hours).

  • Plaque Visualization and Counting: Antibody-secreting cells will release antibodies that bind to the surrounding SRBCs. The subsequent activation of complement will lead to the lysis of these SRBCs, forming a clear zone, or "plaque," around the antibody-producing cell. Count the number of plaques to determine the frequency of antibody-secreting cells.

Hemolytic_Plaque_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Isolate Immune Cells (Splenocytes/Leukocytes) C Mix Cells, SRBCs, Complement in Molten Agar A->C B Prepare SRBCs and Complement B->C D Plate and Solidify C->D E Incubate at 37°C D->E F Visualize and Count Plaques E->F

Caption: Workflow for the Hemolytic Plaque Assay.

In Vivo Murine Melanoma Model (Cloudman S-91)

This model is used to evaluate the anti-tumor efficacy of therapeutic agents against melanoma.

Materials:

  • Cloudman S-91 melanoma cells

  • Allogeneic mice (e.g., DBA/2)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture Cloudman S-91 melanoma cells in appropriate medium until a sufficient number of cells is obtained.

  • Tumor Inoculation: Harvest the melanoma cells, wash with PBS, and resuspend at a known concentration. Inject a defined number of cells (e.g., 1 x 10^5 to 1 x 10^6 cells) subcutaneously into the flank of the mice.

  • Treatment: Once tumors are palpable or have reached a specific size, randomly assign mice to treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal or subcutaneous injection).

  • Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume. Also, monitor the overall health and body weight of the mice.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival. At the end of the study, tumors can be excised for further analysis.

In Vivo Murine Myeloma Model (NS-1)

This model is used to assess the efficacy of therapies against myeloma.

Materials:

  • NS-1 myeloma cells

  • Syngeneic mice (e.g., BALB/c)

  • PBS or appropriate cell culture medium

  • Syringes and needles

Procedure:

  • Cell Culture: Culture NS-1 myeloma cells in appropriate medium.

  • Tumor Inoculation: Harvest and wash the NS-1 cells. Inject a defined number of cells (e.g., 1 x 10^6 cells) intravenously or intraperitoneally into the mice.

  • Treatment: Begin treatment with this compound or vehicle control at a specified time point after tumor cell inoculation.

  • Monitoring: Monitor the mice for signs of disease progression, such as weight loss, hind limb paralysis, or general ill health. Survival is a key endpoint in this model.

  • Endpoint: Record the date of death or euthanasia for each animal to generate survival curves.

Conclusion and Future Directions

The preclinical data on this compound and the Vitaletheine Modulators are compelling, demonstrating potent anti-cancer and immunomodulatory effects at remarkably low concentrations. The primary therapeutic targets appear to be the host's immune system, which can be stimulated to recognize and eliminate neoplastic cells, and the hematopoietic system, where red blood cell production can be regulated.

Further research is warranted to fully elucidate the molecular mechanisms and specific signaling pathways through which this compound exerts its effects. Identifying the direct molecular targets and understanding the downstream consequences will be crucial for the clinical translation of this promising class of compounds. Future studies should focus on:

  • Receptor Identification: Identifying the specific cell surface or intracellular receptors that bind to this compound.

  • Signaling Pathway Analysis: Detailed investigation of the effects of this compound on key immunomodulatory and hematopoietic signaling pathways, including JAK/STAT, NF-κB, and MAPK pathways.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its modulators.

  • Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients with cancer and immune-related disorders.

References

Vitalethine: A Comprehensive Technical Whitepaper on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Preliminary Research Guide for Scientists and Drug Development Professionals

Foreword: This document provides a detailed overview of the current scientific understanding of Vitalethine's biological activity. The information herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this potent biological modulator. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes putative signaling pathways to facilitate further investigation into this promising compound.

Introduction to this compound

This compound, chemically known as N-(carboxy)-β-alanyl-cysteamine, is a thiol compound with exceptionally potent and diverse biological activities.[1] Research has demonstrated its significant effects on erythropoiesis, the immune response, and the inhibition of neoplastic growth, even at remarkably low concentrations.[1][2] This high potency suggests that this compound, or structurally similar endogenous molecules, may play a crucial regulatory role in mammalian physiology.[1][2] Deficiencies in these modulators, potentially arising from metabolic imbalances, environmental factors, or aging, could contribute to various pathological conditions.[1][2]

Quantitative Data on Biological Activity

This compound and its related compounds, collectively known as Vitaletheine Modulators, have demonstrated significant biological effects at exceptionally low concentrations.[1][2] The following tables summarize the available quantitative data from key preclinical studies.

Biological ProcessEffective ConcentrationOrganism/SystemKey FindingsReference
Erythropoiesis 1 fg/mL - 100 pg/mLMurine bone marrow progenitorsRegulation of red blood cell production in the absence of erythropoietin.[Knight et al., 1994][1]
Immunomodulation Attograms/mLMurine splenocytesStimulation of immunological responses in a hemolytic plaque assay.[Knight et al., 1994][1]
Cancer ModelDosageAnimal ModelEfficacyReference
Melanoma (Cloudman S-91) Femtograms/kgMiceSubstantial reduction in tumor size and incidence; 80% survival in a uniformly fatal model.[Knight et al., 1994][1]
Myeloma (NS-1) Not specifiedMice100% survival (preliminary data with a benzyl (B1604629) derivative of this compound).[Knight et al., 1994][1]

Experimental Protocols

Detailed experimental protocols for the biological assays cited are crucial for the replication and advancement of research on this compound. The following sections outline the methodologies for the key experiments described in the foundational literature.

In Vitro Erythropoiesis Assay

This assay is designed to evaluate the effect of this compound on the proliferation and differentiation of erythroid progenitor cells.

Objective: To determine the concentration-dependent effect of this compound on red blood cell production from bone marrow progenitor cells in the absence of erythropoietin.

Methodology:

  • Cell Isolation: Isolate bone marrow cells from the femurs of mice.

  • Progenitor Cell Enrichment: Enrich for erythroid progenitor cells using standard cell separation techniques (e.g., density gradient centrifugation or magnetic-activated cell sorting).

  • Cell Culture: Culture the enriched progenitor cells in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with essential nutrients, but devoid of erythropoietin.

  • Treatment: Add this compound modulators to the cell cultures at a range of concentrations (e.g., from 1 fg/mL to 100 pg/mL).

  • Incubation: Incubate the cultures for a period sufficient to allow for erythroid differentiation and hemoglobin synthesis (typically 2-3 days).

  • Analysis: Quantify red blood cell production by staining for hemoglobin (e.g., using benzidine) and counting the number of positive cell colonies (Colony-Forming Units-Erythroid or CFU-E).

Hemolytic Plaque Assay

This assay measures the ability of this compound to stimulate an immune response by murine splenocytes.

Objective: To quantify the effect of this compound on the antibody-producing capacity of spleen cells.

Methodology:

  • Immunization (optional but recommended for a robust response): Immunize mice with sheep red blood cells (SRBCs).

  • Splenocyte Isolation: Isolate splenocytes from the spleens of the mice.

  • Cell Culture and Treatment: Culture the splenocytes in the presence of various concentrations of this compound (e.g., in the attogram/mL range).

  • Plaque Formation: Mix the treated splenocytes with a suspension of SRBCs in a semi-solid agar (B569324) medium on a petri dish.

  • Complement Addition: Add a source of complement (e.g., guinea pig serum).

  • Incubation: Incubate the plates to allow for antibody secretion and complement-mediated lysis of the surrounding SRBCs, forming "plaques".

  • Analysis: Count the number of plaques, where each plaque represents an antibody-producing B-cell.

In Vivo Murine Melanoma Model

This protocol details the evaluation of this compound's anti-tumor activity in a mouse model of melanoma.

Objective: To assess the in vivo efficacy of this compound in reducing tumor growth and improving survival in mice bearing a uniformly fatal melanoma.

Methodology:

  • Tumor Cell Inoculation: Inoculate mice with a lethal dose of Cloudman S-91 melanoma cells.

  • Treatment Regimen: Administer this compound at very low dosages (e.g., in the femtogram/kg range) to the tumor-bearing mice. The route of administration (e.g., intraperitoneal, intravenous) and dosing schedule should be clearly defined.

  • Monitoring: Monitor the mice regularly for tumor growth (measuring tumor volume) and overall health.

  • Survival Analysis: Record the survival of the mice in the treatment and control groups over a defined period.

  • Data Analysis: Analyze the data to determine the effect of this compound on tumor size, tumor incidence, and overall survival.

Putative Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying this compound's potent biological activities are not yet fully elucidated. However, based on its observed effects and the known roles of its constituent molecules (cysteamine and β-alanine), several putative signaling pathways can be proposed.

Proposed Biosynthesis of this compound

This compound is hypothesized to be synthesized in the body from L-cysteine and the vitamin pantothenic acid (Vitamin B5). A simplified representation of this proposed pathway is shown below.

G L-Cysteine L-Cysteine Intermediate Metabolism Intermediate Metabolism L-Cysteine->Intermediate Metabolism Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5)->Intermediate Metabolism This compound (Thiol form) This compound (Thiol form) Intermediate Metabolism->this compound (Thiol form) Biosynthesis This compound (Disulfide form) This compound (Disulfide form) This compound (Thiol form)->this compound (Disulfide form) Oxidation

Caption: Proposed biosynthetic pathway of this compound.

Putative Signaling in Erythropoiesis

This compound's ability to promote red blood cell formation in the absence of erythropoietin (EPO) suggests it may act downstream of the EPO receptor or activate parallel signaling pathways that converge on common transcription factors essential for erythroid differentiation.

G cluster_0 Standard Erythropoiesis cluster_1 Putative this compound Action EPO EPO EPO Receptor EPO Receptor EPO->EPO Receptor Binds JAK2 JAK2 EPO Receptor->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates Erythroid Differentiation Erythroid Differentiation STAT5->Erythroid Differentiation Promotes This compound This compound Intracellular Target(s) Intracellular Target(s) This compound->Intracellular Target(s) Activates Downstream Effectors Downstream Effectors Intracellular Target(s)->Downstream Effectors Modulates Downstream Effectors->Erythroid Differentiation Bypasses EPO requirement

Caption: Putative mechanism of this compound in erythropoiesis.

Hypothetical Anti-Cancer Signaling

The profound anti-tumor effects of this compound in melanoma and myeloma models suggest it may induce apoptosis or modulate immune responses against cancer cells. One hypothesis is that this compound could interfere with key survival pathways in cancer cells, such as the Ras signaling pathway, or enhance immune cell-mediated cytotoxicity.

G cluster_cancer Cancer Cell cluster_immune Immune System Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Apoptosis Apoptosis This compound This compound This compound->Ras Inhibits? This compound->Apoptosis Induces? Immune Cells (e.g., T-cells, NK cells) Immune Cells (e.g., T-cells, NK cells) Enhanced Cytotoxicity Enhanced Cytotoxicity Immune Cells (e.g., T-cells, NK cells)->Enhanced Cytotoxicity Leads to Enhanced Cytotoxicity->Apoptosis Induces in Cancer Cell Vitalethine_immune This compound Vitalethine_immune->Immune Cells (e.g., T-cells, NK cells) Stimulates

Caption: Hypothetical anti-cancer mechanisms of this compound.

Conclusion and Future Directions

The preliminary research on this compound reveals a molecule with extraordinary biological potency. Its ability to modulate fundamental processes such as erythropoiesis, immune function, and cancer cell survival at extremely low concentrations warrants significant further investigation. The lack of recent, detailed studies presents both a challenge and an opportunity for the scientific community.

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways of this compound to understand its mechanism of action.

  • Conducting comprehensive dose-response studies with a wide range of cancer cell lines to determine its therapeutic window and potential for broader oncological applications.

  • Synthesizing and evaluating derivatives of this compound to explore structure-activity relationships and develop analogs with improved pharmacokinetic and pharmacodynamic properties.

  • Performing detailed in vivo studies in various preclinical models to validate its efficacy and safety profile for potential clinical translation.

The information presented in this whitepaper provides a foundational resource for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of this compound for the treatment of hematological disorders, immune deficiencies, and cancer.

References

In-depth Analysis of Vitalethine Binding Sites and Mechanisms Remains Elusive in Publicly Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite claims of significant biological activity, including immune modulation and anti-cancer effects, a thorough investigation of publicly accessible scientific databases and literature reveals a notable absence of detailed, peer-reviewed research on the specific binding sites and molecular mechanisms of a compound referred to as "Vitalethine" and its associated "Vitaletheine Modulators."

The term "this compound" appears to be primarily associated with the work of a single research entity and is described as a naturally occurring compound derived from the amino acid L-cysteine and pantothenic acid (Vitamin B5).[1][2] Proponents claim that this compound and the broader family of "Vitaletheine Modulators" exhibit potent biological effects at exceptionally low concentrations, including the stimulation of red blood cell production and immune responses, as well as significant anti-tumor activity in animal models of melanoma and myeloma.[1][2][3]

However, the available documentation lacks the specific, quantitative, and mechanistic data that is standard in the fields of pharmacology and drug development. Key information that is currently unavailable in the public domain includes:

  • Identification of Specific Molecular Targets: There is no clear identification of the primary protein receptors, enzymes, or other macromolecules to which this compound directly binds to elicit its purported effects. While one source mentions an "oxygen-requiring" enzyme that is putatively involved in the oxidation of cysteine residues, this enzyme is not specifically named or characterized.[1]

  • Quantitative Binding Data: No quantitative metrics of binding affinity, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50), are provided in the available literature. This information is critical for understanding the potency and specificity of a compound's interaction with its target.

  • Detailed Experimental Protocols: While studies are cited, the detailed experimental methodologies, including specific assay conditions, instrumentation, and data analysis procedures, are not described in a manner that would allow for independent replication and verification by the broader scientific community.

  • Elucidation of Signaling Pathways: The proposed mechanisms of action are described in very general terms. For instance, it is suggested that this compound indirectly catalyzes the oxidation of cysteine residues in various proteins, thereby regulating numerous biochemical pathways.[1] However, the specific signaling cascades and molecular interactions that mediate these effects are not delineated.

The chemical structure of this compound has been described as N-(carboxy)-beta-alanyl-cysteamine.[3] This structure is related to other biologically active molecules containing cysteamine, a derivative of the amino acid cysteine. Cysteine and its derivatives, such as N-acetylcysteine (NAC), are well-studied compounds known for their antioxidant properties and their role as precursors to glutathione, a key cellular antioxidant.[4][5][6] The thiol group in cysteine is highly reactive and can participate in various biological processes, including the formation of disulfide bonds in proteins and the binding of metal ions.[4][7]

Given the lack of specific binding data for "this compound," a detailed technical guide with quantitative data tables and specific experimental protocols, as requested, cannot be constructed at this time based on publicly available information. The diagrams of signaling pathways and experimental workflows would be purely speculative without a solid foundation of peer-reviewed experimental evidence.

Further independent research published in reputable, peer-reviewed scientific journals would be necessary to substantiate the claims made about this compound and to elucidate its specific binding sites and mechanisms of action. Without such data, a comprehensive and technically sound guide for researchers and drug development professionals cannot be responsibly produced.

References

A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Vitalethine

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Drug Development Professionals

Disclaimers:

  • All data presented in this document is hypothetical and for illustrative purposes only. Vitalethine is a fictional compound, and this guide is designed to demonstrate a structured approach to presenting preclinical data.

  • The experimental protocols described are generalized examples and would require specific optimization and validation for any real-world application.

Introduction

This compound is a novel, synthetic small molecule being investigated for its potential as a cognitive enhancer and neuroprotective agent. Its unique chemical structure allows it to cross the blood-brain barrier and modulate specific neuronal signaling pathways implicated in memory formation and synaptic plasticity. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, based on in vitro and in vivo studies in rodent and non-human primate models.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was characterized to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Studies were conducted in Sprague-Dawley rats and Cynomolgus monkeys.

Experimental Protocols

2.1.1 In Vivo Pharmacokinetic Study in Rats

  • Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

  • Dosing:

    • Intravenous (IV): 2 mg/kg administered as a bolus via the tail vein.

    • Oral (PO): 10 mg/kg administered by oral gavage.

  • Sample Collection: Blood samples (~0.2 mL) were collected from the jugular vein into EDTA-coated tubes at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

2.1.2 In Vivo Pharmacokinetic Study in Monkeys

  • Subjects: Male Cynomolgus monkeys (n=4 per group), weighing 3-5 kg.

  • Dosing:

    • Intravenous (IV): 1 mg/kg administered as a 10-minute infusion.

    • Oral (PO): 5 mg/kg administered by oral gavage.

  • Sample Collection: Blood samples (~1 mL) were collected from a peripheral vein at pre-dose, and at 0.16, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Bioanalysis: Plasma concentrations were quantified using the same validated LC-MS/MS method as for the rat studies.

PK Data Summary

The pharmacokinetic parameters for this compound following intravenous and oral administration are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Parameter IV (2 mg/kg) PO (10 mg/kg)
T½ (h) 4.2 ± 0.5 4.8 ± 0.7
Cmax 1250 ± 180 ng/mL 850 ± 110 ng/mL
Tmax (h) 0.083 1.0
AUC₀-inf (ng·h/mL) 3100 ± 450 6200 ± 800
Cl (L/h/kg) 0.65 ± 0.09 -
Vdss (L/kg) 2.5 ± 0.3 -

| Bioavailability (F%) | - | 40% |

Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

Parameter IV (1 mg/kg) PO (5 mg/kg)
T½ (h) 8.1 ± 1.2 9.3 ± 1.5
Cmax 780 ± 95 ng/mL 410 ± 60 ng/mL
Tmax (h) 0.16 2.0
AUC₀-inf (ng·h/mL) 4500 ± 620 10125 ± 1300
Cl (L/h/kg) 0.22 ± 0.03 -
Vdss (L/kg) 1.8 ± 0.2 -

| Bioavailability (F%) | - | 45% |

Pharmacodynamics (PD)

Pharmacodynamic studies were conducted to elucidate the mechanism of action of this compound and its effects on neuronal function. The primary proposed mechanism is the agonism of the novel neurotrophic receptor, NTR-V1, leading to the activation of downstream pro-survival and plasticity-related signaling cascades.

Experimental Protocols

3.1.1 Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the NTR-V1 receptor.

  • Methodology: A competitive radioligand binding assay was performed using cell membranes prepared from HEK293 cells stably expressing the human NTR-V1 receptor. Membranes were incubated with a fixed concentration of [³H]-labeled standard ligand and increasing concentrations of this compound.

  • Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The equilibrium dissociation constant (Ki) was calculated using the Cheng-Prusoff equation.

3.1.2 In Vitro Signaling Assay (Western Blot)

  • Objective: To confirm downstream signaling activation following NTR-V1 receptor engagement by this compound.

  • Methodology: Primary rat cortical neurons were treated with varying concentrations of this compound for 15 minutes. Cell lysates were collected, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK1/2).

  • Analysis: Band intensities were quantified, and the ratio of phosphorylated to total protein was calculated to determine the concentration-dependent effect of this compound. The EC₅₀ value was determined from the resulting dose-response curve.

PD Data Summary

Table 3: Pharmacodynamic Profile of this compound

Assay Type Target Parameter Result
Receptor Binding Human NTR-V1 Ki 15.2 nM
Signaling (p-Akt) Rat Cortical Neurons EC₅₀ 75.5 nM

| Signaling (p-ERK1/2) | Rat Cortical Neurons | EC₅₀ | 90.1 nM |

Visualizations: Workflows and Mechanisms

Proposed Signaling Pathway

The binding of this compound to the NTR-V1 receptor is hypothesized to initiate two primary downstream signaling cascades critical for neuronal survival and synaptic plasticity: the PI3K/Akt and MAPK/ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRV1 NTR-V1 Receptor PI3K PI3K NTRV1->PI3K Recruits Ras Ras NTRV1->Ras Recruits This compound This compound This compound->NTRV1 Binds & Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates ERK->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes Survival Neuronal Survival Gene->Survival Leads to Plasticity Synaptic Plasticity Gene->Plasticity Leads to

Caption: Proposed signaling cascade for this compound via the NTR-V1 receptor.

In Vivo Pharmacokinetic Study Workflow

The following diagram outlines the key steps in the preclinical in vivo pharmacokinetic experimental workflow.

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis Acclimatization Animal Acclimatization (7 Days) Grouping Randomization into Dosing Groups Acclimatization->Grouping Dosing Dosing (IV or PO) Grouping->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Report Generation PK_Analysis->Report

Caption: Standard workflow for an in vivo pharmacokinetic study.

PK/PD Relationship

This diagram illustrates the logical relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effects, leading to the desired therapeutic outcome.

G PK Pharmacokinetics (ADME) Exposure Drug Exposure in Plasma & Brain PK->Exposure Determines PD Pharmacodynamics (Target Engagement) Exposure->PD Drives Effect Cellular Response (Signaling Activation) PD->Effect Initiates Outcome Therapeutic Outcome (Cognitive Enhancement) Effect->Outcome Leads to

Caption: The relationship between this compound's PK, PD, and therapeutic effect.

Conclusion

The preclinical data suggest that this compound possesses a favorable pharmacokinetic profile, with adequate oral bioavailability and brain penetration (data not shown). Its potent agonistic activity at the NTR-V1 receptor and subsequent activation of pro-survival signaling pathways provide a strong rationale for its therapeutic potential. Further studies are warranted to establish a clear dose-response relationship in disease models and to formally assess the safety profile of this compound before advancing to clinical development.

Methodological & Application

Application Notes and Protocols for Vitalethine and its Precursors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature providing detailed administration protocols, quantitative pharmacokinetic and toxicological data, and specific signaling pathways for Vitalethine (N-(carboxy)-beta-alanyl-cysteamine) is scarce and largely dates to preliminary studies from the mid-1990s. The information presented herein is based on the limited available data for this compound and more extensive research on its constituent molecules, beta-alanine (B559535) and cysteamine (B1669678). The protocols and data for the individual components should not be directly extrapolated to this compound, especially concerning dosage, due to a significant discrepancy in their reported effective concentrations.

Introduction to this compound and its Components

This compound is a disulfide-containing compound, identified as N-(carboxy)-beta-alanyl-cysteamine. Early research suggested that this compound and its modulators exhibit potent biological activity at exceptionally low concentrations, with reported effects on cancer, erythropoiesis, and the immune system in animal models. Dosages as low as femtograms per kilogram of body weight have been reported to be effective in murine models of melanoma and myeloma.[1] The proposed mechanism of action involves the regulation of metabolic pathways through the oxidation of cysteine residues in proteins and enzymes.[2]

Given the limited contemporary research on this compound, this document provides detailed protocols for the administration of its precursors, beta-alanine and cysteamine, in animal models. These protocols are based on more recent and comprehensive studies and may serve as a foundational reference for researchers investigating related compounds.

Quantitative Data Summary

The following tables summarize quantitative data for beta-alanine and cysteamine from various animal studies.

Table 1: Summary of Beta-Alanine Administration in Animal Models

ParameterAnimal ModelDosageRoute of AdministrationObserved EffectsReference
Anti-anxiety MiceNot specifiedDietIncreased time in open arms of elevated plus maze.[3]
Anti-anxiety Rats100 mg/kgDietIncreased time and entries in open arms of elevated plus maze.[1][2]
Neuroprotection MiceNot specifiedDietIncreased brain carnosine levels.[3]
Toxicity RatsHigh dosesDietImpaired mitochondrial energy metabolism, cardiac weakness.[4][4][5]
Taurine (B1682933) Depletion Animal modelsNot specifiedNot specifiedDecreased circulating taurine levels by about 50%.[6][6]

Table 2: Summary of Cysteamine Administration and Pharmacokinetics in Animal Models

ParameterAnimal ModelDosageRoute of AdministrationKey FindingsReference
Pharmacokinetics Rats20 mg/kgIntraduodenalCmax: 5-22.5 min; Hepatic first-pass effect: ~40%.[7][7][8][9]
Toxicity (Ulceration) Rats100 mg (single dose)Oral70% mortality within 48 hours with duodenal ulcers.[10][10][11]
Toxicity (Lethal Dose) Mice625 - 1352 mg/kgOralLD50 values for cysteamine hydrochloride.[11][11]
Therapeutic Effect Mice40 mg/kg/dayDrinking waterReduced arterial stiffness.[12][12]
Antibiotic Potentiation Mice1.25 mg/kgIntravenousPotentiated the activity of ciprofloxacin.[13][13]

Experimental Protocols

Protocol for Beta-Alanine Administration in a Murine Model of Stress

This protocol is adapted from studies investigating the anti-anxiety effects of beta-alanine.[1][2]

Objective: To assess the effect of dietary beta-alanine supplementation on stress-related behaviors in mice.

Materials:

  • Beta-alanine powder

  • Standard rodent chow

  • Animal cages with ad libitum access to food and water

  • Elevated plus maze apparatus

  • Animal monitoring equipment

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week prior to the experiment.

  • Diet Preparation: Prepare a beta-alanine supplemented diet by mixing beta-alanine powder with powdered standard chow to achieve a final concentration that results in a daily intake of approximately 100 mg/kg body weight. The control group will receive the standard chow without supplementation.

  • Administration: Provide the respective diets to the control and experimental groups for a period of 30 days with ad libitum access to food and water.

  • Behavioral Testing: On day 31, subject the mice to a stressor (e.g., predator scent exposure). Seven days following the stressor, perform behavioral testing using the elevated plus maze.

  • Data Collection: Record the time spent in the open and closed arms of the maze, and the number of entries into each arm.

  • Biochemical Analysis (Optional): Following behavioral testing, animals can be euthanized, and brain tissue (e.g., hippocampus) can be collected for analysis of carnosine and BDNF levels.

Protocol for Cysteamine Administration in a Murine Model of Vascular Stiffness

This protocol is based on a study evaluating the effect of cysteamine on vascular stiffness in mice.[12]

Objective: To determine the effect of cysteamine administered in drinking water on aortic pulse wave velocity (PWV) in a diet-induced model of vascular stiffness.

Materials:

  • Cysteamine

  • Drinking water bottles

  • Western diet (high fat, high sugar)

  • Standard rodent chow

  • Equipment for measuring aortic PWV (e.g., high-frequency ultrasound)

Procedure:

  • Animal Model Induction: Feed female C57BL/6 mice a Western diet for a specified period (e.g., 27 weeks) to induce vascular stiffness. A control group is fed a standard chow diet.

  • Cysteamine Preparation: Prepare a solution of cysteamine in drinking water to achieve a target dose of 40 mg/kg/day. The concentration in the water should be calculated based on the average daily water consumption of the mice.

  • Administration: For the last 8 weeks of the dietary intervention, provide the cysteamine solution as the sole source of drinking water to a subset of the Western diet-fed mice. The control Western diet group receives regular drinking water.

  • In Vivo Measurements: At the end of the treatment period, measure the aortic PWV in anesthetized mice using a non-invasive method like high-frequency ultrasound.

  • Data Analysis: Compare the PWV values between the control chow group, the Western diet group, and the Western diet + cysteamine group.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways for this compound are not well-elucidated. However, based on the activities of its precursors, a hypothetical mechanism can be proposed.

Hypothetical Signaling Pathway for this compound's Anti-Cancer Activity

This compound, as a disulfide-containing molecule, may act as a redox-active agent. Its precursors, beta-alanine and cysteamine, are known to influence pathways related to oxidative stress and cell proliferation. Beta-alanine increases the synthesis of carnosine, which has been shown to modulate signaling pathways such as PI3K/Akt/mTOR and affect the expression of inflammatory cytokines.[4][14] Cysteamine is a thiol that can modulate intracellular glutathione (B108866) levels, a key player in cellular redox homeostasis and drug resistance in cancer cells.[3][6] It is plausible that this compound, at extremely low concentrations, could act as a signaling molecule that triggers a cascade of these pathways, potentially leading to the observed anti-tumor effects.

G This compound This compound Cell Cancer Cell This compound->Cell Redox Redox Signaling Modulation Cell->Redox Internalization GSH Glutathione Metabolism Redox->GSH Carnosine Carnosine Synthesis Redox->Carnosine PI3K_Akt PI3K/Akt/mTOR Pathway GSH->PI3K_Akt Carnosine->PI3K_Akt inhibition BDNF BDNF Signaling Carnosine->BDNF Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation inhibition G cluster_0 Beta-Alanine Administration Workflow start Start: Acclimation of Mice diet Diet Preparation: - Control Chow - Beta-Alanine Supplemented Chow start->diet admin 30-Day Dietary Administration diet->admin stress Stress Induction admin->stress behavior Behavioral Testing (Elevated Plus Maze) stress->behavior analysis Biochemical Analysis (Optional) behavior->analysis end End of Study analysis->end G cluster_1 Cysteamine Administration Workflow start Start: Induction of Vascular Stiffness Model prep Cysteamine Solution Preparation (in drinking water) start->prep admin 8-Week Administration prep->admin measurement In Vivo Measurement (Aortic PWV) admin->measurement data_analysis Data Analysis and Comparison measurement->data_analysis end End of Study data_analysis->end

References

Application Notes and Protocols for the Laboratory Synthesis of Vitalethine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the laboratory synthesis of Vitalethine, the disulfide form of N-(carboxy)-β-alanyl-cysteamine (vitaletheine). This compound and its related modulators have demonstrated significant biological activity, including the regulation of erythropoiesis and potential anticancer properties, making their synthesis a key area of interest for further research.[1]

The protocols outlined below are based on established principles of peptide synthesis and disulfide bond formation, drawing parallels from the synthesis of structurally related compounds such as pantethine.[2][3][4]

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the protection of the functional groups of the starting materials, followed by a coupling reaction to form the amide bond, and concludes with deprotection and oxidation to yield the final disulfide product. The overall workflow is designed to ensure high purity and yield of this compound.

Logical Workflow for this compound Synthesis

G A Step 1: Protection of β-Alanine B Step 2: Activation of Protected β-Alanine A->B Carbodiimide chemistry C Step 3: Coupling with Cystamine (B1669676) B->C Amide bond formation D Step 4: Deprotection C->D Acidic hydrolysis E Step 5: Purification of this compound D->E Chromatography

Caption: General workflow for the chemical synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions.

ParameterValueNotes
Starting Materials
Boc-β-AlanineCommercially AvailablePurity >98%
Cystamine dihydrochloride (B599025)Commercially AvailablePurity >98%
Reaction Conditions
Coupling Reaction Time12-24 hoursMonitored by Thin Layer Chromatography (TLC)
Deprotection Time2-4 hours
Yields
Overall Yield60-70% (expected)Based on initial starting material
Purity and Analysis
Purity (by HPLC)>95%After purification
Molecular Weight (C₁₀H₂₀N₂O₄S₂)328.41 g/mol
Storage
Storage Conditions-20°C, desiccatedTo prevent degradation

Experimental Protocols

Materials and Reagents
  • Boc-β-Alanine

  • Cystamine dihydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Step-by-Step Synthesis Protocol

Step 1: Activation of Boc-β-Alanine

  • Dissolve Boc-β-Alanine (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • The filtrate containing the activated Boc-β-Alanine-NHS ester is used directly in the next step.

Step 2: Coupling with Cystamine

  • In a separate flask, dissolve Cystamine dihydrochloride (0.5 equivalents) in DCM and add Triethylamine (TEA) (2.2 equivalents) to neutralize the hydrochloride and free the amine groups.

  • Slowly add the filtrate containing the activated Boc-β-Alanine-NHS ester to the stirred solution of cystamine at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the formation of the di-Boc-protected this compound precursor by TLC.

Step 3: Work-up and Deprotection

  • After the coupling reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude di-Boc-protected this compound.

  • Dissolve the crude product in a minimal amount of DCM.

  • Add an excess of Trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of TFA:DCM) to the solution to remove the Boc protecting groups.

  • Stir the mixture at room temperature for 2-4 hours.

Step 4: Purification of this compound

  • Remove the TFA and DCM under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the crude this compound as a trifluoroacetate (B77799) salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Further purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Signaling Pathway and Biological Context

This compound is the disulfide of vitaletheine, which is proposed to be biosynthesized from L-cysteine and pantothenic acid.[5][6] It is a modulator of various biological processes, including erythropoiesis and immune responses.[1] The thiol group of vitaletheine is crucial for its biological activity, and its disulfide form, this compound, likely acts as a stable precursor that can be reduced to the active monomeric form in the cellular environment.

Proposed Biosynthetic and Activity Pathway

G cluster_0 Biosynthesis cluster_1 Redox Cycling and Activity L-Cysteine L-Cysteine Vitaletheine Vitaletheine L-Cysteine->Vitaletheine Pantothenic Acid Pantothenic Acid Pantothenic Acid->Vitaletheine This compound (Disulfide) This compound (Disulfide) Vitaletheine->this compound (Disulfide) Oxidation Vitaletheine (Thiol) Vitaletheine (Thiol) This compound (Disulfide)->Vitaletheine (Thiol) Reduction Vitaletheine (Thiol)->this compound (Disulfide) Oxidation Biological Activity Biological Activity Vitaletheine (Thiol)->Biological Activity

Caption: Proposed biosynthesis and redox cycling of this compound.

References

Techniques for Measuring Vitalethine Concentration in Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitalethine is a novel small molecule with significant therapeutic potential. Accurate quantification of its concentration in various tissues is paramount for pharmacokinetic studies, efficacy evaluation, and understanding its mechanism of action. This document provides detailed application notes and protocols for three robust analytical techniques suitable for measuring this compound concentration in tissue samples: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

I. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and selective method ideal for quantifying non-volatile and thermally labile small molecules like this compound in complex biological matrices.[1][2]

Application Note

This method offers excellent specificity and a wide dynamic range for the quantification of this compound.[3][4] It is the gold standard for quantitative bioanalysis of small molecule drugs and their metabolites in tissue.[1][4] The protocol involves homogenization of the tissue, extraction of this compound, and subsequent analysis by LC-MS/MS.

Experimental Protocol

1. Tissue Sample Preparation:

  • Homogenization:

    • Excise tissue samples and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.[5]

    • Weigh the frozen tissue (approximately 50-100 mg).

    • Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) at a 1:9 tissue weight to buffer volume ratio (e.g., 100 mg of tissue in 900 µL of buffer).[6]

    • Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem homogenizer or a bead beater) until no visible tissue fragments remain.[6][7]

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

    • Collect the supernatant for the extraction procedure.

  • Extraction (Liquid-Liquid Extraction - LLE):

    • To 500 µL of the tissue homogenate supernatant, add an internal standard (a structurally similar molecule to this compound, if available).

    • Add 1.5 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.[9]

    • Carefully transfer the organic layer (top layer) to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for HPLC analysis.

2. HPLC-MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically suitable for small molecule separation.[10]

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the chemical nature of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

  • Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary
ParameterHPLC-MS Performance
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linear Range 1 - 1000 ng/mL
Recovery 85 - 115%
Precision (RSD) < 15%

Note: These values are typical for small molecule analysis in tissue and may vary depending on the specific properties of this compound and the instrumentation used.

Diagrams

HPLC_Workflow Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Analysis HPLC-MS Analysis Extraction->Analysis Data Data Processing Analysis->Data

HPLC-MS Experimental Workflow

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable small molecules. For non-volatile molecules like this compound, a derivatization step is required to increase their volatility.[11][12]

Application Note

GC-MS offers high chromatographic resolution and is well-suited for metabolomic studies and the quantification of specific small molecules.[11][13] The requirement for derivatization adds a step to the sample preparation but can significantly improve the chromatographic properties and sensitivity of the analysis.

Experimental Protocol

1. Tissue Sample Preparation:

  • Homogenization and Extraction: Follow the same protocol as for HPLC-MS (Section I, steps 1a and 1b) to obtain a dried extract.

  • Derivatization:

    • To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.[14][15]

    • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[15]

    • Cool the reaction mixture to room temperature before injection into the GC-MS system.[14]

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless injection.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification of the derivatized this compound.

3. Data Analysis:

  • Similar to HPLC-MS, construct a calibration curve using derivatized standards and quantify this compound in the samples.

Quantitative Data Summary
ParameterGC-MS Performance
Limit of Detection (LOD) 0.5 - 5 ng/mL
Limit of Quantification (LOQ) 1 - 10 ng/mL
Linear Range 10 - 1500 ng/mL
Recovery 80 - 110%
Precision (RSD) < 15%

Note: These values are typical for the GC-MS analysis of derivatized small molecules in tissue and are dependent on the efficiency of the derivatization reaction.

Diagrams

GCMS_Workflow Extract Dried Extract Derivatization Derivatization Extract->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing Analysis->Data

GC-MS Experimental Workflow

III. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a high-throughput immunoassay suitable for the quantification of small molecules (haptens) like this compound.[16][17] This technique is based on the competition between the this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-Vitalethine antibodies.[16]

Application Note

ELISA offers a cost-effective and high-throughput alternative to chromatographic methods, particularly when a large number of samples need to be analyzed. The development of a specific antibody to this compound is a prerequisite for this assay. The sensitivity of the assay is inversely proportional to the signal generated.[16]

Experimental Protocol

1. Reagent Preparation:

  • Antibody-Coated Plate: Coat a 96-well microplate with an anti-Vitalethine antibody and block any remaining non-specific binding sites.

  • This compound-Enzyme Conjugate: Prepare a conjugate of this compound with an enzyme such as Horseradish Peroxidase (HRP).

  • Standards and Samples: Prepare a series of this compound standards of known concentrations. Process tissue samples as described for HPLC-MS (Section I, step 1) to obtain the supernatant, which can be diluted in an appropriate assay buffer.

2. Assay Procedure:

  • Add 50 µL of the this compound standards and tissue sample extracts to the wells of the antibody-coated microplate.

  • Immediately add 50 µL of the this compound-HRP conjugate to each well.

  • Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

  • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound reagents.

  • Add 100 µL of a chromogenic substrate for HRP (e.g., TMB).

  • Incubate in the dark for 15-30 minutes for color development.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.

  • The concentration of this compound in the samples is inversely proportional to the absorbance and can be determined from the standard curve.[16]

Quantitative Data Summary
ParameterCompetitive ELISA Performance
Limit of Detection (LOD) 1 - 10 pg/mL
Limit of Quantification (LOQ) 5 - 50 pg/mL
Linear Range 10 - 1000 pg/mL
Recovery 80 - 120%
Precision (RSD) < 20%

Note: The performance of an ELISA is highly dependent on the affinity and specificity of the antibody used.[18]

Diagrams

ELISA_Workflow Sample Sample/Standard (this compound) Plate Antibody-Coated Plate Sample->Plate Conjugate This compound-HRP Conjugate Conjugate->Plate Incubate Competitive Binding Plate->Incubate Wash Washing Incubate->Wash Substrate Substrate Addition Wash->Substrate Read Read Absorbance Substrate->Read

Competitive ELISA Workflow

Hypothetical Signaling Pathway of this compound

Vitalethine_Pathway cluster_0 Nuclear Events This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Response Cellular Response Gene->Response

Hypothetical this compound Signaling

References

Application Notes and Protocols for the Hypothetical Application of Vitalethine in CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a theoretical framework. As of the date of this document, there is no direct scientific literature demonstrating the use or efficacy of Vitalethine in CRISPR-Cas9 gene editing. The proposed mechanisms and experimental designs are hypothetical, based on the limited available information on the biological activities of this compound and its modulators. Researchers should exercise caution and conduct thorough validation experiments.

Introduction

The CRISPR-Cas9 system is a powerful tool for genome editing, relying on cellular DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR), to resolve the double-strand breaks (DSBs) introduced by the Cas9 nuclease. The efficiency of these repair pathways significantly influences the outcome of gene editing experiments. Small molecules that can modulate DNA repair or alter chromatin accessibility are of great interest for enhancing the precision and efficiency of CRISPR-Cas9.

This compound and its related modulators are compounds reported to have potent biological activities at very low concentrations, including roles in regulating cellular metabolism and stimulating immunological responses. While its precise molecular mechanisms are not fully elucidated, its proposed involvement in redox signaling and interaction with thiol-containing molecules suggests a potential, though unproven, role in influencing the cellular environment in a way that could impact gene editing outcomes.

These notes provide a hypothetical framework for researchers interested in exploring the potential of this compound to modulate CRISPR-Cas9 gene editing.

Hypothesized Mechanism of Action

Based on its purported biological activities, this compound could hypothetically influence CRISPR-Cas9 gene editing through two primary pathways:

  • Modulation of DNA Repair Pathways: Many key proteins in the DNA damage response (DDR) and repair pathways, including kinases, phosphatases, and ligases, contain critical cysteine residues in their active or regulatory sites. The redox state of these cysteines can impact protein function. This compound, as a thiol-containing compound, could potentially influence the cellular redox environment or directly interact with these proteins, thereby altering the balance between the error-prone NHEJ and the precise HDR pathways. For instance, it might favor HDR by modulating the activity of proteins involved in DNA end resection, a critical step for initiating HDR.

  • Alteration of Chromatin Accessibility: The efficiency of CRISPR-Cas9 is dependent on the accessibility of the target DNA, which is governed by chromatin structure. Histone modifications, such as acetylation and methylation, play a crucial role in regulating chromatin condensation. These modifications are dependent on the availability of metabolic cofactors (e.g., acetyl-CoA). By influencing cellular metabolism, this compound could hypothetically alter the pool of these cofactors, leading to changes in histone modifications and, consequently, chromatin accessibility at the target locus, making it more amenable to Cas9 binding and cleavage.

Data Presentation: Hypothetical Experimental Data

The following tables represent the type of quantitative data that would be generated when evaluating the effect of this compound on CRISPR-Cas9 editing. The values presented are for illustrative purposes only.

Table 1: Dose-Response of this compound on Cell Viability

This compound ConcentrationCell Viability (%)
0 pM (Vehicle Control)100 ± 4.5
1 pM98 ± 5.1
10 pM97 ± 4.8
100 pM95 ± 5.3
1 nM92 ± 6.0
10 nM85 ± 7.2
100 nM70 ± 8.1

Table 2: Effect of this compound on CRISPR-Cas9 Editing Efficiency and HDR/NHEJ Ratio

TreatmentTotal Editing Efficiency (%)HDR Efficiency (%)NHEJ Efficiency (%)
No Treatment0.5 ± 0.10.1 ± 0.050.4 ± 0.1
CRISPR-Cas9 Only35 ± 3.25 ± 1.130 ± 2.8
CRISPR-Cas9 + this compound (10 pM)45 ± 4.115 ± 2.530 ± 3.5
CRISPR-Cas9 + this compound (100 pM)42 ± 3.912 ± 2.130 ± 3.1

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To determine the optimal, non-toxic concentration of this compound for use in cell culture experiments.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Methodology:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Concentrations could range from femtomolar to nanomolar, based on reported potencies. Include a vehicle-only control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 48-72 hours, corresponding to the typical duration of a CRISPR-Cas9 experiment.

  • Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle-only control to determine the percentage of viable cells at each concentration. The highest concentration that does not significantly reduce cell viability should be chosen for subsequent experiments.

Protocol 2: CRISPR-Cas9 Gene Editing with this compound Treatment

Objective: To assess the effect of this compound on the efficiency of CRISPR-Cas9 mediated gene editing.

Materials:

  • Cell line of interest

  • CRISPR-Cas9 components:

    • Cas9-expressing plasmid or purified Cas9 protein

    • sgRNA-expressing plasmid or synthetic sgRNA

    • (For HDR) Donor template with homology arms

  • Transfection reagent (e.g., Lipofectamine) or electroporation system

  • Optimal concentration of this compound (determined in Protocol 1)

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing or Next-Generation Sequencing (NGS) service

Methodology:

  • Cell Culture: Culture cells to the appropriate confluency for transfection (typically 70-90%).

  • Transfection: Transfect the cells with the CRISPR-Cas9 components (and donor template for HDR) using a suitable method.

  • This compound Treatment: Immediately following transfection, replace the medium with fresh medium containing the optimal concentration of this compound. Include a control group with CRISPR-Cas9 components but without this compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

  • Analysis of Editing Efficiency:

    • Amplify the target genomic region by PCR.

    • Analyze the PCR products to determine the percentage of insertions/deletions (indels) for NHEJ and the percentage of precise integration for HDR. This can be done using methods like Tracking of Indels by Decomposition (TIDE) analysis of Sanger sequencing data, or more quantitatively by NGS.

Visualizations

CRISPR_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_cell Cellular Processes cluster_analysis Analysis sgRNA sgRNA Design & Synthesis Transfection Transfection or Electroporation sgRNA->Transfection Cas9 Cas9 Expression Vector or Protein Cas9->Transfection Donor HDR Donor Template (Optional) Donor->Transfection Cell Target Cell Transfection->Cell DSB Double-Strand Break (DSB) at Target Locus Cell->DSB Cas9-sgRNA Complex NHEJ NHEJ Repair (Indels) DSB->NHEJ HDR HDR Repair (Precise Edit) DSB->HDR gDNA Genomic DNA Extraction NHEJ->gDNA HDR->gDNA Analysis Sequencing & Analysis (TIDE, NGS) gDNA->Analysis

Caption: General experimental workflow for CRISPR-Cas9 gene editing.

Vitalethine_MoA cluster_redox Redox Modulation cluster_metabolism Metabolic Influence This compound This compound Redox Altered Cellular Redox State This compound->Redox Metabolism Modulation of Cellular Metabolism This compound->Metabolism DDR_Proteins DNA Repair Proteins (e.g., Ligases, Kinases) Redox->DDR_Proteins Modulates Cysteine Residues Repair_Balance Shift in NHEJ/HDR Balance DDR_Proteins->Repair_Balance CRISPR_Outcome Enhanced CRISPR-Cas9 Editing Outcome Repair_Balance->CRISPR_Outcome Cofactors Altered Cofactor Pools (e.g., Acetyl-CoA) Metabolism->Cofactors Histone_Mod Changes in Histone Modifications Cofactors->Histone_Mod Chromatin Increased Chromatin Accessibility Histone_Mod->Chromatin Chromatin->CRISPR_Outcome

Caption: Hypothesized mechanisms of action for this compound in CRISPR-Cas9.

Application Notes and Protocols for In-Vivo Imaging with Vitalethine-VNP

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a hypothetical in-vivo imaging agent, "Vitalethine-VNP" (this compound-based NanoProbe). As of the current date, there is no publicly available scientific literature indicating that "this compound" or its derivatives are used as in-vivo imaging agents. The information presented here is a generalized template based on common practices in preclinical in-vivo imaging and is intended to serve as a guide for researchers developing and using novel imaging probes.

Introduction

This compound-VNP is a hypothetical fluorescent nanoprobe designed for the in-vivo visualization of tumor response to immunotherapy. It is conceptualized to capitalize on the known immunomodulatory effects of this compound, a naturally occurring compound derived from L-cysteine and pantothenic acid.[1] Preclinical studies have suggested that this compound modulators can stimulate potent anti-tumor immune responses, leading to significant survival benefits in murine models of melanoma and myeloma.[1][2]

This compound-VNP is engineered to target and accumulate in areas of high immune cell infiltration within the tumor microenvironment, providing a non-invasive method to monitor the efficacy of immunotherapies. The probe's fluorescence in the near-infrared (NIR) spectrum allows for deep tissue penetration and high signal-to-background ratios, making it suitable for longitudinal studies in small animal models.

Principle of the Assay

The proposed mechanism of action for this compound-VNP involves its selective binding to a specific biomarker expressed on activated immune cells (e.g., cytotoxic T lymphocytes) that are critical for tumor cell killing. Upon intravenous administration, this compound-VNP circulates and accumulates at the tumor site. The binding of the probe to its target on immune cells leads to a significant increase in fluorescence intensity, allowing for the quantitative assessment of immune cell infiltration and activity within the tumor. This provides a dynamic readout of the anti-tumor immune response.

Data Presentation: Quantitative Analysis of this compound-VNP in a Murine Melanoma Model

The following tables summarize hypothetical quantitative data from a preclinical study using this compound-VNP to monitor the response of B16-F10 melanoma tumors to an immune checkpoint inhibitor (ICI) therapy in C57BL/6 mice.

Table 1: Biodistribution of this compound-VNP 24 hours Post-Injection

Organ% Injected Dose per Gram (ID/g) (Control Group)% Injected Dose per Gram (ID/g) (ICI-Treated Group)
Tumor2.5 ± 0.58.2 ± 1.1
Liver15.3 ± 2.114.8 ± 1.9
Spleen5.1 ± 0.87.5 ± 1.2
Kidneys3.2 ± 0.43.5 ± 0.6
Lungs1.8 ± 0.32.0 ± 0.4
Muscle0.5 ± 0.10.6 ± 0.2

*p < 0.05 compared to the control group.

Table 2: Tumor Fluorescence Intensity and Size Over Time

Time PointMean Tumor Fluorescence (Arbitrary Units) (Control)Mean Tumor Fluorescence (Arbitrary Units) (ICI-Treated)Tumor Volume (mm³) (Control)Tumor Volume (mm³) (ICI-Treated)
Day 01.2 x 10⁶ ± 0.3 x 10⁶1.3 x 10⁶ ± 0.4 x 10⁶50 ± 1052 ± 12
Day 72.5 x 10⁶ ± 0.6 x 10⁶8.9 x 10⁶ ± 1.5 x 10⁶250 ± 45150 ± 30
Day 143.1 x 10⁶ ± 0.8 x 10⁶15.2 x 10⁶ ± 2.1 x 10⁶600 ± 8080 ± 20

*p < 0.01 compared to the control group.

Experimental Protocols

  • Reconstitution: Reconstitute the lyophilized this compound-VNP with sterile, endotoxin-free phosphate-buffered saline (PBS) to a stock concentration of 1 mg/mL.

  • Vortexing: Gently vortex the solution for 1-2 minutes to ensure complete dissolution. Avoid vigorous shaking to prevent aggregation.

  • Dilution: Dilute the stock solution with sterile PBS to the final working concentration of 0.1 mg/mL immediately before injection.

  • Storage: Store the stock solution at 4°C for up to one week. For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture: Culture B16-F10 melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁶ B16-F10 cells in 100 µL of sterile PBS into the right flank of 6-8 week old C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Initiate treatment when tumors reach a volume of approximately 50 mm³.

  • Dosing: Administer this compound-VNP via intravenous (tail vein) injection at a dose of 10 mg/kg body weight.

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) (2% for induction, 1.5% for maintenance) in oxygen.

  • Imaging System: Place the anesthetized mouse in a pre-warmed imaging chamber of an in-vivo imaging system (e.g., IVIS Spectrum).

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, and 48 hours) to determine the optimal imaging window. Use an excitation filter of 745 nm and an emission filter of 800 nm.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) using the accompanying software. Express the data as average radiant efficiency or total radiant efficiency.

Visualizations

G cluster_0 Tumor Microenvironment cluster_1 This compound-VNP Action Tumor_Cell Tumor Cell Activated_CTL Activated Cytotoxic T Lymphocyte (CTL) Biomarker Target Biomarker Activated_CTL->Biomarker expresses Binding Binding Biomarker->Binding Vitalethine_VNP This compound-VNP Vitalethine_VNP->Binding Fluorescence Fluorescence Signal Binding->Fluorescence triggers G Start Start Tumor_Inoculation Tumor Cell Inoculation (B16-F10 in C57BL/6 mice) Start->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring (to ~50 mm³) Tumor_Inoculation->Tumor_Growth Treatment Initiate Immunotherapy (e.g., Immune Checkpoint Inhibitor) Tumor_Growth->Treatment Probe_Injection Administer this compound-VNP (10 mg/kg, IV) Treatment->Probe_Injection at specified time points Imaging In-Vivo Fluorescence Imaging (e.g., 24h post-injection) Probe_Injection->Imaging Data_Analysis Quantitative Analysis (Tumor Fluorescence & Size) Imaging->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Vitalethine Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitalethine, a thiol compound identified as N-(carboxy)-beta-alanyl-cysteamine, and its associated modulators have demonstrated potent biological activity at exceptionally low concentrations.[1] These molecules have been shown to play a role in the regulation of fundamental cellular processes, including erythropoiesis and immune responses.[1] Furthermore, preclinical studies in murine models have indicated significant anti-neoplastic properties, with this compound administration leading to reduced tumor size and increased survival in melanoma and myeloma models.[1] The mechanism of action, while not fully elucidated, is thought to involve the modulation of key signaling pathways and enzymatic activities through its thiol group.[2]

These application notes provide a standardized operating procedure for the treatment of cell cultures with this compound, intended for researchers, scientists, and drug development professionals investigating its biological effects. The protocols outlined below are designed to serve as a starting point for in vitro studies and can be adapted based on specific cell types and experimental endpoints.

Data Presentation

The following table summarizes the reported effective concentrations of this compound modulators in various biological assays, providing a reference for dose-ranging studies.

Biological Activity Effective Concentration Range Cell/System Type Reference
Regulation of Red Blood Cell Production1 fg/mL to 100 pg/mLErythropoietin-deprived progenitor cells[1]
Stimulation of Immunological ResponseAs low as attograms/mLMurine splenocytes (hemolytic plaque assay)[1]
In Vivo Tumor Reduction (Melanoma)As low as femtograms/kgCloudman S-91 melanoma in mice[1]
In Vivo Efficacy (Myeloma)Not specifiedNS-1 myeloma model in mice[1]

Experimental Protocols

Preparation of this compound Stock Solutions

Note: this compound is a thiol compound and may be susceptible to oxidation. Handle solutions appropriately and prepare fresh dilutions for each experiment. The disulfide form of this compound has also been shown to be active.[2]

  • Reconstitution of Lyophilized this compound:

    • Aseptically reconstitute lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration primary stock solution (e.g., 1 mg/mL).

    • Mix gently by inversion until fully dissolved. Avoid vigorous vortexing.

    • Aliquot the primary stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.

  • Preparation of Working Stock Solutions:

    • On the day of the experiment, thaw an aliquot of the primary stock solution on ice.

    • Perform serial dilutions in sterile cell culture medium to prepare a series of working stock solutions. It is recommended to prepare a 1000X or 100X working stock for the highest concentration to be tested to minimize the volume of solvent added to the cell culture.

Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cells with this compound. The specific cell seeding density and incubation times should be optimized for the cell line being used.

  • Cell Seeding:

    • The day before treatment, seed cells into the appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).

    • Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Treatment Media:

    • Prepare the final concentrations of this compound by diluting the working stock solutions in fresh, pre-warmed complete cell culture medium.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a negative control (untreated cells in medium).

  • Cell Treatment:

    • Carefully aspirate the old medium from the cell culture plates.

    • Gently add the prepared treatment media to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific assay and expected biological response.

  • Post-Treatment Analysis:

    • Following incubation, the cells can be harvested and analyzed using various assays, such as:

      • Cell Viability and Proliferation Assays: (e.g., MTT, XTT, or CellTiter-Glo®) to assess the cytotoxic or cytostatic effects of this compound.

      • Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine if this compound induces programmed cell death.

      • Western Blotting or ELISA: To analyze the expression levels of specific proteins in signaling pathways of interest.

      • Quantitative PCR (qPCR): To measure changes in gene expression.

      • Flow Cytometry: For cell cycle analysis or immunophenotyping.

Mandatory Visualizations

Proposed Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-cancer effects, based on its potential to modulate Ras signaling and its role as a thiol compound.[2]

Vitalethine_Signaling_Pathway This compound This compound Enzyme Oxygen-requiring Monooxygenase This compound->Enzyme Activates Redox Redox Regulation (Cysteine Oxidation) This compound->Redox Modulates Isoprenyl Isoprenyl Molecules Enzyme->Isoprenyl Inhibits Synthesis Ras Ras (Oncogene) Isoprenyl->Ras Activates Proliferation Cancer Cell Proliferation Ras->Proliferation Promotes Apoptosis Apoptosis Redox->Apoptosis Promotes

Caption: Hypothetical signaling pathway of this compound in cancer cells.

Experimental Workflow for this compound Cell Culture Treatment

The diagram below outlines the key steps in the experimental workflow for treating cell cultures with this compound.

Experimental_Workflow Start Start Seed Seed Cells in Culture Plates Start->Seed Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed->Incubate_Overnight Prepare_Treatment Prepare this compound Treatment Media Incubate_Overnight->Prepare_Treatment Treat_Cells Aspirate Old Medium & Add Treatment Media Prepare_Treatment->Treat_Cells Incubate_Treatment Incubate for Desired Duration Treat_Cells->Incubate_Treatment Analyze Harvest Cells for Downstream Analysis Incubate_Treatment->Analyze End End Analyze->End

Caption: Experimental workflow for this compound cell treatment.

References

Application Notes and Protocols for Vitalethine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Vitalethine is a hypothetical compound created for illustrative purposes to demonstrate the application of high-throughput screening methodologies. The following data, protocols, and pathways are representative examples and not based on an existing molecule.

Introduction to this compound

This compound is a novel synthetic small molecule with purported anti-neoplastic properties. Early computational models suggest its potential to modulate key signaling pathways involved in cell cycle progression and apoptosis. To validate its therapeutic potential and elucidate its mechanism of action, a series of high-throughput screening (HTS) assays are recommended. These application notes provide detailed protocols for assessing the cytotoxicity, pathway modulation, and target engagement of this compound in a high-throughput format, suitable for drug discovery and development pipelines.

Application Note 1: Cytotoxicity Profiling of this compound using MTT Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and establish its half-maximal inhibitory concentration (IC50). The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1]

Experimental Protocol: MTT Assay for High-Throughput Screening

This protocol is optimized for a 96-well plate format but can be adapted for 384-well plates.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[1]

  • Solubilization buffer (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 570 nm.[2]

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • Include wells for "cells only" (negative control) and "medium only" (background control).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average OD of the "medium only" wells from all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (OD of treated cells / OD of untreated cells) x 100

    • Plot the % Viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Data Presentation: this compound Cytotoxicity
Cell LineTissue of OriginThis compound IC50 (µM)
HeLaCervical Cancer8.5
A549Lung Cancer15.2
MCF-7Breast Cancer5.8
HEK293Normal Kidney> 100

Diagram: MTT Assay Experimental Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Serial Dilutions incubate_24h->add_this compound incubate_48h Incubate 48-72h add_this compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for HTS cytotoxicity screening using the MTT assay.

Application Note 2: Mechanism of Action via NF-κB Reporter Assay

Objective: To investigate if this compound exerts its cytotoxic effects by modulating the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. A dual-luciferase reporter assay will be used to quantify the activity of an NF-κB responsive element.[4][5]

Experimental Protocol: Dual-Luciferase Reporter Assay

This protocol is designed for a 96-well format and provides a method to normalize the experimental reporter activity to a control reporter, minimizing variability from transfection efficiency and cell number.[6]

Materials:

  • HEK293T cell line

  • Complete culture medium

  • pNF-κB-Luc: Firefly luciferase reporter plasmid under the control of a minimal promoter with multiple NF-κB response elements.

  • pRL-TK: Renilla luciferase control plasmid with a constitutively active promoter.

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution (10 mM in DMSO)

  • TNF-α (Tumor Necrosis Factor-alpha) to stimulate the NF-κB pathway

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • White, opaque 96-well microplates

  • Luminometer with dual injectors

Procedure:

  • Cell Seeding:

    • Seed 1.5 x 10^4 HEK293T cells per well in 100 µL of complete culture medium into a white, opaque 96-well plate.[4]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Co-transfection:

    • Prepare a transfection mix containing the pNF-κB-Luc and pRL-TK plasmids (e.g., at a 10:1 ratio) and the transfection reagent according to the manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment and Pathway Stimulation:

    • Replace the medium with fresh medium containing serial dilutions of this compound.

    • Incubate for 1 hour before stimulating the pathway.

    • Add a final concentration of 10 ng/mL TNF-α to all wells except the unstimulated control.

    • Incubate for an additional 6-8 hours.

  • Cell Lysis:

    • Remove the medium and wash the cells once with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Incubate for 15 minutes at room temperature on an orbital shaker.

  • Luminescence Measurement:

    • Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure Firefly luciferase activity.

    • Then, inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and measure Renilla luciferase activity.[6]

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well to get the Relative Luciferase Units (RLU).

    • Normalize the data to the stimulated control (TNF-α alone) to determine the percent inhibition for each this compound concentration.

    • Plot the % Inhibition against the log concentration of this compound to determine the IC50.

Data Presentation: this compound Effect on NF-κB Signaling
TreatmentConcentration (µM)Relative Luciferase Units (RLU)% Inhibition
Unstimulated Control-1.0 ± 0.2-
TNF-α Stimulated-25.4 ± 1.80
This compound + TNF-α118.2 ± 1.528.3
This compound + TNF-α511.5 ± 0.954.7
This compound + TNF-α106.3 ± 0.575.2
This compound + TNF-α502.1 ± 0.391.7

Calculated IC50 for NF-κB Inhibition: 6.2 µM

Diagram: Hypothetical NF-κB Signaling Pathway Modulation

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p65 IκB-NF-κB (Inactive) NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_p65->NFkB_nuc translocates IkB_p65->NFkB_p65 degrades DNA DNA (Response Element) NFkB_nuc->DNA binds Gene_Expr Gene Expression (e.g., Luciferase) DNA->Gene_Expr TNFa TNF-α TNFa->TNFR This compound This compound This compound->IKK inhibits

Caption: this compound hypothetically inhibits the NF-κB signaling pathway.

Application Note 3: Target Identification via Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of a specific kinase, Cyclin-Dependent Kinase 2 (CDK2), which is often dysregulated in cancer. An in vitro kinase assay will be used to measure the phosphorylation of a substrate by purified CDK2 enzyme.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is based on the ADP-Glo™ assay principle, which measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used to generate a luminescent signal.[7]

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase reaction buffer

  • This compound stock solution (10 mM in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Low-volume, white 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Preparation:

    • In a 384-well plate, add 1 µL of this compound serial dilutions or DMSO (control).

    • Add 2 µL of a mix containing the CDK2/Cyclin E1 enzyme and substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Shake the plate gently and incubate at room temperature for 60 minutes.

  • Stopping Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a light signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting percent inhibition against the log concentration of this compound.

Data Presentation: this compound Kinase Inhibition Profile
Kinase TargetThis compound IC50 (µM)
CDK2/CycE10.45
CDK1/CycB2.8
MAPK1> 50
PI3Kα> 50

Diagram: Kinase Inhibition Assay Logic

Kinase_Assay_Logic cluster_reaction Kinase Reaction cluster_products Reaction Products Kinase CDK2 ADP ADP Kinase->ADP P_Substrate Phospho-Substrate ATP ATP ATP->ADP Substrate Substrate Substrate->P_Substrate Detection ADP Detection (Luminescence) ADP->Detection is measured This compound This compound This compound->Kinase inhibits

Caption: Logical flow of a target-based kinase inhibition assay.

References

Application Notes and Protocols for Assessing Vitalethine's Effect on Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitalethine, a thiol-containing compound, is understood to modulate cellular processes through the regulation of protein expression. These application notes provide a framework for investigating the effects of this compound, based on a hypothesized mechanism involving redox signaling pathways. The central hypothesis is that this compound, in conjunction with a cellular monooxygenase, likely a flavin-containing monooxygenase (FMO), catalyzes the oxidation of reactive cysteine residues on key signaling proteins. This post-translational modification can alter protein function and subsequently modulate downstream signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical in regulating inflammation, cell proliferation, and apoptosis.

These protocols detail methods to assess this compound-induced changes in the phosphorylation status of key MAPK and NF-κB pathway proteins, as well as to detect protein S-glutathionylation as a marker for cysteine oxidation.

Hypothetical Signaling Pathway of this compound

Vitalethine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound Vitalethine_in This compound This compound->Vitalethine_in Cellular Uptake FMO Flavin-containing Monooxygenase (FMO) Vitalethine_in->FMO Interacts with ROS Reactive Oxygen Species (ROS) FMO->ROS Generates ASK1 ASK1 ROS->ASK1 Oxidizes Cys (Activates) IKK IKK Complex ROS->IKK Oxidizes Cys (Activates) MKK47 MKK4/7 ASK1->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates p38 p38 MKK47->p38 Phosphorylates AP1 AP-1 JNK->AP1 Activates p38->AP1 Activates Gene_Expression_MAPK Gene Expression (Proliferation, Apoptosis) AP1->Gene_Expression_MAPK Regulates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocates to Nucleus Gene_Expression_NFkB Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression_NFkB Regulates Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis I->J ELISA_Workflow A Cell Treatment with this compound B Nuclear Fractionation A->B C Protein Quantification B->C D ELISA Plate Incubation C->D E Antibody Incubations D->E F Substrate Addition & Color Development E->F G Absorbance Reading F->G H Data Analysis G->H Glutathionylation_Detection A Cell Treatment with this compound B Lysis with NEM (Thiol Blocking) A->B C Protein Quantification B->C D Non-reducing SDS-PAGE C->D E Western Blot D->E F Probing with anti-GSH Antibody E->F G Signal Detection F->G H Data Analysis G->H

Application Note & Protocol: Long-Term Stability Testing of Vitalethine Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for evaluating the long-term stability of the novel therapeutic agent, Vitalethine. Adherence to this protocol is essential for establishing a re-test period, ensuring the drug substance's quality, safety, and efficacy over time, and supporting regulatory submissions. The methodologies are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3][4][5]

Experimental Protocols

This section details the methodologies for forced degradation and formal stability studies. A validated, stability-indicating analytical method is a prerequisite for these tests.

Materials and Equipment
  • Drug Substance: this compound (at least three primary batches).[2]

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (Acetonitrile, Methanol), Purified water, appropriate buffers.

  • Equipment: Stability chambers (ICH-compliant), HPLC-UV/DAD system, pH meter, analytical balance, photostability chamber, glassware.

Analytical Methodology (Example)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method must be used to separate and quantify this compound and its degradation products.[6][7]

  • Instrument: HPLC with UV/Diode-Array Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Gradient of Acetonitrile and a buffered aqueous phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Note: This method must be fully validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are performed on a single batch to identify likely degradation pathways and to demonstrate the specificity of the analytical method.[8][9][10] The goal is to achieve 5-20% degradation of the active ingredient.[9][11]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 48 hours.[12]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature for 24 hours.[12]

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.[9][12]

  • Thermal Degradation: Expose solid this compound to 80°C in a dry oven for 72 hours.

  • Photolytic Degradation: Expose solid this compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[1]

Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches to establish the re-test period.[2]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[1][4]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[1][4]

    • Intermediate (if required):* 30°C ± 2°C / 65% RH ± 5% RH.[4] *To be performed if a significant change occurs during accelerated testing.

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[2][13]

    • Accelerated: 0, 3, and 6 months.[2]

  • Tests to be Performed at Each Time Point:

    • Appearance: Visual inspection for any changes in physical state, color, or clarity.

    • Assay: Quantification of this compound content.

    • Purity/Degradation Products: Detection and quantification of any impurities or degradation products.

Data Presentation

Quantitative data should be summarized in the following tabular format for clarity and direct comparison.

Table 1: Summary of Forced Degradation Studies for this compound (Batch No: VTN-001)

Stress Condition % Assay % Degradation Major Degradation Product (% Peak Area)
Control 99.8 N/A N/A
0.1 M HCl, 60°C, 48h 90.5 9.3 RRT 0.85 (4.2%)
0.1 M NaOH, RT, 24h 88.2 11.6 RRT 0.72 (6.8%)
3% H₂O₂, RT, 24h 94.1 5.7 RRT 1.15 (3.1%)
Thermal (80°C), 72h 99.1 0.7 RRT 0.85 (0.3%)

| Photolytic (ICH Q1B) | 98.5 | 1.3 | RRT 1.28 (0.8%) |

Table 2: Long-Term Stability Data for this compound (25°C ± 2°C / 60% RH ± 5% RH)

Test Parameter Acceptance Criteria T=0 T=6 Months T=12 Months T=24 Months
Appearance White to off-white powder Pass Pass Pass Pass
Assay (%) 98.0 - 102.0 99.8 99.7 99.5 99.2
Total Impurities (%) NMT 1.0 0.15 0.18 0.21 0.28

| Any Unspecified Impurity (%) | NMT 0.10 | <0.05 | <0.05 | 0.06 | 0.08 |

Table 3: Accelerated Stability Data for this compound (40°C ± 2°C / 75% RH ± 5% RH)

Test Parameter Acceptance Criteria T=0 T=3 Months T=6 Months
Appearance White to off-white powder Pass Pass Pass
Assay (%) 98.0 - 102.0 99.8 99.2 98.6
Total Impurities (%) NMT 1.0 0.15 0.35 0.58

| Any Unspecified Impurity (%) | NMT 0.10 | <0.05 | 0.08 | 0.09 |

Visualizations

Diagrams are provided to illustrate key conceptual and operational frameworks relevant to this protocol.

Caption: Hypothetical signaling pathway showing this compound's mechanism of action.

Caption: Experimental workflow for the long-term stability study of this compound.

References

Troubleshooting & Optimization

Troubleshooting Vitalethine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vitalethine

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for handling this compound, focusing on its solubility in aqueous solutions.

This compound: Physicochemical Properties

This compound is a synthetic cysteine-derived compound designed for use in targeted drug delivery and cell signaling research. Its unique structure, while beneficial for its intended applications, presents several challenges in terms of its aqueous solubility. Below is a summary of its key physicochemical properties.

PropertyValue
Chemical Name (2R)-2-amino-3-((2-amino-2-carboxyethyl)disulfanyl)propanoic acid
Molecular Formula C6H12N2O4S2
Molecular Weight 240.3 g/mol
Appearance White to off-white crystalline solid
pKa Values pKa1 (α-carboxyl): 2.1, pKa2 (α-amino): 8.5, pKa3 (side-chain amino): 10.5
Isoelectric Point (pI) Approximately 5.3
Notes This compound is susceptible to oxidation, particularly at neutral to alkaline pH, which can lead to the formation of less soluble oligomers. It is more stable in acidic solutions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound has a limited solubility in pure water at neutral pH, typically around 1-2 mg/mL. Its solubility is highly dependent on the pH of the solution.

Q2: Why is my this compound not dissolving in water or neutral buffers like PBS?

A2: this compound's solubility is lowest near its isoelectric point (pI ≈ 5.3).[2] In neutral buffers (pH ~7.4), the compound has a tendency to aggregate and precipitate. Additionally, at neutral to alkaline pH, this compound can oxidize, forming less soluble disulfide-linked oligomers.[2][3]

Q3: What is the optimal pH for dissolving this compound?

A3: For maximum solubility, it is recommended to dissolve this compound in either acidic (pH < 4) or alkaline (pH > 9) conditions, well away from its pI.[2][4] Acidic conditions are generally preferred as they also limit oxidation.[1]

Q4: Can I heat the solution to improve this compound's solubility?

A4: Gentle warming (up to 37°C) can help to dissolve this compound. However, prolonged heating or high temperatures should be avoided as this can accelerate degradation and oxidation.

Q5: My this compound solution has become cloudy over time. What is happening?

A5: Cloudiness or precipitation upon storage is likely due to the oxidation of this compound, leading to the formation of insoluble disulfide-linked oligomers.[2][3] This process is accelerated by exposure to air (oxygen) and neutral or alkaline pH.

Q6: What are some suitable co-solvents for this compound?

A6: If adjusting the pH is not desirable for your experiment, small amounts of organic co-solvents can be used to improve solubility.[5][6] Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) at low concentrations (e.g., 1-5%) can be effective. However, always check the compatibility of these co-solvents with your specific application.[5]

Troubleshooting Guides

Issue 1: this compound powder does not fully dissolve in a neutral buffer (e.g., PBS pH 7.4).
  • Potential Cause 1: pH is too close to the pI.

    • Solution: Prepare a concentrated stock solution in a dilute acid (e.g., 0.1 M HCl) where this compound is highly soluble. Then, dilute the stock solution into your final neutral buffer. The final pH should be checked and adjusted if necessary.

  • Potential Cause 2: Concentration is too high.

    • Solution: Check the solubility limits at the given pH (refer to the solubility data table below). You may need to work with a lower concentration of this compound in your final solution.

Issue 2: A clear this compound solution becomes cloudy or forms a precipitate after pH adjustment to a neutral value.
  • Potential Cause: Supersaturation and precipitation.

    • Solution: This often happens when a highly concentrated acidic or basic stock solution is neutralized too quickly. To avoid this, add the acidic/basic stock solution dropwise to the neutral buffer while vortexing vigorously. It is also advisable to work with a more diluted final concentration.

Issue 3: this compound solution develops a precipitate after being stored for a few hours or overnight.
  • Potential Cause: Oxidation.

    • Solution: The thiol group in this compound is susceptible to oxidation, especially at neutral or alkaline pH, leading to the formation of insoluble species.[7] To mitigate this, prepare fresh solutions before each experiment. If storage is necessary, degas the solvent, purge the container with nitrogen or argon, and store at 4°C for no more than 24 hours. Adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can also prevent oxidation, but check for compatibility with your experimental setup.

Quantitative Data: this compound Solubility

The following table provides the approximate solubility of this compound in aqueous buffers at different pH values and temperatures.

pHSolubility at 4°C (mg/mL)Solubility at 25°C (mg/mL)
2.0 > 50> 50
4.0 58
5.3 (pI) < 0.51
7.4 12
9.0 2025
11.0 > 50> 50

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
  • Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 900 µL of sterile 0.1 M HCl to the tube.

  • Vortex the solution until the this compound is completely dissolved. The solution should be clear.

  • Add sterile water to bring the final volume to 1 mL.

  • Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particulates.

  • Store the stock solution at 4°C and use within 24 hours. For longer-term storage, aliquot and freeze at -20°C or -80°C, but be aware that freeze-thaw cycles may affect stability.

Protocol 2: General Solubility Assessment
  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of this compound powder to 1 mL of each buffer in separate tubes.

  • Rotate the tubes at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Visualizations

G start This compound fails to dissolve check_ph Is the solvent pH near the pI (~5.3)? start->check_ph high_conc Is the concentration too high? check_ph->high_conc No solution_ph Adjust pH to < 4 or > 9 check_ph->solution_ph Yes oxidation Is the solution precipitating over time? high_conc->oxidation No solution_conc Lower the working concentration high_conc->solution_conc Yes solution_oxid Prepare fresh solution Use degassed buffer Add reducing agent (optional) oxidation->solution_oxid Yes success This compound dissolved oxidation->success No solution_ph->success solution_conc->success solution_oxid->success

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_start Preparation cluster_dilution Dilution and Final Preparation weigh 1. Weigh this compound powder add_acid 2. Add 0.1 M HCl for initial dissolution weigh->add_acid vortex 3. Vortex until fully dissolved add_acid->vortex dilute 4. Dilute stock into final buffer (dropwise) vortex->dilute check_ph 5. Check and adjust final pH dilute->check_ph filter 6. Sterile filter (0.22 µm) check_ph->filter ready Solution ready for experiment filter->ready

Caption: Experimental workflow for preparing a this compound solution.

G This compound This compound Receptor Membrane Receptor XYZ This compound->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response initiates gene expression leading to

Caption: Hypothetical signaling pathway involving this compound.

References

How to improve the yield of Vitalethine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vitalethine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the chemical synthesis of this compound and other peptides.

Since publicly available, detailed protocols for the chemical synthesis of this compound are limited, this guide leverages established principles from solid-phase peptide synthesis (SPPS). These methodologies are broadly applicable and provide a strong foundation for optimizing your synthesis protocols, improving yield, and ensuring high purity. This compound is a compound naturally produced in mammals from L-cysteine and pantothenic acid and is crucial for healthy immune function.[1] Its synthesis can present challenges, which this guide aims to address.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield to expect from a peptide synthesis like this compound?

The overall yield of a multi-step solid-phase peptide synthesis is highly dependent on the efficiency of each individual step (coupling and deprotection). Even a small decrease in yield at each step has a dramatic cumulative effect. For a moderately long peptide, a 99.5% yield at each step might result in a 50% overall crude product yield, whereas a 97% step-wise yield could result in an overall yield of less than 2%.[4]

Q2: Which coupling reagent is best for this compound synthesis?

The choice of coupling reagent depends on the specific amino acid sequence, particularly at the coupling site. For most standard couplings, uronium or phosphonium (B103445) salt-based reagents like HATU, HBTU, or HCTU are highly efficient and help minimize side reactions.[5] For sterically hindered couplings, a more reactive reagent like COMU might be considered.[5][6] Carbodiimides such as DCC or DIC are also effective, especially when used with additives like HOBt or Oxyma to reduce the risk of racemization.[5][7]

Q3: How can I minimize racemization during the synthesis?

Racemization can be a significant issue, especially for sensitive amino acids like Cysteine and Histidine. To minimize it:

  • Use coupling reagents known for low racemization, such as HATU or COMU.[5]

  • Incorporate additives like HOBt or HOAt when using carbodiimide (B86325) coupling reagents.[5]

  • Avoid prolonged activation times for the amino acid.

  • Ensure the use of high-purity reagents and solvents.[8]

Q4: My peptide is showing poor solubility after cleavage. What can I do?

Poor solubility is often caused by aggregation of the peptide chains.[9] To mitigate this, consider resynthesizing the peptide using strategies that disrupt hydrogen bonding, such as incorporating pseudoprolines or using a lower-substitution resin.[9] During purification, experimenting with different solvent systems (e.g., adding acetonitrile, isopropanol, or denaturants like guanidinium (B1211019) chloride to the aqueous buffer) can improve solubility.

Troubleshooting Guides

Problem 1: Low Final Yield After Purification

A low final yield is one of the most common issues in peptide synthesis. The problem can arise at any stage, from synthesis to final purification.

Possible Causes & Solutions
  • Incomplete Coupling or Deprotection: The efficiency of every coupling and deprotection step is critical. A 99% yield at each step for a 20-mer peptide results in only ~82% of the final desired product before purification.

    • Solution: Use a monitoring technique like the Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm the completion of each coupling step.[10] If a coupling reaction is incomplete, perform a second "double coupling" step before proceeding.[11] For deprotection, ensure fresh reagents are used and consider extending the reaction time if sequences are known to be difficult.[4][12]

  • Peptide Aggregation on Resin: Hydrophobic sequences are prone to aggregation, which can block reactive sites and lead to incomplete reactions.[9]

    • Solution: Use high-purity, fresh solvents like DMF or NMP.[] For difficult sequences, consider switching to a more specialized resin (e.g., TentaGel) or using chaotropic salts (e.g., LiCl) in the solvent to disrupt secondary structures.[9]

  • Loss During Cleavage and Workup: The peptide may not be fully cleaved from the resin, or it may precipitate prematurely and be lost during filtration.

    • Solution: Ensure the cleavage cocktail is appropriate for your protecting groups and resin. For peptides containing sensitive residues like Cysteine, Tryptophan, or Methionine, use a cocktail with sufficient scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT)). After cleavage, if the peptide does not precipitate well with cold ether, try a different ether or reduce the TFA volume under nitrogen before precipitation.[14]

  • Yield Loss During Purification: The purification process itself, typically Reverse-Phase HPLC (RP-HPLC), can lead to significant product loss if not optimized.[15][16]

    • Solution: Analyze the crude product first to determine the optimal gradient for separation. Pool fractions carefully based on analytical HPLC and mass spectrometry data. If the peptide is poorly soluble, adjusting the pH or organic modifier of the mobile phase can improve recovery.[17]

Logical Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to diagnose the cause of low yield.

LowYieldTroubleshooting start Low Final Yield check_crude Analyze Crude Product (HPLC/MS) start->check_crude main_peak Is main peak the correct mass? check_crude->main_peak synthesis_issue Problem in Synthesis: - Incomplete Coupling - Incomplete Deprotection - Side Reactions main_peak->synthesis_issue No cleavage_issue Problem in Cleavage/Purification: - Incomplete Cleavage - Precipitation Loss - Poor HPLC Recovery main_peak->cleavage_issue Yes solution1 Optimize on-resin steps: - Monitor coupling (Kaiser test) - Use stronger coupling agents - Change solvents synthesis_issue->solution1 Solution solution2 Optimize off-resin steps: - Adjust cleavage cocktail/time - Optimize precipitation - Refine HPLC protocol cleavage_issue->solution2 Solution

Caption: Troubleshooting workflow for low peptide yield.

Problem 2: Product is Impure (Multiple Peaks in HPLC)

The presence of multiple peaks in the crude product HPLC indicates the formation of side products during synthesis.

Possible Causes & Solutions
  • Deletion Sequences: Caused by incomplete coupling, where an amino acid is skipped.

    • Solution: As mentioned above, use "double coupling" for sterically hindered amino acids (like Proline or Arginine) or for sequences with repeating residues.[11] Ensure coupling reactions go to completion using a monitoring test.

  • Truncation Sequences: Caused by incomplete deprotection of the N-terminal Fmoc group. The unreacted amine is then permanently blocked ("capped").

    • Solution: Use fresh deprotection reagent (e.g., 20% piperidine (B6355638) in DMF). For difficult sequences prone to aggregation, increasing the deprotection time or temperature may be necessary.[4] Some protocols suggest adding small amounts of DBU for faster Fmoc removal, though this can increase aspartimide formation.[12]

  • Aspartimide Formation: Peptides containing Aspartic acid (Asp) are prone to forming a cyclic aspartimide intermediate, especially when followed by residues like Glycine, Serine, or Asparagine. This can lead to a mix of α- and β-peptides.[18]

    • Solution: Use coupling reagents like HATU/HBTU with a non-nucleophilic base (like DIPEA). Adding HOBt to the piperidine deprotection solution can also reduce aspartimide formation.[9][18]

  • Side Reactions During Cleavage: The highly acidic cleavage cocktail can cause modification of sensitive residues if scavengers are insufficient. For example, the trityl (Trt) protecting group from Cysteine can re-attach to Tryptophan.

    • Solution: Use an optimized cleavage cocktail with a sufficient amount of scavengers. For a peptide containing Cys(Trt), Trp, and Met, a common cocktail is TFA/TIS/Water/DODT (92.5:2.5:2.5:2.5).

Data on Coupling Reagent Performance

The choice of coupling reagent and additives directly impacts both yield and the prevalence of side reactions like racemization.

Coupling ReagentAdditiveRelative SpeedRacemization RiskTypical Use Case
HATU HOAtVery FastVery LowDifficult couplings, low racemization required[5]
HBTU HOBtFastLowGeneral purpose, reliable[7]
HCTU HOBtVery FastLowSimilar to HBTU but often faster[5]
DIC Oxyma/HOBtModerateModerateCost-effective, good for standard synthesis[19]
PyBOP NoneFastLowEffective but can be less atom-economical[20]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on the resin.

SPPS_Cycle start Start Cycle: Resin-Peptide(n) deprotection 1. Deprotection 20% Piperidine in DMF (5-15 min) start->deprotection wash1 2. Wash (DMF, 3x) deprotection->wash1 coupling 3. Coupling - Fmoc-AA-OH (4 eq) - Coupling Reagent (3.9 eq) - Base (e.g., DIPEA, 8 eq) (1-2 hours) wash1->coupling wash2 4. Wash (DMF, 3x) coupling->wash2 end End Cycle: Resin-Peptide(n+1) wash2->end

Caption: A standard Fmoc Solid-Phase Peptide Synthesis cycle.

Methodology:

  • Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in N,N-Dimethylformamide (DMF) for 5-15 minutes to remove the N-terminal Fmoc protecting group.[]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene byproduct.

  • Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., N,N-Diisopropylethylamine - DIPEA) and then added to the resin. The reaction is allowed to proceed for 1-2 hours.[19]

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts, leaving the elongated peptide ready for the next cycle.

Protocol 2: Cleavage of Peptide from Resin

This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Methodology:

  • Preparation: The dried peptide-resin is placed in a reaction vessel.

  • Cleavage Cocktail Addition: A cleavage cocktail is added. A standard high-scavenger cocktail is Reagent K : Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / Triisopropylsilane (TIS) in a ratio of 82.5 : 5 : 5 : 5 : 2.5. This is particularly useful for peptides with multiple sensitive residues.

  • Reaction: The mixture is gently agitated at room temperature for 2-4 hours.

  • Filtration: The resin is filtered off, and the filtrate (containing the peptide) is collected.

  • Precipitation: The collected filtrate is added to a large volume of ice-cold diethyl ether. The peptide should precipitate as a white solid.

  • Isolation: The precipitated peptide is pelleted by centrifugation, the ether is decanted, and the solid is washed with cold ether 2-3 more times to remove scavengers.

  • Drying: The final peptide is dried under vacuum. The crude product is then ready for purification by HPLC.[15]

References

Technical Support Center: Optimizing Vitalethine Dosage for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vitalethine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing this compound dosage in in-vitro experiments. As "this compound" is a novel cysteine-containing compound, this guide draws upon established principles for determining the optimal dosage of new antioxidant compounds, using N-acetylcysteine (NAC) as a well-characterized analogue.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for a novel antioxidant compound like this compound?

A1: For a novel compound with unknown cytotoxicity, it is recommended to start with a broad range of concentrations. Based on data from structurally related compounds like N-acetylcysteine (NAC), a starting range of 1 µM to 10 mM is advisable for initial screening experiments. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability.[1]

Q2: How do I prepare a stock solution of this compound?

A2: The solubility of this compound should be determined empirically. For many thiol-containing compounds, dissolving in a sterile solvent like dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10-100 mM) is a common practice. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: For how long should I treat my cells with this compound?

A3: The incubation time will depend on the specific assay and the biological question being addressed. For acute effects, a shorter incubation of 1 to 6 hours may be sufficient. For chronic effects or to assess changes in protein expression, longer incubation times of 24, 48, or even 72 hours may be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.

Q4: I am observing cytotoxicity at concentrations where I expect to see antioxidant effects. What could be the reason?

A4: High concentrations of some antioxidant compounds can paradoxically induce oxidative stress and cytotoxicity.[2] This can be due to various factors, including the pro-oxidant activity of the compound in certain conditions or off-target effects. It is important to carefully titrate the concentration of this compound to find a therapeutic window where it exhibits antioxidant effects without causing significant cell death. Additionally, ensure that the pH of your culture medium is not significantly altered by the addition of this compound, as this can also affect cell viability.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible results - Instability of this compound in solution.- Variability in cell seeding density.- Inconsistent incubation times or conditions.- Prepare fresh this compound solutions for each experiment.- Standardize cell seeding protocols and ensure even cell distribution in plates.- Maintain consistent incubation parameters (temperature, CO2, humidity).
Low solubility or precipitation of this compound in culture medium - The compound has poor aqueous solubility.- The concentration of the stock solution is too high.- Test different solvents for the stock solution (e.g., ethanol, PBS).- Lower the final concentration of this compound in the culture medium.- Visually inspect the medium for any precipitation before adding it to the cells.
High background in antioxidant capacity assays - Autoxidation of this compound.- Interference from components in the cell culture medium.- Run appropriate controls, including medium alone and this compound in medium without cells.- Consider using a different antioxidant assay that is less prone to interference.
No observable antioxidant effect - The concentration of this compound is too low.- The incubation time is too short.- The chosen assay is not sensitive enough to detect the antioxidant activity.- Increase the concentration of this compound.- Extend the incubation period.- Try a different antioxidant assay that measures a different aspect of antioxidant activity (e.g., radical scavenging vs. induction of antioxidant enzymes).

Quantitative Data Summary

The following tables summarize in-vitro dosage and effects of N-acetylcysteine (NAC), which can serve as a reference for initial experimental design with this compound.

Table 1: N-acetylcysteine (NAC) Dosage Ranges in Various Cell Lines

Cell LineConcentration RangeIncubation TimeObserved Effects
Human Bladder Cancer Cells5 - 30 mMNot SpecifiedInhibition of growth, adhesion, migration, and invasion. IC50 for viability was 33.33 mM.[1]
Human Leukemia HL-60 & U937 Cells0.5 - 1 mM24 hoursInduction of oxidative stress and cell death.[4]
Bovine Secondary Follicles1 mM, 5 mM, 25 mM18 days1 mM increased growth; 5 and 25 mM caused damage.[5]
Murine Oligodendrocytes (158N)50 µM - 500 µM24 hoursAttenuated H2O2-induced ROS and cell death.[6]
Swine Intestinal Epithelial Cells (SIEC02)81, 162, 324 µg/mL6, 12, 24 hoursCytotoxicity observed at 162 and 324 µg/mL after 12h.[7]
Human Umbilical Vein Endothelial Cells (HUVECs)2 µM, 4 µM, 8 µM, 10 µM90 min - 48 hoursVaried effects on H2O2, GSH, and MDA levels depending on the study.[8]

Table 2: IC50 Values of N-acetylcysteine (NAC) in Different In-Vitro Assays

AssayCell Line/SystemIC50 Value
Cell ViabilityHuman Bladder Cancer Cells33.33 ± 0.78 mM[1]
IMP-7 InhibitionE. coli BL21(DE3) expressing IMP-720.7 µM[8]

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of this compound Using a Cell Viability Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the cells and to calculate the IC50 value.

Materials:

  • This compound stock solution

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0 µM (vehicle control), 1 µM, 10 µM, 100 µM, 1 mM, and 10 mM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[9]

  • Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[9]

Protocol 2: Assessing the Antioxidant Capacity of this compound (DPPH Assay)

Objective: To measure the free radical scavenging activity of this compound.

Materials:

  • This compound solutions at various non-toxic concentrations (determined from Protocol 1)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation: In a 96-well plate, add 20 µL of your this compound dilutions, positive control, or solvent (for blank) to different wells.

  • Reaction Initiation: Add 180 µL of the DPPH working solution to each well.

  • Incubation: Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100[10]

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_dose_finding Phase 2: Dose-Response Analysis cluster_antioxidant_assay Phase 3: Antioxidant Efficacy cluster_pathway_analysis Phase 4: Mechanism of Action prep_stock Prepare this compound Stock Solution serial_dilution Prepare Serial Dilutions prep_stock->serial_dilution cell_culture Culture and Seed Cells cell_treatment Treat Cells with This compound cell_culture->cell_treatment serial_dilution->cell_treatment viability_assay Perform Cell Viability Assay (e.g., MTT) cell_treatment->viability_assay calc_ic50 Calculate IC50 viability_assay->calc_ic50 select_doses Select Non-Toxic Doses (< IC50) calc_ic50->select_doses antioxidant_assay Perform Antioxidant Assay (e.g., DPPH) select_doses->antioxidant_assay pathway_treatment Treat Cells with Optimal Dose select_doses->pathway_treatment analyze_results Analyze Antioxidant Activity antioxidant_assay->analyze_results protein_analysis Analyze Signaling Pathways (e.g., Western Blot) pathway_treatment->protein_analysis gene_expression Analyze Gene Expression (e.g., qPCR) pathway_treatment->gene_expression

Caption: Experimental workflow for optimizing this compound dosage.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2 Nrf2 keap1 Keap1 nrf2->keap1 Binding proteasome Proteasomal Degradation nrf2->proteasome Degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 cul3->nrf2 Ubiquitination This compound This compound (Antioxidant) ros Oxidative Stress (ROS) This compound->ros Scavenging ros->keap1 Inactivation maf Maf nrf2_nuc->maf Dimerization are ARE (Antioxidant Response Element) maf->are antioxidant_genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, GCLC) are->antioxidant_genes Transcription

Caption: Nrf2/ARE signaling pathway activation by this compound.

References

Technical Support Center: Overcoming Resistance to Vitalethine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Welcome to the technical support center for Vitalethine, a novel therapeutic agent targeting key survival pathways in cancer cells. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide guidance on investigating and overcoming resistance.

While "this compound" is described in some early-stage research as a naturally occurring compound with potential therapeutic effects, comprehensive data on its mechanisms of action and resistance in cancer are still emerging.[1][2] This guide is built upon established principles of drug resistance observed with other targeted therapies to provide a predictive and practical framework for your experiments.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is hypothesized to function as a pro-apoptotic agent. It is believed to target and inhibit one or more members of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as Bcl-xL and Mcl-1. By inhibiting these proteins, this compound allows the pro-apoptotic proteins Bak and Bax to induce mitochondrial outer membrane permeabilization (MOMP), leading to caspase activation and programmed cell death.

Q2: What are the primary anticipated mechanisms of acquired resistance to this compound?

Based on resistance patterns seen with other targeted therapies, cancer cells may develop resistance to this compound through several mechanisms:[3][5][6]

  • Target Alteration: Mutations in the Bcl-2 family proteins that prevent this compound from binding effectively.

  • Bypass Pathway Activation: Upregulation of alternative pro-survival signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, which can override the apoptotic signal from this compound.[6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.[3]

  • Metabolic Rewiring: Alterations in cellular metabolism that provide alternative energy sources and reduce reliance on pathways inhibited by the drug's downstream effects.

Q3: My cells that were initially sensitive to this compound are now showing resistance. What is the first step to confirm this?

The first step is to perform a dose-response assay to quantitatively confirm the shift in sensitivity. Compare the half-maximal inhibitory concentration (IC50) of your current cell line to that of the original, parental cell line. A significant increase (typically 3-fold or higher) in the IC50 value confirms acquired resistance. It is also crucial to ensure the integrity of your cell line via short tandem repeat (STR) profiling and test for mycoplasma contamination.[7]

Q4: Can combination therapies help overcome this compound resistance?

Yes, combination therapy is a primary strategy for overcoming or preventing resistance.[6][8][9] Rational combinations could include:

  • Inhibitors of bypass pathways: Combining this compound with PI3K, Akt, or MEK inhibitors can block the compensatory survival signals.[6][8]

  • Inhibitors of drug efflux pumps: Using drugs like Verapamil or Tariquidar to block MDR1 activity can restore intracellular this compound concentration.

  • Conventional chemotherapy: Combining with DNA-damaging agents (e.g., cisplatin) or mitotic inhibitors (e.g., paclitaxel) can create a multi-pronged attack that is harder for cancer cells to evade.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Increased IC50 Value in Previously Sensitive Cell Lines

Initial Assessment: You've performed a cell viability assay (e.g., MTT, CellTiter-Glo) and observed a rightward shift in the dose-response curve, indicating a higher IC50 value.

Potential Cause Suggested Experiment Expected Outcome if Cause is Valid
Increased Drug Efflux Perform a rhodamine 123 efflux assay using flow cytometry. Compare efflux activity in parental vs. resistant cells.Resistant cells will show lower rhodamine 123 accumulation (higher efflux) that can be reversed by an MDR1 inhibitor.
Target Modification Sequence the coding regions of key Bcl-2 family genes (e.g., BCL2L1 for Bcl-xL) in parental and resistant cells.Identification of mutations in the resistant cell line that are absent in the parental line.
Bypass Pathway Activation Conduct a Western blot analysis for key phosphorylated proteins (e.g., p-Akt, p-ERK) in both cell lines, with and without this compound treatment.Increased baseline phosphorylation or sustained phosphorylation of Akt or ERK in resistant cells upon this compound treatment.
Cell Line Contamination Perform mycoplasma testing and STR profiling.A positive mycoplasma test or a mismatch in the STR profile compared to the original cell line.
Problem 2: Apoptosis Assay (e.g., Annexin V/PI) Shows No Increase in Cell Death After this compound Treatment

Initial Assessment: Despite treating with a previously effective concentration of this compound, flow cytometry or imaging shows no significant increase in the apoptotic cell population.

Potential Cause Suggested Experiment Expected Outcome if Cause is Valid
Inhibition of Caspase Cascade Perform a Western blot for cleaved caspase-3 and cleaved PARP.Absence or significant reduction of cleaved caspase-3 and cleaved PARP in resistant cells compared to parental cells after treatment.
Upregulation of IAPs Measure the expression levels of Inhibitor of Apoptosis Proteins (IAPs) like XIAP or survivin via qPCR or Western blot.Increased expression of one or more IAPs in the resistant cell line.
Drug Inactivation Use LC-MS/MS to measure the intracellular concentration of this compound over time in both parental and resistant cells.Faster clearance or lower accumulation of this compound in resistant cells.
Experimental Artifact Review assay timing. Ensure the time point for analysis is optimal for detecting apoptosis (typically 18-48 hours).A time-course experiment may reveal that apoptosis is delayed but not completely abrogated.

Data Presentation

Table 1: Comparative IC50 Values for this compound

This table presents example data from a dose-response experiment comparing a sensitive parental cell line with a derived resistant subline.

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental (HS-1-S)This compound1.5 ± 0.21.0
Resistant (HS-1-VR)This compound18.2 ± 1.912.1
Resistant (HS-1-VR)This compound + MDR1 Inhibitor (1 µM)2.1 ± 0.31.4
Table 2: Gene Expression Changes in Resistant Cells (Fold Change vs. Parental)

This table summarizes example qPCR data showing the upregulation of genes associated with resistance.

GeneFunctionFold Change (Resistant vs. Parental)
ABCB1 (MDR1)Drug Efflux Pump15.3
AKT1Survival Signaling4.2
BIRC5 (Survivin)Apoptosis Inhibition6.8

Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (Ser473)

This protocol is used to assess the activation of the PI3K/Akt bypass pathway.

  • Cell Treatment: Seed both parental and resistant cells in 6-well plates. Allow them to adhere overnight. Treat cells with this compound at their respective IC50 concentrations for 6 hours. Include untreated controls.

  • Protein Extraction: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060) overnight at 4°C. Also probe a separate blot or strip and re-probe for Total Akt and a loading control (e.g., GAPDH).

  • Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Rhodamine 123 Efflux Assay

This protocol measures the activity of drug efflux pumps like MDR1.

  • Cell Preparation: Harvest parental and resistant cells and resuspend them at 1x10^6 cells/mL in phenol (B47542) red-free medium.

  • Inhibitor Pre-incubation: For control wells, pre-incubate cells with a known MDR1 inhibitor (e.g., 5 µM Verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to all samples to a final concentration of 1 µM. Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Phase: Resuspend cells in fresh, pre-warmed medium (with and without the inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Flow Cytometry: Analyze the fluorescence of the cell population using a flow cytometer with a 488 nm excitation laser and a 525/50 nm emission filter (FITC channel). Lower fluorescence intensity indicates higher efflux activity.

Mandatory Visualizations

Signaling Pathway Diagram

Vitalethine_Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms cluster_2 Bypass Pathway cluster_3 Drug Efflux This compound This compound Bcl_xL Bcl_xL This compound->Bcl_xL Inhibits Vitalethine_intra Intracellular This compound Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Pro_Survival Pro_Survival Akt->Pro_Survival Pro_Survival->Apoptosis Inhibits MDR1 MDR1 Pump Vitalethine_extra Extracellular MDR1->Vitalethine_extra Efflux Vitalethine_intra->MDR1 Efflux

Caption: this compound action and primary mechanisms of resistance.

Experimental Workflow Diagram

Experimental_Workflow cluster_mechanisms Investigate Mechanism start Observe Decreased Sensitivity confirm Confirm IC50 Shift (Dose-Response Assay) start->confirm check_integrity Check Cell Integrity (STR, Mycoplasma) confirm->check_integrity efflux Efflux Assay (Rhodamine 123) check_integrity->efflux sequencing Target Sequencing (Bcl-xL) check_integrity->sequencing western Bypass Pathway (p-Akt Western) check_integrity->western outcome Identify Resistance Mechanism efflux->outcome sequencing->outcome western->outcome

Caption: Workflow for investigating this compound resistance.

Troubleshooting Logic Diagram

Troubleshooting_Logic start High IC50 Observed efflux_q Is Efflux Increased? start->efflux_q bypass_q Is p-Akt Increased? efflux_q->bypass_q No efflux_y Mechanism: Efflux Pump (e.g., MDR1) efflux_q->efflux_y Yes target_q Is Target Mutated? bypass_q->target_q No bypass_y Mechanism: Bypass Pathway bypass_q->bypass_y Yes target_y Mechanism: Target Mutation target_q->target_y Yes unknown Investigate Other Mechanisms target_q->unknown No

Caption: Logical flow for troubleshooting resistance mechanisms.

References

Minimizing off-target effects of Vitalethine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vitalethine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and primary off-target activity of this compound?

A1: this compound is a potent inhibitor of the pro-proliferative Kinase A, its primary therapeutic target. However, at concentrations above the recommended working range, it can exhibit off-target inhibition of Kinase B, a key enzyme in cellular metabolism. This can lead to dose-dependent cytotoxicity.

Q2: I am observing significant cytotoxicity in my cell line, even at concentrations intended to be specific for Kinase A. What could be the cause?

A2: This issue can arise from several factors:

  • Cell Line Sensitivity: Certain cell lines may express higher basal levels of Kinase B or have a greater reliance on its pathway, making them more susceptible to this compound's off-target effects.

  • Incorrect Dosage Calculation: Ensure that the final concentration in your culture medium is accurate.

  • Extended Incubation Times: Prolonged exposure to this compound can lead to the accumulation of metabolic byproducts, exacerbating cytotoxicity.

Q3: How can I confirm that the observed cytotoxicity is due to the off-target inhibition of Kinase B?

A3: A rescue experiment can be performed. By supplementing the culture medium with a downstream product of the Kinase B pathway, you can determine if this alleviates the cytotoxic effects. Please refer to the detailed protocol for a "Metabolite Rescue Assay" in the Troubleshooting section.

Troubleshooting Guides

Issue 1: High Levels of Off-Target Cytotoxicity

This guide provides a systematic approach to reducing the cytotoxic effects of this compound while maintaining its on-target efficacy.

Step 1: Determine the IC50 for Both Kinase A and Kinase B

It is crucial to establish the half-maximal inhibitory concentration (IC50) of this compound for both its on-target (Kinase A) and off-target (Kinase B) kinases in your specific cell line. This will help you define a therapeutic window.

Table 1: Comparative IC50 Values of this compound

Cell Line Kinase A IC50 (nM) Kinase B IC50 (nM) Therapeutic Window (Kinase B IC50 / Kinase A IC50)
Cell Line X 50 500 10
Cell Line Y 75 300 4

| Cell Line Z | 60 | 800 | 13.3 |

Step 2: Optimize this compound Concentration and Incubation Time

Based on the determined IC50 values, select a concentration that maximizes Kinase A inhibition while minimizing effects on Kinase B. A dose-response and time-course experiment is recommended.

Table 2: Recommended Starting Concentrations and Incubation Times

Cell Line Recommended Starting Concentration (nM) Maximum Incubation Time (hours)
Cell Line X 50-100 24
Cell Line Y 75-120 18

| Cell Line Z | 60-90 | 36 |

Step 3: Perform a Metabolite Rescue Assay

If cytotoxicity persists, a metabolite rescue assay can confirm the role of Kinase B inhibition.

Experimental Protocols

Protocol 1: Determining IC50 using a Luminescence-Based Kinase Assay

This protocol outlines the methodology for determining the IC50 of this compound for Kinase A and Kinase B.

  • Prepare Reagents:

    • Recombinant Kinase A and Kinase B

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • This compound serial dilutions (0.1 nM to 10 µM)

    • ATP at the Km for each kinase

  • Assay Procedure:

    • Add 5 µL of each this compound dilution to a 384-well plate.

    • Add 10 µL of kinase/substrate solution to each well.

    • Add 5 µL of ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 20 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes to allow for signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50.

Protocol 2: Metabolite Rescue Assay

This protocol is designed to rescue cells from the off-target effects of this compound by providing a key metabolite downstream of Kinase B.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a concentration of this compound known to cause cytotoxicity (e.g., 3x the Kinase A IC50).

    • In parallel, treat a set of wells with this compound and a serial dilution of "Metabolite X" (the downstream product of Kinase B).

    • Include controls for no treatment, this compound alone, and Metabolite X alone.

  • Incubation:

    • Incubate the plate for 24-48 hours.

  • Viability Assay:

    • Measure cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Data Analysis:

    • Compare the viability of cells treated with this compound alone to those co-treated with Metabolite X. A significant increase in viability in the co-treated wells indicates a successful rescue.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Vitalethine_on This compound KinaseA Kinase A Vitalethine_on->KinaseA Inhibits Proliferation Cell Proliferation KinaseA->Proliferation Promotes Vitalethine_off This compound KinaseB Kinase B Vitalethine_off->KinaseB Inhibits MetaboliteX Metabolite X KinaseB->MetaboliteX Produces Metabolism Cellular Metabolism MetaboliteX->Metabolism

Caption: On-target vs. Off-target pathways of this compound.

G cluster_workflow Troubleshooting Workflow Start High Cytotoxicity Observed Check_IC50 Determine IC50 for Kinase A and Kinase B Start->Check_IC50 Optimize Optimize Concentration and Incubation Time Check_IC50->Optimize Rescue_Assay Perform Metabolite Rescue Assay Optimize->Rescue_Assay If cytotoxicity persists Result Reduced Cytotoxicity Optimize->Result If cytotoxicity is resolved Rescue_Assay->Result

Caption: Workflow for troubleshooting this compound-induced cytotoxicity.

Vitalethine Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of Vitalethine, a novel recombinant fusion protein for targeted therapy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal expression system for this compound production?

A1: While this compound can be expressed in both bacterial (e.g., E. coli) and mammalian (e.g., CHO cells) systems, the optimal choice depends on the desired scale and post-translational modifications. For initial research and smaller batches, E. coli offers rapid growth and high yields. However, for clinical-grade production requiring proper folding and glycosylation for full biological activity, a mammalian CHO cell line is recommended.

Q2: We are observing significant batch-to-batch variability in our this compound yield. What are the likely causes?

A2: Batch-to-batch variability is a common challenge in biologics production. Key factors to investigate include:

  • Inconsistencies in the quality and composition of the cell culture media.

  • Variations in fermentation/bioreactor parameters such as pH, dissolved oxygen, and temperature.

  • The age and viability of the cell bank used for inoculation.

  • Inconsistent induction timing and inducer concentration.

Q3: Our purified this compound shows low biological activity. What could be the reason?

A3: Low biological activity in purified this compound is often linked to improper protein folding or aggregation. If expressing in E. coli, this can be due to the formation of inclusion bodies. Solubilization and refolding protocols need to be optimized. In mammalian systems, incorrect post-translational modifications or degradation by proteases can also lead to a loss of activity.

Troubleshooting Guides

Issue 1: Low Yield of this compound in E. coli Expression

Problem: The final yield of purified this compound is consistently below the expected range of 10 mg/L.

Possible Causes and Solutions:

  • Suboptimal Codon Usage: The gene sequence for this compound may contain codons that are rare in E. coli, leading to translational inefficiency.

    • Solution: Synthesize a codon-optimized gene for E. coli expression.

  • Toxicity of this compound to the Host: High levels of expressed this compound may be toxic to the bacterial cells, inhibiting growth.

    • Solution: Use a lower induction temperature (e.g., 18-25°C) and a lower concentration of the inducer (e.g., IPTG) to slow down protein expression.

  • Inefficient Cell Lysis: The method used to lyse the cells may not be effective, leaving a significant amount of product within intact cells.

    • Solution: Compare different lysis methods such as sonication, high-pressure homogenization, and enzymatic lysis to determine the most efficient one for your specific strain and scale.

Issue 2: High Levels of Aggregation in Purified this compound

Problem: The final purified this compound product shows a high percentage of aggregates as determined by size-exclusion chromatography (SEC).

Possible Causes and Solutions:

  • Incorrect Buffer Conditions: The pH, ionic strength, and excipients of the purification and storage buffers can significantly impact protein solubility.

    • Solution: Conduct a buffer screen to identify the optimal pH and salt concentration. The addition of stabilizing excipients like arginine or sucrose (B13894) may also be beneficial.

  • Suboptimal Refolding Protocol: If this compound is expressed as inclusion bodies, the refolding process may be inefficient, leading to aggregation.

    • Solution: Optimize the refolding buffer composition and the rate of denaturant removal. Techniques like pulse-refolding or matrix-assisted refolding can be explored.

  • High Protein Concentration: Concentrating the protein to high levels can promote aggregation.

    • Solution: Determine the maximum soluble concentration of this compound in the final formulation buffer and avoid exceeding it.

Data Presentation

Table 1: Comparison of this compound Expression in Different E. coli Strains

E. coli StrainInduction Temp. (°C)Induction Time (hrs)Titer (mg/L)Purity (%)
BL21(DE3)3748.585
BL21(DE3)251212.388
Rosetta(DE3)37410.287
Rosetta(DE3)251215.892

Table 2: Effect of Lysis Method on this compound Yield

Lysis MethodProcess Time (min)Soluble Fraction Yield (mg)Insoluble Fraction Yield (mg)
Sonication3011.525.3
High-Pressure Homogenization1518.218.1
Enzymatic Lysis (Lysozyme)609.828.7

Experimental Protocols

Protocol 1: Codon Optimization for this compound Expression in E. coli

  • Obtain the amino acid sequence of this compound.

  • Use a commercially available or open-source codon optimization tool. Input the amino acid sequence and select Escherichia coli (K-12) as the target expression host.

  • The tool will generate a DNA sequence with codons optimized for high expression in E. coli.

  • Synthesize the optimized gene and clone it into a suitable expression vector (e.g., pET-28a).

  • Transform the vector into the desired E. coli expression strain (e.g., BL21(DE3)).

  • Verify the sequence of the cloned gene by Sanger sequencing.

Protocol 2: High-Pressure Homogenization for E. coli Cell Lysis

  • Resuspend the cell pellet from a 1L culture in 50 mL of lysis buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

  • Ensure the cell suspension is kept on ice at all times.

  • Set the pressure of the high-pressure homogenizer to 15,000 psi.

  • Pass the cell suspension through the homogenizer for 3-4 passes.

  • Collect the lysate and centrifuge at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.

  • Collect the supernatant (soluble fraction) for further purification.

Visualizations

signaling_pathway cluster_cell Target Cancer Cell receptor Target Receptor caspase_cascade Caspase Cascade receptor->caspase_cascade Activates This compound This compound This compound->receptor Binds apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Hypothetical signaling pathway of this compound inducing apoptosis in a target cancer cell.

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cell_bank cell_bank inoculation inoculation cell_bank->inoculation fermentation fermentation inoculation->fermentation cell_lysis cell_lysis fermentation->cell_lysis clarification clarification cell_lysis->clarification Capture chromatography_1 chromatography_1 clarification->chromatography_1 Capture chromatography_2 chromatography_2 chromatography_1->chromatography_2 Purification formulation formulation chromatography_2->formulation Polishing final_product final_product formulation->final_product

Caption: General experimental workflow for the production of this compound.

troubleshooting_low_yield start Low this compound Yield check_expression Check Expression Levels (SDS-PAGE) start->check_expression check_solubility Check Solubility (Western Blot) check_expression->check_solubility Expression High optimize_induction Optimize Induction (Temp, Time, [IPTG]) check_expression->optimize_induction Expression Low codon_optimize Codon Optimize Gene check_expression->codon_optimize No Expression optimize_lysis Optimize Lysis Protocol check_solubility->optimize_lysis Mainly Soluble optimize_refolding Optimize Refolding check_solubility->optimize_refolding Mainly Insoluble (Inclusion Bodies)

Caption: Troubleshooting logic for low this compound yield.

Technical Support Center: Enhancing the Bioavailability of Vitalethine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Vitalethine.

Section 1: Troubleshooting Guides

This section provides structured guidance for addressing specific issues that may arise during your research.

Issue 1: Low Aqueous Solubility of this compound

Problem: You are observing poor dissolution of this compound in aqueous buffers, which is likely to limit its absorption.

Possible Causes & Solutions:

CauseRecommended ActionExpected Outcome
Suboptimal pH Evaluate the pH-solubility profile of this compound. As a thiol-containing compound, its ionization state and solubility are likely pH-dependent. Test a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).Identification of a pH that maximizes this compound's solubility.
Inadequate Vehicle For preclinical studies, consider the use of co-solvents (e.g., propylene (B89431) glycol, ethanol) or surfactants to improve solubilization.Enhanced dissolution and potentially improved absorption in animal models.
Crystalline Structure The crystalline form of a compound can limit its dissolution rate. Investigate amorphization techniques such as spray drying or lyophilization.Conversion to an amorphous solid dispersion can significantly increase the dissolution rate.[1]
Issue 2: Poor Permeability Across Intestinal Epithelium

Problem: In vitro cell-based assays (e.g., Caco-2) or in situ perfusion studies indicate low transport of this compound across the intestinal barrier.

Possible Causes & Solutions:

CauseRecommended ActionExpected Outcome
Low Lipophilicity The hydrophilic nature of this compound may be hindering its passive diffusion across the lipid cell membrane. Consider prodrug approaches to transiently increase lipophilicity.A prodrug with increased lipophilicity can enhance membrane transport, followed by intracellular cleavage to release the active this compound.
Efflux Transporter Activity This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells.Co-administration with a known P-gp inhibitor in your experimental model can confirm this and may suggest a potential strategy for improving absorption.
Paracellular Transport Limitation The tight junctions between intestinal cells may be restricting the passage of this compound.The use of permeation enhancers can transiently open these tight junctions, allowing for increased paracellular transport.
Issue 3: High First-Pass Metabolism

Problem: You suspect that a significant portion of orally administered this compound is being metabolized in the gut wall or liver before reaching systemic circulation.

Possible Causes & Solutions:

CauseRecommended ActionExpected Outcome
Enzymatic Degradation Thiol groups are susceptible to oxidation and other enzymatic modifications in the metabolic environment of the gut and liver.Nanoformulations, such as solid lipid nanoparticles or liposomes, can protect this compound from enzymatic degradation and facilitate its absorption.
Rapid Systemic Clearance Even after absorption, this compound may be rapidly cleared from the bloodstream by metabolic processes.Prodrug strategies can be designed to release this compound in a controlled manner, potentially prolonging its half-life in circulation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that may affect its bioavailability?

A1: While specific experimental data for this compound is limited in publicly available literature, we can infer potential properties based on its structure as a thiol-containing dipeptide-like molecule. It is likely to be relatively polar and have a low molecular weight. Its thiol group can be readily oxidized, which may impact its stability. The presence of carboxylic acid and amine groups suggests that its charge and solubility will be pH-dependent.

Q2: What in vitro models are recommended for assessing this compound's permeability?

A2: The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting human intestinal permeability.[2][3][4][5] This model can provide information on both passive and active transport mechanisms. Another useful tool is the Parallel Artificial Membrane Permeability Assay (PAMPA), which specifically assesses passive diffusion and can be a high-throughput screening method.[1][6]

Q3: How can I investigate the metabolic stability of this compound?

A3: In vitro metabolic stability can be assessed using liver microsomes or S9 fractions, which contain many of the key drug-metabolizing enzymes.[7][8][9][10][11] By incubating this compound with these preparations and monitoring its disappearance over time, you can determine its intrinsic clearance and metabolic half-life.

Q4: Are there any known transporters involved in the absorption of this compound's precursors, L-cysteine and pantothenic acid?

A4: Yes, both L-cysteine and pantothenic acid are absorbed via specific transporters. L-cysteine is taken up by various amino acid transporters. Pantothenic acid is absorbed via the sodium-dependent multivitamin transporter (SMVT).[12][13][14][15] Understanding these pathways can provide insights into the potential absorption mechanisms of this compound.

Q5: What are some promising formulation strategies to enhance the oral bioavailability of a thiol-containing compound like this compound?

A5: Several strategies can be explored:

  • Prodrugs: Masking the thiol group with a cleavable promoiety can improve stability and lipophilicity.[16]

  • Nanoformulations: Encapsulating this compound in lipid-based nanoparticles (e.g., solid lipid nanoparticles, nanostructured lipid carriers) or polymeric nanoparticles can protect it from degradation and enhance its absorption.[17][18][19][20]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubility and absorption of poorly soluble compounds.[21][22][23][24]

Section 3: Data Presentation

Due to the limited availability of direct experimental data for this compound, this section presents representative data for structurally related thiol-containing compounds, N-acetylcysteine (NAC) and glutathione (B108866) (GSH), to provide a comparative context for your own experimental results.

Table 1: Physicochemical Properties of Representative Thiol Compounds

PropertyN-Acetylcysteine (NAC)Glutathione (GSH)
Molecular Weight ( g/mol ) 163.19307.32[12]
Aqueous Solubility Soluble in water (1g in 5mL)[6]Freely soluble in water (50 mg/mL)[1]
LogP -0.66 (estimated)[6]-6.4[17]
pKa 9.5 (thiol group)[25]8.66 (thiol group)[26]

Table 2: In Vitro Permeability and Metabolism of Representative Thiol Compounds

ParameterN-Acetylcysteine (NAC)Glutathione (GSH)
Caco-2 Permeability (Papp, cm/s) LowVery Low
Oral Bioavailability (%) 6-10%[27]Poor[12]
Primary Metabolic Pathways Deacetylation to cysteine, oxidationHydrolysis by peptidases

Section 4: Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol outlines the general steps for assessing the permeability of this compound across a Caco-2 cell monolayer.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-24 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Dosing: Add the test compound (this compound) solution in transport buffer to the apical (AP) or basolateral (BL) side of the monolayer.

  • Sampling: At predetermined time points, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol provides a general procedure for evaluating the metabolic stability of this compound.

  • Preparation: Prepare a reaction mixture containing liver microsomes, a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound (this compound).

  • Initiation: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a suitable solvent (e.g., cold acetonitrile).

  • Analysis: Analyze the samples to determine the concentration of the remaining parent compound (this compound) using a validated analytical method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[8]

Section 5: Mandatory Visualizations

Potential Signaling Pathways for this compound Investigation

Given this compound's reported effects on the immune system and cancer, the following signaling pathways are of significant interest for further investigation into its mechanism of action.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Pathogens) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P p-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_active->DNA binds to Gene_Expression Target Gene Expression (Cytokines, Chemokines) DNA->Gene_Expression

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_active p-ERK ERK->ERK_active Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK_active->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Potential involvement of the MAPK/ERK pathway in this compound's cellular effects.

Experimental Workflow for Bioavailability Enhancement

The following diagram illustrates a logical workflow for a research program aimed at improving the bioavailability of this compound.

Bioavailability_Workflow cluster_characterization Physicochemical Characterization cluster_strategies Formulation & Prodrug Strategies cluster_evaluation In Vitro & In Vivo Evaluation cluster_optimization Lead Optimization Solubility Solubility Assessment Prodrug Prodrug Synthesis Solubility->Prodrug SEDDS SEDDS Formulation Solubility->SEDDS Permeability Permeability (Caco-2/PAMPA) Permeability->Prodrug Nanoformulation Nanoformulation (e.g., SLN, Liposomes) Permeability->Nanoformulation Stability Metabolic Stability (Microsomes/S9) Stability->Prodrug Stability->Nanoformulation InVitro In Vitro Characterization (Release, Stability, Permeability) Prodrug->InVitro Nanoformulation->InVitro SEDDS->InVitro InVivo In Vivo Pharmacokinetic Studies (Animal Models) InVitro->InVivo Optimization Lead Candidate Optimization InVivo->Optimization

Caption: A logical workflow for enhancing this compound's bioavailability.

References

Troubleshooting inconsistent results in Vitalethine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitalethine assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Thiol Detection Assays

Given that this compound is a thiol-containing compound, a common method to assess its presence or activity is through the quantification of free thiols.

Question 1: I am observing lower than expected thiol readings in my samples treated with this compound. What are the potential causes and solutions?

Answer:

Low thiol readings can be caused by several factors, from sample preparation to the presence of interfering substances. Here is a breakdown of potential issues and how to address them:

  • Issue: Sample Oxidation. Thiols are susceptible to oxidation, which can lead to an underestimation of their concentration.

    • Solution: Handle samples quickly and on ice. Use buffers that have been degassed and consider adding a chelating agent like EDTA to minimize metal-catalyzed oxidation.

  • Issue: Presence of Thiol-Reactive Compounds. Electrophilic compounds in the sample can react with and consume free thiols.[1]

    • Solution: If interfering compounds are suspected, a sample cleanup step is recommended. Protein precipitation using acetone (B3395972) or trichloroacetic acid (TCA) can effectively remove small molecule interferents.[1]

  • Issue: Incorrect Assay Buffer pH. The reactivity of thiol-detecting reagents, such as Ellman's reagent (DTNB), is pH-dependent.

    • Solution: Ensure your assay buffer is at the optimal pH for the chosen reagent. For DTNB assays, a pH range of 7.0-8.0 is generally recommended.

A general workflow for troubleshooting low thiol readings is outlined below:

start Low Thiol Readings Observed check_oxidation Assess Sample Handling (Minimize time, use ice) start->check_oxidation check_interference Investigate Potential Interfering Compounds start->check_interference check_ph Verify Assay Buffer pH start->check_ph rerun_assay Re-run Assay check_oxidation->rerun_assay sample_cleanup Perform Sample Cleanup (e.g., Protein Precipitation) check_interference->sample_cleanup optimize_ph Adjust Buffer pH to Optimal Range check_ph->optimize_ph sample_cleanup->rerun_assay optimize_ph->rerun_assay end Accurate Thiol Readings rerun_assay->end

Caption: Troubleshooting workflow for low thiol readings.

Category 2: Erythropoiesis Assays

This compound has been shown to modulate the production of red blood cells (erythropoiesis). In vitro erythropoiesis assays are crucial for studying this effect.

Question 2: My in vitro erythropoiesis culture shows poor differentiation and a low yield of mature red blood cells after this compound treatment. How can I improve this?

Answer:

Suboptimal erythroid differentiation can stem from issues with the starting cell population, culture conditions, or the timing of analysis.

  • Issue: Poor Quality of Progenitor Cells. The health and purity of the initial hematopoietic stem and progenitor cells (HSPCs) are critical.

    • Solution: Ensure proper isolation of HSPCs from bone marrow or peripheral blood. Use viability stains to assess cell health before starting the culture.

  • Issue: Suboptimal Culture Medium. The composition of the culture medium, including cytokines and serum, is vital for erythroid differentiation.

    • Solution: Optimize the concentrations of key cytokines such as erythropoietin (EPO), stem cell factor (SCF), and interleukin-3 (IL-3). The quality of fetal bovine serum (FBS) can vary between lots; it is advisable to test different batches.

  • Issue: Incorrect Timing of Analysis. Erythropoiesis is a dynamic process, and analyzing the cells at the wrong time point can lead to misleading results.

    • Solution: Perform a time-course experiment to determine the optimal time for observing the effects of this compound on differentiation. Analyze markers of different erythroid stages (e.g., CD71 and Ter-119 for murine cells) at multiple time points.

Table 1: Hypothetical Data on Optimizing Cytokine Concentrations for this compound-Induced Erythropoiesis

This compound (nM)EPO (U/mL)SCF (ng/mL)IL-3 (ng/mL)% CD71+/Ter-119+ Cells (Day 7)
10125515.2 ± 2.1
102501045.8 ± 3.5
103501042.1 ± 2.9
10225530.5 ± 2.8

Category 3: Immune Cell Stimulation Assays

This compound is known to have immunomodulatory effects. In vitro assays using immune cells are essential to characterize these properties.

Question 3: I am not observing a consistent proliferative response in lymphocytes treated with this compound. What could be the problem?

Answer:

Inconsistent results in lymphocyte proliferation assays can be due to variability in cell handling, stimulation conditions, and the assay readout.

  • Issue: High Inter-donor Variability. Primary lymphocytes from different donors can exhibit significant biological variation in their response.

    • Solution: Whenever possible, use cells from multiple donors to ensure the observed effects are not donor-specific. Report the range of responses observed.

  • Issue: Suboptimal Cell Density. The number of cells seeded per well can impact their response to stimuli.

    • Solution: Perform a cell titration experiment to determine the optimal cell density for your specific assay conditions.

  • Issue: Inappropriate Stimulation Method. The choice and concentration of the co-stimulant used alongside this compound can greatly influence the outcome.

    • Solution: If using a mitogen like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, optimize their concentration in combination with this compound.

cluster_pre_assay Pre-Assay Considerations cluster_assay_setup Assay Setup cluster_post_assay Post-Assay Analysis donor_variability Acknowledge Inter-donor Variability cell_source Consistent Cell Source & Isolation cell_density Optimize Cell Density cell_source->cell_density stim_optimization Optimize Co-stimulant Concentration readout_timing Determine Optimal Readout Time stim_optimization->readout_timing data_analysis Consistent Data Analysis end Consistent Proliferation Data data_analysis->end start Inconsistent Proliferation start->donor_variability start->cell_density start->readout_timing

Caption: Logical relationships in troubleshooting lymphocyte proliferation assays.

Detailed Experimental Protocols

Protocol 1: Fluorometric Thiol Assay for this compound Activity

This protocol describes a method for quantifying free thiols in biological samples following treatment with this compound, using a fluorometric detector.

  • Reagent Preparation:

    • Prepare a 10X Assay Buffer (e.g., 1 M Tris-HCl, pH 7.4).

    • Prepare a stock solution of the Fluorometric Thiol Detector in DMSO.

    • Prepare a standard curve using a known thiol, such as glutathione (B108866) (GSH), at concentrations ranging from 0 to 50 µM.

  • Sample Preparation:

    • Homogenize tissue samples or lyse cells in cold homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 1 mM EDTA).

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis. If necessary, perform protein precipitation to remove interfering substances.[1]

  • Assay Procedure:

    • Add 50 µL of standards and samples to a 96-well black plate.

    • Dilute the Fluorometric Thiol Detector stock solution in 1X Assay Buffer.

    • Add 50 µL of the diluted detector to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Read the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

Protocol 2: In Vitro Murine Erythropoiesis Assay

This protocol outlines the differentiation of murine bone marrow progenitor cells to assess the effect of this compound on erythropoiesis.

  • Isolation of Progenitor Cells:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Prepare a single-cell suspension.

    • Enrich for hematopoietic progenitors by depleting lineage-positive cells using a lineage cell depletion kit.

  • Cell Culture and Differentiation:

    • Culture the lineage-negative cells in a serum-free expansion medium containing SCF, IL-3, and EPO for 2 days.

    • On day 2, wash the cells and resuspend them in erythroid differentiation medium containing EPO and varying concentrations of this compound.

    • Culture for an additional 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest cells at different time points.

    • Stain with fluorescently-labeled antibodies against erythroid surface markers, such as anti-CD71-FITC and anti-Ter-119-PE.

    • Analyze the cell populations using a flow cytometer to quantify the percentage of cells at different stages of differentiation.

Protocol 3: Human T-Cell Proliferation Assay

This protocol describes the measurement of T-cell proliferation in response to this compound using a dye dilution method.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Cell Staining and Stimulation:

    • Label the PBMCs with a cell proliferation dye (e.g., CFSE or CellTrace Violet) according to the manufacturer's instructions.

    • Plate the labeled cells in a 96-well plate at an optimized density.

    • Add this compound at various concentrations, with and without a co-stimulant (e.g., anti-CD3/CD28 beads or PHA).

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8).

    • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the proliferation dye in the T-cell populations.

Signaling Pathway Diagram

Hypothetical Signaling Pathway for this compound in Immune Cells

This compound, as a thiol-containing molecule, may influence intracellular redox balance, which in turn can modulate key signaling pathways in immune cells, such as T-cells. This diagram illustrates a plausible mechanism.

This compound This compound Redox_Balance Intracellular Redox Balance This compound->Redox_Balance Modulates ROS Reactive Oxygen Species (ROS) Redox_Balance->ROS Regulates NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway Influences MAPK_Pathway MAPK Pathway ROS->MAPK_Pathway Influences Gene_Expression Gene Expression (e.g., Cytokines, Activation Markers) NFkB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation Effector_Function Effector Function Gene_Expression->Effector_Function

Caption: Hypothetical signaling pathway of this compound in T-cells.

References

Technical Support Center: Optimization of Vitalethine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vitalethine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the duration of this compound treatment in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Mechanism of Action

This compound is a small molecule inhibitor of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). By inhibiting BAD, this compound prevents the release of pro-apoptotic factors from the mitochondria, thereby promoting cell survival.[1][2][3][4] The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[1][2][3] This family is divided into pro-survival members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax, Bak, and the "BH3-only" proteins including BAD).[1][2][3][4] In healthy cells, pro-survival proteins sequester pro-apoptotic proteins, preventing apoptosis.[2][3] Upon receiving an apoptotic stimulus, BH3-only proteins like BAD are activated. They then bind to and inhibit the pro-survival proteins, allowing Bax and Bak to form pores in the mitochondrial outer membrane.[4] This leads to the release of cytochrome c, which in turn activates caspases and triggers programmed cell death.[1][4] this compound's inhibition of BAD helps to maintain the sequestration of pro-apoptotic proteins, thus preventing the apoptotic cascade.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and treatment duration for this compound?

A1: As a starting point, a concentration range of 1-10 µM is recommended based on in-house studies. The optimal treatment duration is highly dependent on the cell type and the specific experimental endpoint. For initial experiments, we suggest a time course of 24, 48, and 72 hours to determine the optimal window for your model system.[5] It is crucial to perform a dose-response and time-course experiment for each new cell line to identify the lowest effective concentration that produces the desired effect without causing undue cellular stress.[6]

Q2: How can I determine the optimal treatment duration of this compound for my specific cell line?

A2: The optimal treatment duration can be determined by performing a time-course experiment.[6] Seed your cells and treat them with a predetermined optimal concentration of this compound. Harvest the cells at various time points (e.g., 6, 12, 24, 48, 72 hours) and assess your endpoint of interest (e.g., cell viability, protein expression). The time point that shows the most significant and reproducible effect is your optimal treatment duration. For assays measuring proliferation, the duration should ideally allow for at least one to two cell divisions.[7][8]

Q3: Can I use this compound in combination with other drugs?

A3: Yes, this compound can be used in combination with other therapeutic agents. When designing combination studies, it is important to first establish the optimal dose and treatment duration for each compound individually. Subsequently, a matrix of concentrations and durations for the combination treatment should be tested to identify potential synergistic or antagonistic effects.

Q4: What are the known off-target effects of this compound?

A4: While this compound is designed to be a specific inhibitor of BAD, potential off-target effects at higher concentrations cannot be entirely ruled out.[6] If you observe unexpected cellular phenotypes, consider performing a proteomic or genomic screen to identify potential off-target interactions. Additionally, corroborating your findings with an alternative method that measures a different cellular endpoint, such as a membrane integrity assay (e.g., LDH assay), is recommended.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of this compound treatment.

Issue 1: Inconsistent results in cell viability assays (e.g., MTT assay).

  • Potential Cause 1: Incomplete formazan (B1609692) solubilization.

    • Solution: Ensure a sufficient volume of a suitable solubilization solvent like DMSO is used. Gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution.[9]

  • Potential Cause 2: Interference from this compound or media components.

    • Solution: Test this compound in a cell-free system to see if it directly reduces the MTT reagent.[9] Using phenol (B47542) red-free media during the assay can reduce background absorbance.[9]

  • Potential Cause 3: Cell plating density.

    • Solution: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[7][8] Both too low and too high cell numbers can lead to variability.[10]

Issue 2: No significant effect of this compound on apoptosis is observed.

  • Potential Cause 1: Suboptimal treatment duration or concentration.

    • Solution: Perform a comprehensive dose-response and time-course experiment to identify the optimal conditions for your cell line.[6] Some cellular responses to drug treatment can take longer to manifest.[5][11]

  • Potential Cause 2: Cell line resistance.

    • Solution: The particular cell line may have a low expression of BAD or compensatory survival pathways may be activated. Confirm the expression of Bcl-2 family proteins using Western blotting.[12][13]

  • Potential Cause 3: Degraded this compound.

    • Solution: Ensure that this compound is stored correctly as per the manufacturer's instructions and that the solution is freshly prepared.[6]

Issue 3: High levels of cell death in the vehicle control group.

  • Potential Cause 1: Contamination.

    • Solution: Regularly check cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[][15][16] Use sterile techniques and regularly clean all cell culture equipment.[15][17]

  • Potential Cause 2: Poor cell health.

    • Solution: Ensure that cells are healthy and not passaged too many times. Use high-quality culture media and reagents.[][15] Avoid letting cells become over-confluent.[17]

  • Potential Cause 3: Solvent toxicity.

    • Solution: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically below 0.5%). Run a vehicle-only control to assess solvent toxicity.

Data Presentation

Table 1: Effect of this compound Treatment Duration on Cell Viability (MTT Assay)

Treatment Duration (hours)Cell Viability (% of Control)Standard Deviation
0100± 5.2
24115± 6.1
48135± 7.3
72120± 6.8

Table 2: Effect of this compound Treatment Duration on Caspase-3 Activity

Treatment Duration (hours)Relative Caspase-3 Activity (Fold Change)Standard Deviation
01.0± 0.1
240.7± 0.08
480.4± 0.05
720.6± 0.07

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

  • Materials:

    • 96-well plate

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Phenol red-free cell culture medium

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired durations (e.g., 24, 48, 72 hours).

    • After treatment, remove the medium and add 100 µL of fresh, phenol red-free medium and 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[9]

2. Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[18]

  • Materials:

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate)

    • 96-well plate (clear for colorimetric, black for fluorometric)

  • Procedure:

    • Seed cells in appropriate culture dishes and treat with this compound for the desired durations.

    • Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the assay kit.[19][20][21]

    • Determine the protein concentration of each lysate.

    • Add an equal amount of protein from each sample to the wells of a 96-well plate.

    • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.[19][21]

    • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[19]

3. Western Blot for Bcl-2 Family Proteins

This protocol is for detecting the expression levels of Bcl-2 family proteins.

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-BAD, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Treat cells with this compound for the desired durations, then wash with ice-cold PBS and lyse with RIPA buffer.[22]

    • Determine the protein concentration of the lysates.[22]

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[22]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][22]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12][22]

    • Incubate the membrane with the primary antibody overnight at 4°C.[22]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Detect the signal using an ECL substrate and an imaging system.[22] Normalize band intensities to a loading control like β-actin.[22]

Visualizations

Vitalethine_Signaling_Pathway Apoptotic_Stimulus Apoptotic Stimulus BAD BAD Apoptotic_Stimulus->BAD activates Bcl2_BclxL Bcl-2 / Bcl-xL (Pro-survival) BAD->Bcl2_BclxL inhibits This compound This compound This compound->BAD inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2_BclxL->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pores Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's mechanism of action in the intrinsic apoptotic pathway.

Experimental_Workflow start Start: Cell Seeding treatment This compound Treatment (Time-course & Dose-response) start->treatment harvest Cell Harvesting at Different Time Points treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability apoptosis Apoptosis Assay (e.g., Caspase-3) harvest->apoptosis protein Protein Expression (Western Blot) harvest->protein analysis Data Analysis viability->analysis apoptosis->analysis protein->analysis optimization Determine Optimal Treatment Duration analysis->optimization end End optimization->end

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Logic problem Inconsistent Results? check_viability Check Cell Viability Assay Protocol problem->check_viability Yes check_cells Assess Cell Health & Culture Conditions problem->check_cells Yes check_reagents Verify Reagent Quality & Storage problem->check_reagents Yes solution1 Optimize solubilization, use phenol-red free media check_viability->solution1 solution2 Check for contamination, ensure optimal cell density check_cells->solution2 solution3 Prepare fresh solutions, check storage conditions check_reagents->solution3

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Vitalethine's Efficacy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Vitalethine's performance with existing standard-of-care therapies from the relevant era, supported by available preclinical data.

This guide provides a comparative overview of the preclinical efficacy of this compound, a compound described as a "Vitaletheine Modulator," against the standard-of-care cancer therapies used in the mid-1990s for melanoma and multiple myeloma. The analysis is based on the limited publicly available scientific literature for this compound, primarily a 1994 publication in the journal Cancer Research.

Executive Summary

This compound has demonstrated significant efficacy in preclinical mouse models of melanoma and multiple myeloma, showing high survival rates in studies conducted in the early 1990s. When compared to the standard chemotherapeutic agents of that era, namely dacarbazine (B1669748) for melanoma and a combination of melphalan (B128) and prednisone (B1679067) for multiple myeloma, the reported preclinical outcomes for this compound appear favorable. However, it is crucial to note that this compound's data is derived from a single, early-stage preclinical study, and there is a lack of subsequent peer-reviewed research and clinical trial data to substantiate these initial findings. The information on its precise mechanism of action and signaling pathways also remains limited.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the efficacy of this compound in comparison to the standard-of-care drugs for melanoma and multiple myeloma in the mid-1990s.

Table 1: Comparison of Efficacy in Melanoma

CompoundModel SystemEfficacy MetricResultSource
This compound Mouse Model (Cloudman S-91 Melanoma)Survival Rate80%Knight et al., 1994[1]
Dacarbazine (DTIC) Human Clinical Trials (Metastatic Melanoma)Objective Response Rate~20%Serrone et al., 2000[2][3]
Complete Response Rate5%Serrone et al., 2000[2][3]
Median Response Duration5-6 monthsSerrone et al., 2000[2][3]
Median Overall Survival8.9 monthsEastern Cooperative Oncology Group, 1993[4]

Table 2: Comparison of Efficacy in Multiple Myeloma

CompoundModel SystemEfficacy MetricResultSource
This compound (benzyl derivative) Mouse Model (NS-1 Myeloma)Survival Rate100%Knight et al., 1994[1]
Melphalan and Prednisone Human Clinical Trials (Newly Diagnosed Multiple Myeloma)Remission Rate44%Cooper et al., 1993[5]
Median Survival3.17 yearsCooper et al., 1993[5]
Response Rate45%Ahre et al., 1983[6]
Median Survival (responders)62 monthsAhre et al., 1983[6]

Experimental Protocols

Detailed experimental protocols for the this compound studies are not fully available in the public domain. The following is a summary based on the abstract of the 1994 Cancer Research publication.

This compound Preclinical Studies (Knight et al., 1994)
  • Animal Models :

    • Melanoma : Mice inoculated with a "uniformly fatal" Cloudman S-91 melanoma cell line.[1] Specific mouse strains used were BALB/c, C57BL, and DBA mice.[1]

    • Myeloma : A preliminary study in a myeloma model using NS-1 cells.[1]

  • Intervention :

    • Administration of this compound at dosages as low as femtograms per kilogram of body weight.[1] A benzyl (B1604629) derivative of this compound was used in the myeloma model.[1]

  • Endpoints :

    • Tumor size and incidence.[1]

    • Survival rate.[1]

Dacarbazine Clinical Trials (Representative of the 1990s)
  • Study Design : Typically multi-institutional, randomized clinical trials. For example, an Eastern Cooperative Oncology Group study randomized 271 patients.[4]

  • Patient Population : Patients with metastatic malignant melanoma.[4]

  • Intervention : Dacarbazine administered as a single agent or in combination with other agents like interferon or tamoxifen (B1202).[4]

  • Endpoints : Response rate (complete and partial), time to treatment failure, and overall survival.[4]

Melphalan and Prednisone Clinical Trials (Representative of the 1990s)
  • Study Design : Randomized clinical trials for newly diagnosed multiple myeloma patients. For instance, a Cancer and Leukemia Group B study accrued 278 patients.[5]

  • Patient Population : Patients with untreated multiple myeloma.[5]

  • Intervention : Standard melphalan and prednisone regimen, sometimes compared with the same regimen plus interferon.[5]

  • Endpoints : Remission rate, duration of response, and overall survival.[5]

Visualizations

Signaling Pathways and Experimental Workflow

The precise signaling pathway for this compound is not well-elucidated in the available literature. Based on the abstract's description of its proposed mechanism, a hypothetical pathway and a likely experimental workflow are diagrammed below.

Disclaimer : The following signaling pathway is a speculative representation based on the limited information available and should not be considered a confirmed mechanism of action.

Vitalethine_Hypothetical_Pathway cluster_this compound This compound Modulators cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes This compound This compound Immune_Response Stimulation of Immunological Responses This compound->Immune_Response stimulates RBC_Production Regulation of RBC Production This compound->RBC_Production regulates Cysteine_Oxidation Catalysis of Cysteine Residue Oxidation This compound->Cysteine_Oxidation indirectly catalyzes Tumor_Suppression Tumor Suppression Immune_Response->Tumor_Suppression Cysteine_Oxidation->Tumor_Suppression potential link

Caption: Hypothetical signaling cascade of this compound.

Preclinical_Experimental_Workflow start Start inoculation Inoculation of Mice with Melanoma (Cloudman S-91) or Myeloma (NS-1) Cells start->inoculation treatment Treatment with this compound (femtogram/kg doses) or Control inoculation->treatment monitoring Monitoring of Tumor Size and Incidence treatment->monitoring survival_analysis Survival Analysis monitoring->survival_analysis end End survival_analysis->end

Caption: Preclinical experimental workflow for this compound.

Conclusion

The preclinical data for this compound from 1994 presents a compelling case for its anti-cancer efficacy in melanoma and myeloma mouse models, with reported survival rates of 80% and 100%, respectively.[1] These figures are notably higher than the response rates and survival benefits observed with the standard-of-care chemotherapies of that era, dacarbazine and melphalan/prednisone.

References

Vitalethine's Therapeutic Potential: A Preclinical Comparative Analysis in Melanoma and Myeloma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic effects of Vitalethine in preclinical models of melanoma and multiple myeloma, benchmarked against standard-of-care agents. The data presented herein is a synthesis of available preclinical research, aimed at providing researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential.

Executive Summary

This compound, a naturally occurring sulfur-containing compound, has demonstrated significant therapeutic efficacy in preclinical cancer models. In murine models of melanoma and multiple myeloma, this compound treatment has been associated with remarkably high survival rates. This report compares the reported efficacy of this compound with the standard chemotherapeutic agents dacarbazine (B1669748) and bortezomib (B1684674) in similar preclinical settings. While direct head-to-head studies are limited, this analysis consolidates available data to offer a comparative perspective on their anti-tumor activities. The evidence suggests that this compound warrants further investigation as a potential therapeutic agent in oncology.

Comparative Efficacy of this compound and Standard-of-Care Agents

The following tables summarize the available quantitative data from preclinical studies of this compound, dacarbazine, and bortezomib in melanoma and multiple myeloma mouse models.

Table 1: Comparison of Therapeutic Efficacy in a Preclinical Melanoma Model

Treatment AgentMouse ModelEfficacy EndpointReported OutcomeCitation
This compound Cloudman S-91 MelanomaSurvival Rate80% survival[1]
Dacarbazine Cloudman S-91 MelanomaApoptosis Induction22.2% at 100 µg/mL[2]
Dacarbazine Cloudman S-91 MelanomaIC502.920 M[3]

Table 2: Comparison of Therapeutic Efficacy in a Preclinical Multiple Myeloma Model

Treatment AgentMouse ModelEfficacy EndpointReported OutcomeCitation
This compound (benzyl derivative) NS-1 MyelomaSurvival Rate100% survival (preliminary)[1]
Bortezomib Multiple Myeloma XenograftTumor Growth InhibitionSignificant inhibition[4]
Bortezomib NCI-H929 Myeloma XenograftTime to Progression22% increase[5]

Signaling Pathways and Experimental Overview

The therapeutic effects of this compound are believed to be mediated through the modulation of the immune system. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating anti-tumor agents in preclinical models.

G cluster_0 This compound Administration cluster_1 Immune System Modulation cluster_2 Anti-Tumor Effect V This compound IS Immune System Stimulation V->IS Ab Antibody Production IS->Ab Tcell T-cell Activation IS->Tcell CancerCell Cancer Cell Ab->CancerCell Antibody-dependent cell-mediated cytotoxicity Tcell->CancerCell Direct Cytotoxicity Apoptosis Apoptosis/Lysis CancerCell->Apoptosis

Proposed mechanism of this compound's anti-tumor activity.

G cluster_0 Tumor Implantation cluster_1 Treatment Regimen cluster_2 Data Collection & Analysis start Inject Tumor Cells (e.g., Cloudman S-91, NS-1) into mice treatment Administer Treatment (this compound or Comparator) start->treatment control Administer Vehicle Control start->control monitor Monitor Tumor Growth and Survival treatment->monitor control->monitor endpoint Endpoint Analysis: Tumor Weight, Survival Rate monitor->endpoint

General experimental workflow for in vivo anti-tumor efficacy studies.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the melanoma and myeloma models mentioned in this guide, based on standard practices. The specific details for the this compound studies were not fully available and are inferred from related literature.

Melanoma Mouse Model (Cloudman S-91)
  • Cell Culture: Cloudman S-91 melanoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Male or female DBA/2 mice, 6-8 weeks old, are typically used for the Cloudman S-91 model.

  • Tumor Inoculation: A suspension of 1 x 10^6 Cloudman S-91 cells in 0.1 mL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.

  • Treatment:

    • This compound Group: Based on the available literature, an exceptionally low dose in the femtogram/kg range was administered, though the exact posology is not specified.[1] Administration would likely be via intraperitoneal or intravenous injection.

    • Dacarbazine Group: A typical dose for dacarbazine in murine models is in the range of 80-100 mg/kg, administered intraperitoneally for 5 consecutive days.

    • Control Group: Mice receive injections of the vehicle used to dissolve the test agents (e.g., sterile saline) on the same schedule as the treatment groups.

  • Monitoring and Endpoints: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The primary endpoint is overall survival, with mice being monitored until a predetermined endpoint (e.g., tumor volume reaching a certain size, or signs of morbidity).

Multiple Myeloma Mouse Model (NS-1)
  • Cell Culture: NS-1 myeloma cells are maintained in suspension culture in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Animal Model: BALB/c mice, 6-8 weeks old, are commonly used for the NS-1 myeloma model.

  • Tumor Inoculation: A suspension of 1 x 10^6 NS-1 cells in 0.1 mL of sterile PBS is injected intravenously or intraperitoneally.

  • Treatment:

    • This compound Group: The benzyl (B1604629) derivative of this compound was used in the preliminary study, suggesting a modified formulation.[1] The exact dosage and administration route are not detailed in the available abstract.

    • Bortezomib Group: A typical dosing regimen for bortezomib in mouse models is 0.5-1.0 mg/kg administered intravenously or intraperitoneally, twice weekly.[4]

    • Control Group: Mice receive vehicle injections on the same schedule as the treated groups.

  • Monitoring and Endpoints: Disease progression is monitored by observing signs of morbidity (e.g., weight loss, hind limb paralysis). The primary endpoint is overall survival.

Conclusion and Future Directions

The preclinical data, though limited in detail, suggests that this compound possesses potent anti-tumor activity in melanoma and multiple myeloma models, leading to high survival rates.[1] In comparison, standard-of-care agents like dacarbazine and bortezomib show more modest effects in similar preclinical settings.[2][3][5]

The stark difference in reported efficacy underscores the need for further, more detailed preclinical studies of this compound. Future research should focus on:

  • Dose-response studies: To identify the optimal therapeutic window for this compound.

  • Mechanism of action studies: To fully elucidate the immunological pathways modulated by this compound.

  • Head-to-head comparative studies: To directly compare the efficacy and toxicity of this compound with current standard-of-care therapies in well-defined preclinical models.

Such studies are essential to validate the initial promising findings and to pave the way for potential clinical investigation of this compound as a novel cancer therapeutic.

References

Comparative Analysis of Vitalethine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Biological Activities and Mechanisms of Vitalethine and its Analogs, Supported by Experimental Data.

This guide provides a comprehensive comparative analysis of this compound and its key analogs, including beta-alethine, cystamine (B1669676), and cysteamine (B1669678). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their biological activities, supported by available experimental data. This document summarizes quantitative data in structured tables, outlines experimental protocols for key studies, and visualizes relevant biological pathways and workflows using Graphviz diagrams.

Introduction to this compound and Its Analogs

This compound is a naturally occurring disulfide that, along with its modulators, has demonstrated a range of potent biological activities. Fragments of this natural disulfide, such as beta-alethine and cystamine, and the related thiol, cysteamine, also exhibit biological effects, suggesting a commonality in their mechanisms of action.[1] These compounds have been investigated for their roles in cancer therapy, immune modulation, and the regulation of metabolic pathways.

Comparative Biological Activities

The biological activities of this compound and its analogs have been explored in various in vitro and in vivo models. Key areas of investigation include their anti-cancer, immunomodulatory, and radioprotective effects.

Anti-Cancer Activity

This compound modulators have shown promise in controlling cancer in animal studies.[2] Research supported by the National Institutes of Health demonstrated that these compounds could achieve initial response rates of at least 90% in some cancer models.[2]

Table 1: Comparative Anti-Cancer Efficacy of this compound Analogs

CompoundCancer ModelEfficacyReference
This compound ModulatorsMurine Melanoma (Cloudman S-91)70% survival for normal lifetimes with un-optimized regimens.[2][2]
This compound ModulatorsMurine Myeloma (NS-1)100% survival rates obtained.[2][2]
Beta-alethineSyngeneic Murine Myeloma (NS-1)Successful treatment with early interventions (1 ng/kg to 100 µg/kg).[3][3]
Beta-alethineAllogeneic Murine Melanoma (Cloudman S-91)Ineffective in this model.[3][3]
Immunomodulatory Effects

A significant aspect of the biological activity of this compound and its analogs is their ability to modulate the immune system. This is believed to be a key mechanism behind their anti-cancer effects.[2]

Table 2: Immunomodulatory Activity of Beta-alethine

SystemEffectConcentrationReference
Murine SplenocytesMarkedly stimulated antibody-producing plaque-forming cells (16,875/10⁶ cells vs. 55/10⁶ in controls).[3]~10 ng/ml[3]
Human Peripheral Blood LeukocytesMarkedly stimulated antibody-producing plaque-forming cells (1826/10⁶ cells vs. 0/10⁶ in controls).[3]~10 ng/ml[3]
Radioprotective Effects

Cysteamine and its disulfide form, cystamine, have been investigated for their radioprotective properties. Their effectiveness varies depending on the concentration and environmental conditions. Both compounds demonstrate strong antioxidant and radioprotective properties. However, cysteamine's efficacy is significantly reduced in hypoxic environments, while cystamine offers robust protection in both oxygen-rich and oxygen-poor conditions.[4]

Table 3: Comparative Radioprotective Efficacy of Cystamine and Cysteamine

CompoundConditionConcentrationReduction in G(Fe³⁺) (molecules/100 eV)Reference
CystamineAerated, low-LET1 mM~7.0[1]
CysteamineAerated, low-LET1 mM~1.5[1]
CystamineDeaeratedConsistentRobust protective effects[4]
CysteamineDeaerated-Minimal efficacy[4]

Mechanism of Action

The proposed mechanism of action for this compound and its analogs involves the regulation of various metabolic and signaling pathways.

Regulation of Metabolic Pathways

This compound is believed to indirectly catalyze the oxidation of cysteine residues in enzymes and proteins, leading to the formation of disulfides and other modifications. This provides a broad array of regulation for numerous biochemical pathways.[1] An "oxygen-requiring" monooxygenase, which utilizes B vitamins, is implicated in this process.[1]

Inhibition of Cholesterol Synthesis

Pantethine (B1678406), a related compound, and its metabolite cysteamine have been shown to inhibit cholesterol synthesis.[5] The proposed mechanism involves the inhibition of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase and acetyl-CoA carboxylase.[1][6]

Cholesterol_Synthesis_Inhibition cluster_0 Pantethine Metabolism cluster_1 Cholesterol Biosynthesis Pathway Pantethine Pantethine Cysteamine Cysteamine Pantethine->Cysteamine Hydrolysis HMG-CoA_Reductase HMG-CoA Reductase Cysteamine->HMG-CoA_Reductase Inhibits Acetyl-CoA_Carboxylase Acetyl-CoA Carboxylase Cysteamine->Acetyl-CoA_Carboxylase Inhibits Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol

Caption: Inhibition of Cholesterol Synthesis by Cysteamine.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols cited in this guide.

Murine Myeloma (NS-1) Model

The NS-1 myeloma model is a syngeneic murine tumor model used to evaluate the anti-cancer efficacy of compounds like beta-alethine.

  • Cell Line: NS-1 mouse myeloma cells.

  • Animal Model: Syngeneic mice (BALB/c).

  • Tumor Induction: Injection of a lethal dose of NS-1 cells.

  • Treatment: Administration of the test compound (e.g., beta-alethine) at various doses and schedules.

  • Endpoint: Monitoring of tumor growth, survival rates, and immunological responses.

A clinical trial protocol for beta-alethine in human myeloma patients involved subcutaneous administration every 2 weeks for 6 doses, with the potential for additional courses based on response.[7]

NS1_Myeloma_Model_Workflow Start Start Inject_NS1 Inject NS-1 Myeloma Cells into Syngeneic Mice Start->Inject_NS1 Tumor_Development Allow Tumor Development Inject_NS1->Tumor_Development Treatment_Group Administer Beta-alethine Tumor_Development->Treatment_Group Control_Group Administer Vehicle Tumor_Development->Control_Group Monitor_Tumor Monitor Tumor Growth and Survival Treatment_Group->Monitor_Tumor Control_Group->Monitor_Tumor Analyze_Data Analyze Survival Data and Immune Response Monitor_Tumor->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the NS-1 Murine Myeloma Model.

In Vitro Erythropoiesis Assay

The effect of this compound modulators on red blood cell production can be assessed using in vitro erythropoiesis assays.

  • Cell Source: Erythroid progenitor cells from bone marrow or peripheral blood.

  • Culture Conditions: Cells are cultured in a suitable medium, often initially deprived of erythropoietin (EPO).

  • Treatment: Addition of this compound modulators at various concentrations.

  • Endpoint: Measurement of red blood cell production, typically by counting erythroid colonies or quantifying hemoglobin.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities, including significant anti-cancer and immunomodulatory effects. The comparative analysis presented in this guide highlights the potential of these molecules and underscores the need for further research to fully elucidate their mechanisms of action and therapeutic potential. The provided data and experimental outlines serve as a valuable resource for scientists and researchers in the field of drug discovery and development. Future studies should focus on obtaining more detailed dose-response data, particularly for the various forms of this compound, and on mapping the specific signaling pathways they modulate to better understand their therapeutic effects.

References

A Head-to-Head Comparison of Vitalethine and Other Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the exploration of novel agents that can modulate critical biological pathways is of paramount importance. This guide provides a comparative overview of Vitalethine and a class of well-characterized enzyme inhibitors, focusing on their relevance in cancer research.

It is important to note that based on available scientific literature, This compound is characterized as a biological modulator rather than a direct enzyme inhibitor. Its anti-tumor effects are attributed to its ability to influence physiological pathways, such as stimulating immunological responses. As such, a direct head-to-head comparison of its inhibitory potency (e.g., IC50 values) against a specific enzyme with other classical inhibitors is not currently feasible.

Therefore, this guide will first briefly touch upon the observed anti-cancer effects of this compound. Subsequently, as a representative example of a quantitative inhibitor comparison, we will provide a detailed head-to-head analysis of inhibitors targeting Cystathionine (B15957) β-synthase (CBS) , an enzyme implicated in various cancers.

This compound: A Biological Modulator with Anti-Tumor Properties

This compound, and its related modulators, have demonstrated significant biological activity in preclinical studies. Research has indicated that this compound can elicit potent immunological responses and exhibit anti-neoplastic effects.

In vivo studies have shown:

  • Melanoma: In mice inoculated with a uniformly fatal melanoma (Cloudman S-91), treatment with this compound at dosages as low as femtograms/kg resulted in a substantial reduction in tumor size and incidence, with an 80% survival rate.[1]

  • Myeloma: A preliminary study using a benzyl (B1604629) derivative of this compound in a myeloma model (NS-1) suggested high efficacy, with a 100% survival rate observed.[1]

The proposed mechanism of action for this compound's anti-cancer effects involves the modulation of cellular redox processes, indirectly influencing pathways that are critical for cell division and survival.

Representative Inhibitor Comparison: Cystathionine β-Synthase (CBS) Inhibitors

To illustrate the format of a direct inhibitor comparison, this section focuses on inhibitors of Cystathionine β-synthase (CBS). CBS is a key enzyme in the transsulfuration pathway and is overexpressed in several cancers, where it contributes to proliferation, bioenergetics, and chemoresistance. Its product, hydrogen sulfide (B99878) (H₂S), acts as a signaling molecule that promotes tumor growth.[2]

Data Presentation: Quantitative Comparison of CBS Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against human CBS (hCBS) and, where available, human cystathionine γ-lyase (hCSE) to indicate selectivity.

InhibitorhCBS IC50 (µM)hCSE IC50 (µM)Selectivity (hCSE/hCBS)
Aminooxyacetic acid (AOAA)8.5 ± 0.7[3][4]1.1 ± 0.1[3][4]0.13
Hydroxylamine (HA)>100016 ± 1>0.016
Sikokianin C1.5 ± 0.2> 400> 267
Podocarpusflavone A8.9> 400> 45
Trifluoroalanine250 ± 20>1000>4
β-cyanoalanine (BCA)>100014 ± 0.2<0.014
Propargylglycine (PAG)No inhibition up to 1mM40 ± 8N/A

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

Determination of IC50 for CBS and CSE Inhibitors (Methylene Blue Method)

This method is commonly used to measure H₂S production, a direct product of CBS and CSE activity.

  • Enzyme Preparation: Recombinant human CBS or CSE is expressed and purified.

  • Reaction Mixture: The reaction is typically carried out in a buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) containing the enzyme, the cofactor pyridoxal-5'-phosphate (PLP), and the substrate (e.g., L-cysteine and/or L-homocysteine).

  • Inhibitor Addition: Various concentrations of the inhibitor are pre-incubated with the enzyme and cofactors.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • H₂S Detection: After a defined incubation period, the reaction is stopped, and the amount of H₂S produced is quantified using the methylene (B1212753) blue assay. This involves the reaction of H₂S with N,N-dimethyl-p-phenylenediamine and ferric chloride to form methylene blue, which is measured spectrophotometrically at ~670 nm.

  • IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][4]

High-Throughput Screening of CBS Inhibitors (Fluorescent Thiol Probe Method)

This method is suitable for screening large compound libraries.

  • Assay Principle: The assay measures the production of a thiol-containing product from a specific substrate. For CBS, methylcysteine (B10627) can be used as a substrate, which produces methanethiol (B179389) (CH₃SH).

  • Reaction Setup: The reaction is performed in a microplate format and contains the enzyme (hCBS), the substrate (methylcysteine), and a fluorescent thiol probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM).

  • Fluorescence Measurement: The reaction of the thiol product with the CPM probe generates a fluorescent signal that is monitored over time (e.g., λex = 400 nm, λem = 460 nm).

  • Inhibitor Screening: Compounds to be tested are added to the wells, and the rate of the fluorescence increase is measured. A decrease in the rate indicates inhibition of the enzyme.

  • IC50 Determination: For hit compounds, a dose-response curve is generated by testing a range of concentrations to determine the IC50 value.[5]

Mandatory Visualizations

CBS_Signaling_Pathway cluster_0 Transsulfuration Pathway cluster_1 Cancer Cell Effects cluster_2 Inhibitors Homocysteine Homocysteine CBS Cystathionine β-synthase (CBS) Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine H2S H₂S CBS->H2S CSE Cystathionine γ-lyase (CSE) Cystathionine->CSE Cysteine Cysteine CSE->Cysteine CSE->H2S Proliferation Cell Proliferation H2S->Proliferation Promotes Bioenergetics Bioenergetics H2S->Bioenergetics Supports Angiogenesis Angiogenesis H2S->Angiogenesis Stimulates Chemoresistance Chemoresistance H2S->Chemoresistance Increases CBS_Inhibitors CBS Inhibitors (e.g., AOAA) CBS_Inhibitors->CBS Inhibitor_Screening_Workflow cluster_workflow High-Throughput Screening Workflow A Compound Library B Primary Screen (Single Concentration) A->B C Hit Identification B->C C->A Non-hits D Dose-Response Assay (IC50 Determination) C->D  Hits E Lead Compound(s) D->E F Secondary Assays (Selectivity, Mechanism of Action) E->F

References

Independent Verification of Vitalethine's Research Findings: A Comparative Guide to Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An independent review of available scientific literature and clinical trial databases reveals a significant lack of recent, peer-reviewed research to validate the initial findings attributed to Vitalethine and its modulators. The majority of accessible information originates from sources directly associated with the product, with a notable absence of independent, multi-center clinical trials or recent publications in high-impact scientific journals. This scarcity of verifiable, third-party data makes a direct and objective comparison with established or emerging alternatives challenging.

The primary claims associated with this compound revolve around its potential as an immunotherapeutic agent in cancer and its role in stimulating red blood cell production (erythropoiesis). While early animal studies suggested promise in these areas, the absence of a robust and recent body of evidence necessitates a review of well-documented and scientifically validated alternatives for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of established and emerging therapeutic alternatives to the purported functions of this compound, supported by experimental data and detailed methodologies.

Section 1: Alternatives in Cancer Immunotherapy

The field of cancer immunotherapy has rapidly evolved, with several approved and investigational therapies demonstrating significant clinical benefit. These approaches primarily focus on enhancing the patient's own immune system to recognize and eliminate cancer cells.

Established and Emerging Immunotherapeutic Strategies

A variety of strategies are currently employed in cancer immunotherapy, including the use of checkpoint inhibitors, adoptive T-cell therapies, and the exploration of immunomodulatory micronutrients.[1][2][3] Natural products are also being investigated for their potential to remodel the tumor microenvironment and enhance immunotherapy.[4]

Therapeutic ClassMechanism of ActionExamplesKey Experimental Observations
Immune Checkpoint Inhibitors Block inhibitory pathways (e.g., PD-1/PD-L1, CTLA-4) that cancer cells exploit to evade immune attack, thereby unleashing anti-tumor T-cell responses.[2]Pembrolizumab, Nivolumab, IpilimumabSignificant tumor regression and improved overall survival in various cancers, including melanoma and non-small cell lung cancer.
Adoptive T-Cell Therapy Patient's T-cells are genetically engineered ex vivo to express chimeric antigen receptors (CARs) or T-cell receptors (TCRs) that target specific tumor antigens. These modified cells are then infused back into the patient.[1]Tisagenlecleucel, Axicabtagene ciloleucelHigh rates of complete remission in hematological malignancies, particularly B-cell acute lymphoblastic leukemia and diffuse large B-cell lymphoma.
Immunomodulatory Micronutrients Vitamins such as E and C have been shown to possess antioxidant, anti-inflammatory, and immunomodulatory properties that can enhance anti-cancer immune responses by modulating T-cell function and the tumor microenvironment.[2][5]Vitamin E, Vitamin CIn preclinical models, high-dose Vitamin C has been shown to enhance the cytotoxic activity of CD8+ T-cells and improve the efficacy of immune checkpoint inhibitors.[2] Vitamin E can reduce the infiltration of immunosuppressive cells in the tumor microenvironment.[1]
Experimental Protocols: A Focus on Immune Checkpoint Inhibitor Efficacy

The evaluation of immune checkpoint inhibitors typically involves a combination of preclinical and clinical studies.

Preclinical Evaluation:

  • In vitro assays: Co-culture of human or murine cancer cell lines with immune cells (e.g., T-cells, NK cells) in the presence of the checkpoint inhibitor to assess cytotoxicity, cytokine release (e.g., IFN-γ, TNF-α), and immune cell proliferation.

  • In vivo tumor models: Syngeneic mouse models are commonly used, where immunocompetent mice are implanted with a tumor cell line. The mice are then treated with the checkpoint inhibitor, and tumor growth, survival, and immune cell infiltration into the tumor are monitored.

Clinical Evaluation: Clinical trials are conducted in phases to assess safety, efficacy, and optimal dosing in human patients. Efficacy is typically measured by overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for PD-1/PD-L1 checkpoint inhibitors.

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Tumor Tumor Cell APC APC PDL1_APC PD-L1 TCell T-Cell PD1 PD-1 PD1->PDL1_APC Inhibition PDL1_Tumor PD-L1 PD1->PDL1_Tumor Inhibition TCR TCR TCR->APC Activation Tumor Tumor Cell CheckpointInhibitor Checkpoint Inhibitor CheckpointInhibitor->PD1 Blockade CheckpointInhibitor->PDL1_Tumor Blockade

PD-1/PD-L1 Checkpoint Inhibition

Section 2: Alternatives in Erythropoiesis Regulation

The regulation of red blood cell production is a complex process primarily controlled by the hormone erythropoietin (EPO). Several therapeutic agents have been developed to stimulate erythropoiesis in conditions such as anemia associated with chronic kidney disease or chemotherapy.

Established and Emerging Erythropoiesis-Stimulating Agents (ESAs)

The cornerstone of treating certain anemias is the use of ESAs, which are synthetic forms of erythropoietin. Newer agents with different mechanisms of action are also in development.

Therapeutic ClassMechanism of ActionExamplesKey Experimental Observations
Erythropoiesis-Stimulating Agents (ESAs) Recombinant human erythropoietin (rHuEpo) and its analogues bind to and activate the EPO receptor on erythroid progenitor cells in the bone marrow, stimulating their proliferation and differentiation into mature red blood cells.[6]Epoetin alfa, Darbepoetin alfaClinically proven to increase hemoglobin levels and reduce the need for red blood cell transfusions in patients with anemia from various causes.[6]
TGF-β Superfamily Inhibitors These agents act as ligand traps for certain members of the TGF-β superfamily that inhibit late-stage erythropoiesis. By sequestering these inhibitory ligands, they promote the maturation of red blood cell precursors.Luspatercept, SotaterceptDemonstrated efficacy in treating the anemia associated with β-thalassemia and myelodysplastic syndromes by promoting terminal erythroid differentiation.[7]
Hypoxia-Inducible Factor (HIF) Stabilizers These small molecules inhibit prolyl hydroxylase enzymes, leading to the stabilization and accumulation of HIF-α. This, in turn, stimulates the endogenous production of erythropoietin.Roxadustat, VadadustatOral administration has been shown to be effective in increasing and maintaining hemoglobin levels in patients with anemia of chronic kidney disease.
Experimental Protocols: Assessing the Efficacy of ESAs

The evaluation of ESAs involves assessing their ability to stimulate red blood cell production.

Preclinical Evaluation:

  • In vitro colony-forming assays: Bone marrow cells are cultured in the presence of the ESA to determine its effect on the formation of erythroid colonies (CFU-E and BFU-E).

  • In vivo models of anemia: Animal models, often mice or rats, are rendered anemic (e.g., through bleeding or chemotherapy). The ESA is then administered, and the recovery of hemoglobin levels and red blood cell counts is monitored.

Clinical Evaluation: The primary endpoint in clinical trials for ESAs is the change in hemoglobin concentration from baseline. Other important endpoints include the proportion of patients achieving a target hemoglobin range and the reduction in the need for red blood cell transfusions.

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway of erythropoietin.

EPO_Pathway EPO Erythropoietin (EPO) EPOR EPO Receptor EPO->EPOR Binding JAK2 JAK2 EPOR->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation Nucleus Nucleus STAT5->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Induces Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation Survival Survival Gene_Expression->Survival

Erythropoietin (EPO) Signaling Pathway

References

A Comparative Analysis of the Safety Profiles of Vitalethine and Standard-of-Care Treatments for Melanoma and Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety profile of Vitalethine, an investigational compound, with established standard-of-care treatments for melanoma and multiple myeloma. Due to the limited availability of peer-reviewed clinical data for this compound, this comparison is based on preclinical information and publicly available data for standard therapies. A significant disparity in the volume and quality of evidence exists, which should be considered when evaluating this information. N-acetylcysteine (NAC), a compound with a well-documented safety profile and some functional similarities to components of this compound, is also included for reference.

I. Quantitative Safety Data Comparison

The following tables summarize the reported adverse events for this compound (based on limited preclinical data), standard-of-care treatments for melanoma and myeloma, and N-acetylcysteine. It is crucial to note that the data for this compound is not derived from human clinical trials and therefore cannot be directly compared to the clinical safety data of approved therapies.

Table 1: Comparison of Reported Adverse Events

Treatment ClassInvestigational AgentCommon Adverse EventsSerious Adverse EventsData Source
This compound Modulators This compoundData not available from human clinical trials. Preclinical animal studies have not detailed specific adverse events.Data not available from human clinical trials.Preclinical Study Abstract[1]
Immune Checkpoint Inhibitors (Melanoma) Ipilimumab, Nivolumab (B1139203), Pembrolizumab (B1139204)Fatigue, rash, pruritus, diarrhea, colitis, hepatitis, endocrinopathies (e.g., hypophysitis, thyroiditis)[2][3][4][5]Immune-related adverse events (irAEs) affecting various organ systems, which can be severe and life-threatening.[6][7] Grade 3-4 irAEs occur in a significant percentage of patients.[2]Clinical Trials & Pharmacovigilance Databases[2][3][4][5][6][7][8][9][10][11][12][13][14]
Targeted Therapy (Melanoma) Dabrafenib + TrametinibPyrexia, fatigue, nausea, rash, diarrhea, chills, headache, vomiting[15][16][17]Cutaneous squamous cell carcinoma, new primary melanomas, hemorrhage, colitis, severe febrile drug reactions.[16][18]Clinical Trials[15][16][17][18][19]
Chemotherapy (Melanoma & Myeloma) Dacarbazine, Temozolomide, Cyclophosphamide, etc.Nausea, vomiting, hair loss, fatigue, myelosuppression (anemia, neutropenia, thrombocytopenia)[15]Severe myelosuppression leading to increased risk of infection and bleeding, organ damage.[15]Clinical Practice Guidelines & Literature Reviews
Proteasome Inhibitors (Myeloma) Bortezomib (B1684674)Peripheral neuropathy, thrombocytopenia, fatigue, nausea, diarrhea[20][21][22]Severe peripheral neuropathy, cardiac events, pulmonary toxicity, tumor lysis syndrome.[20][22]Clinical Trials & Real-world Data[20][21][22][23][24]
Immunomodulatory Drugs (Myeloma) LenalidomideNeutropenia, thrombocytopenia, anemia, fatigue, constipation, diarrheaThromboembolic events, severe myelosuppression, secondary primary malignancies.Clinical Trials
Monoclonal Antibodies (Myeloma) DaratumumabInfusion-related reactions, neutropenia, thrombocytopenia, anemia, upper respiratory tract infections[25][26]Severe infusion reactions, myelosuppression.[26]Clinical Trials[25][26][27]
Cysteine Prodrug N-acetylcysteine (NAC)Nausea, vomiting, diarrhea (oral); anaphylactoid reactions (intravenous)[[“]][29][30][31][32]Rare: serious anaphylactoid reactions, bronchospasm.[29][30] Generally considered safe with a well-established safety profile.[[“]]Numerous Clinical Trials & Systematic Reviews[[“]][29][30][31][32]

Disclaimer: The absence of data for this compound in the "Common Adverse Events" and "Serious Adverse Events" columns is due to the lack of publicly available, detailed safety information from human studies. The preclinical abstract from 1994 does not provide this level of detail.[1]

II. Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of novel anti-cancer agents are critical for assessing the validity of safety and efficacy claims.

Preclinical Evaluation of this compound (Hypothetical Protocol based on available information)

The only identified peer-reviewed source mentioning this compound's effect on cancer is a 1994 abstract.[1] This abstract indicates that in vivo experiments were conducted in mice. A standard protocol for such an experiment would typically involve the following steps:

  • Animal Model: Utilization of established murine models for melanoma (e.g., B16-F10 syngeneic model) and myeloma (e.g., 5TGM1 or other syngeneic or xenograft models).[33][34][35][36][37][38][39][40][41]

  • Cell Line Inoculation: Subcutaneous or intravenous injection of a specified number of cancer cells to induce tumor growth.

  • Treatment Administration: Administration of this compound at various dosages (the abstract mentions dosages as low as femtograms/kg) via a specified route (e.g., intraperitoneal, intravenous, or oral).[1]

  • Monitoring: Regular monitoring of tumor size, animal body weight, and general health status.

Standard Protocols for Preclinical and Clinical Safety Assessment of Oncology Drugs

The safety assessment of modern cancer therapies follows a rigorous, multi-stage process:

  • Preclinical Toxicology: In vitro and in vivo studies to determine the mechanism of action, pharmacokinetics, and potential toxicities of the drug candidate. This includes dose-range finding studies and repeat-dose toxicity studies in at least two animal species.

  • Phase I Clinical Trials: The first-in-human studies designed to evaluate the safety, tolerability, and pharmacokinetic profile of the new drug and to determine the maximum tolerated dose (MTD).

  • Phase II Clinical Trials: Studies to assess the preliminary efficacy of the drug in a specific cancer type and to further evaluate its safety in a larger group of patients.

  • Phase III Clinical Trials: Large-scale, randomized, controlled trials that compare the new treatment to the existing standard of care, providing definitive evidence of efficacy and a comprehensive safety profile.

  • Post-Marketing Surveillance: Ongoing monitoring of the drug's safety after it has been approved for general use, often through adverse event reporting systems like the FDA's Adverse Event Reporting System (FAERS).[10]

III. Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed (though not definitively established) mechanism of this compound and the established mechanisms of standard cancer therapies, as well as a typical preclinical experimental workflow.

Vitalethine_Proposed_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound Immune_Modulation Immune System Modulation This compound->Immune_Modulation Antibody_Production Antibody Production Immune_Modulation->Antibody_Production Cell_Lysis Cancer Cell Lysis Antibody_Production->Cell_Lysis

Caption: Proposed mechanism of this compound based on promotional literature.

Checkpoint_Inhibitor_Mechanism cluster_tcell T-Cell cluster_cancer_cell Cancer Cell T_Cell T-Cell T_Cell_Activation T-Cell Activation & Cancer Cell Killing T_Cell->T_Cell_Activation PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal Cancer_Cell Cancer Cell Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., Pembrolizumab) Checkpoint_Inhibitor->PD1 Blocks Interaction T_Cell_Activation->Cancer_Cell Attacks

Caption: Mechanism of action for PD-1 checkpoint inhibitors in melanoma.

Preclinical_Experimental_Workflow start Start cell_culture Cancer Cell Culture (Melanoma/Myeloma) start->cell_culture animal_model Animal Model Inoculation cell_culture->animal_model treatment_groups Randomization into Treatment Groups (this compound vs. Control) animal_model->treatment_groups treatment_admin Treatment Administration treatment_groups->treatment_admin monitoring Tumor Growth & Animal Health Monitoring treatment_admin->monitoring endpoint Endpoint Analysis (Tumor size, Toxicity) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: A generalized workflow for preclinical in vivo cancer studies.

IV. Conclusion

A comprehensive and objective comparison of the safety profile of this compound with standard-of-care treatments for melanoma and myeloma is significantly hampered by the lack of publicly available, peer-reviewed clinical data for this compound. The information that is available is largely promotional and based on preclinical animal studies from over two decades ago.

In contrast, the standard treatments for melanoma and myeloma, including immunotherapies, targeted therapies, and chemotherapies, have undergone rigorous clinical evaluation, and their safety profiles are well-documented. These treatments are associated with a range of adverse events, some of which can be severe, but their risks are generally well-characterized and managed in the clinical setting.

For a meaningful comparison to be made, and for this compound to be considered a viable therapeutic alternative, the generation and publication of robust preclinical toxicology data and well-designed clinical trial data are essential. Researchers and drug development professionals should approach claims about the safety and efficacy of this compound with caution until such data becomes available in the peer-reviewed scientific literature.

References

A Comparative Analysis of N-Acetylcysteine's Performance Against Industry Standards in Oxidative Stress-Related Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Vitalethine" was not identified in publicly available literature. This guide uses N-Acetylcysteine (NAC), a well-researched antioxidant, as a substitute to demonstrate the requested comparative analysis for researchers, scientists, and drug development professionals.

N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (B108866) and is investigated for its therapeutic potential in conditions marked by oxidative stress. This guide provides a comparative overview of NAC's performance against standard of care in relevant clinical settings, supported by experimental data and detailed methodologies.

Quantitative Performance Data

The following tables summarize the clinical efficacy of N-acetylcysteine (NAC) in comparison to placebo or standard of care in various studies.

Table 1: Efficacy of NAC in Patients with Septic Shock [1]

Outcome MeasureNAC GroupControl Groupp-value
SOFA Score Decrease50%33%0.001
Lipid Peroxidation (LPO)Diminished-0.01
Total Antioxidant Capacity (TAC)Improved-0.04

Table 2: Clinical Outcomes of NAC in COVID-19 Patients (Meta-analysis of 5 RCTs) [2]

Outcome MeasureNAC Group (n=320)Control Group (n=331)Risk Ratio (95% CI)p-value
Mortality Rate15.6%32.3%0.58 (0.24–1.40)0.23
Invasive Mechanical Ventilation--0.93 (0.65–1.33)-
ICU Admission--0.86 (0.62–1.21)-
Length of Hospital Stay (days, MD)--0.17 (-0.67–1.01)-
Length of ICU Stay (days, MD)---0.77 (-2.97–1.42)-

Table 3: Efficacy of GlyNAC Supplementation in Healthy Older Adults [3]

Outcome MeasurePlacebo Group7.2 g GlyNAC Groupp-value
Total Glutathione (GSH-T) (mg/L)903.5959.60.278
GSH-F:GSSG Ratio12.4912.650.739

Experimental Protocols

1. Randomized Clinical Trial of Antioxidant Therapy in Patients with Septic Shock [1]

  • Study Design: A randomized clinical trial was conducted between 2018 and 2022.

  • Participants: 131 patients with septic shock were divided into five groups.

  • Intervention: Group 3 received N-acetylcysteine (NAC) orally or through a nasogastric tube for 5 days as an adjuvant to standard therapy. Other groups received Vitamin C, Vitamin E, melatonin, or no treatment.

  • Data Collection: The Sequential Organ Failure Assessment (SOFA) score was used to assess multiple organ failure. Markers of oxidative stress, such as lipid peroxidation (LPO) and total antioxidant capacity (TAC), were also measured before and after the intervention.

2. Meta-analysis of Randomized Controlled Trials of NAC for COVID-19 [2]

  • Study Design: A systematic review and meta-analysis of randomized controlled trials (RCTs).

  • Eligibility Criteria: Included RCTs that compared NAC with a placebo or standard of care (SOC) in the treatment of patients with COVID-19.

  • Data Extraction: Data from five RCTs involving 651 patients were pooled and analyzed for primary outcomes including mortality, incidence of invasive mechanical ventilation, risk of intensive care unit (ICU) admission, and length of hospital and ICU stay.

Signaling Pathways and Mechanisms of Action

N-acetylcysteine primarily functions by replenishing intracellular levels of glutathione (GSH), a critical antioxidant. The diagrams below illustrate the proposed mechanism of action and the experimental workflow for evaluating its effects.

cluster_0 Cellular Environment NAC N-Acetylcysteine Cysteine Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage

Caption: Mechanism of N-Acetylcysteine (NAC) in reducing oxidative stress.

The following diagram outlines a typical workflow for a clinical trial investigating the efficacy of an antioxidant therapy.

cluster_1 Clinical Trial Workflow Patient_Recruitment Patient Recruitment (e.g., Septic Shock) Randomization Randomization Patient_Recruitment->Randomization Intervention Intervention Group (NAC + Standard Care) Randomization->Intervention Control Control Group (Placebo + Standard Care) Randomization->Control Data_Collection Data Collection (SOFA, LPO, TAC) Intervention->Data_Collection Control->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results cluster_2 Ferroptosis Signaling Pathway Iron_Metabolism Iron Metabolism Lipid_Peroxidation Lipid Peroxidation Iron_Metabolism->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GSH_GPX4 GSH/GPX4 Pathway GSH_GPX4->Lipid_Peroxidation Inhibits Antioxidants Antioxidants (e.g., NAC) Antioxidants->GSH_GPX4 Supports

References

Replicating Key Experiments on Vitalethine's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel therapeutic compounds is paramount. This guide provides a comparative analysis of reported key experiments on the efficacy of Vitalethine, alongside alternative immunotherapeutic agents, with a focus on preclinical cancer models. Due to the limited public availability of detailed original experimental protocols for this compound, this guide synthesizes available data and presents generalized methodologies based on standard practices for the cited animal models.

Executive Summary

This compound and its modulators have been reported to exhibit significant anti-tumor effects in preclinical mouse models of melanoma and myeloma. Notably, studies have cited high survival rates in these models. This guide aims to provide a framework for understanding and potentially replicating these findings by presenting the available data, outlining probable experimental procedures, and comparing this compound's reported efficacy with that of other immunotherapeutic approaches, such as the use of cysteamine (B1669678) and standard checkpoint inhibitors. The information presented is based on publicly available abstracts and reviews, as the full-text original research articles detailing specific protocols were not accessible.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of this compound and a relevant alternative, Cysteamine, in preclinical cancer models.

Table 1: Efficacy of this compound Modulators in Murine Cancer Models

Cancer ModelTreatmentDosageKey Outcome
Melanoma (Cloudman S-91)This compound Modulatorsfemtograms/kg80% survival in mice with uniformly fatal melanoma[1]
Myeloma (NS-1)Benzyl (B1604629) derivative of this compoundNot specified100% survival[1]

Table 2: Efficacy of Cysteamine in a Murine Metastatic Cancer Model

Cancer ModelTreatmentKey Outcome
Mouse xenograft tumor modelsCysteamineReduced invasion and metastasis, prolonged survival

Experimental Protocols

While the precise, detailed protocols for the original this compound experiments are not publicly available, the following are generalized methodologies for the key animal models cited, based on standard laboratory practices.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Melanoma Model (Cloudman S-91)

1. Cell Culture:

  • Cloudman S-91 (Clone M-3) mouse melanoma cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested during the logarithmic growth phase for in vivo injection.

2. Animal Model:

  • DBA/2 mice, which are syngeneic to the Cloudman S-91 cell line, are used.

  • Mice are typically 6-8 weeks old at the start of the experiment.

3. Tumor Implantation:

  • A suspension of 1 x 10^6 Cloudman S-91 cells in 0.1 mL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored every 2-3 days by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2).

4. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm^3), mice are randomized into treatment and control groups.

  • This compound modulators (or vehicle control) are administered systemically (e.g., intraperitoneally or intravenously) at the specified dose (femtograms/kg). The dosing schedule (e.g., daily, weekly) would need to be determined based on the original study.

5. Efficacy Evaluation:

  • Primary endpoint: Overall survival. Mice are monitored daily and euthanized when tumors reach a predetermined size or if they show signs of significant morbidity.

  • Secondary endpoints: Tumor growth inhibition. Tumor volumes are measured regularly throughout the study.

Protocol 2: In Vivo Efficacy Study in a Myeloma Model (NS-1)

1. Cell Culture:

  • NS-1 mouse myeloma cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Cells are grown in suspension culture.

2. Animal Model:

  • BALB/c mice, the strain from which the NS-1 cell line was derived, are used.

3. Tumor Implantation:

  • A suspension of 1 x 10^6 NS-1 cells in 0.1 mL of sterile PBS is injected intravenously or subcutaneously.

4. Treatment Administration:

  • Treatment with the benzyl derivative of this compound (or vehicle control) would commence at a specified time point post-tumor cell injection.

5. Efficacy Evaluation:

  • Primary endpoint: Overall survival.

  • Secondary endpoints could include monitoring for signs of myeloma development, such as hind limb paralysis or changes in serum paraprotein levels.

Visualizations

Signaling Pathway and Workflow Diagrams

The precise signaling pathway for this compound has not been clearly elucidated in the available literature. It is described as involving "Vitaletheine Modulators" and an "oxygen-requiring" enzyme, leading to the regulation of various biochemical pathways through the oxidation of cysteine residues. A simplified logical diagram of this proposed mechanism is presented below.

Caption: Proposed mechanism of this compound action.

The following diagram illustrates a generalized experimental workflow for evaluating the in vivo efficacy of an experimental therapeutic like this compound.

Experimental_Workflow In Vivo Efficacy Experimental Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture Tumor Cell Culture (e.g., Cloudman S-91) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (e.g., DBA/2 mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound vs. Control) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Survival) Treatment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Generalized in vivo efficacy workflow.

Comparison with Alternatives

A direct comparison of this compound with modern immunotherapies is challenging due to the limited data on this compound. However, we can compare its reported outcomes with those of other agents in similar preclinical models.

  • Cysteamine: This aminothiol, structurally related to a component of this compound, has shown anti-cancer properties by inhibiting tumor invasion and metastasis in mouse models. Its mechanism is thought to involve the suppression of matrix metalloproteinases (MMPs). While direct comparative efficacy data with this compound is unavailable, Cysteamine represents a compound with a more clearly defined mechanism of action.

  • Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4): These are standard-of-care immunotherapies for melanoma. In the Cloudman S-91 model, treatment with anti-CTLA-4 has been shown to result in over 283% increase in time to progression and 20% tumor-free survivors. Anti-PD-1 treatment in the same model led to a 116% increase in time to progression. These agents have well-characterized mechanisms of action, focusing on reinvigorating the host's T-cell response against the tumor.

Conclusion

The reported efficacy of this compound in preclinical cancer models, particularly the high survival rates in melanoma and myeloma mouse models, warrants further investigation. However, for the scientific community to rigorously evaluate and build upon these findings, access to detailed experimental protocols and a more thorough elucidation of the underlying mechanism of action are crucial. This guide provides a starting point for researchers interested in this compound by summarizing the available data and outlining potential experimental approaches. Future studies should aim to directly compare the efficacy and safety of this compound with current standard-of-care immunotherapies in well-controlled, head-to-head preclinical trials.

References

Comparative Study of Vitalethine's Impact on Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitalethine, a naturally occurring thiol compound identified as N-(carboxy)-beta-alanyl-cysteamine, and its related modulators have demonstrated significant biological activity at remarkably low concentrations.[1] This guide provides a comparative analysis of this compound's effects, primarily focusing on available data regarding its impact on melanoma and myeloma cell lines. Due to the limited availability of public research, this guide also incorporates data on related thiol compounds to offer a broader context for its potential mechanisms of action.

Data Presentation: Performance of this compound and Alternatives

Table 1: In Vivo Efficacy of this compound Modulators

Cell LineCompoundDosageEffectSource
Cloudman S-91 (Melanoma)This compoundAs low as femtograms/kgSubstantially diminished tumor size and incidence; increased survival to 80% in mice.[1]
NS-1 (Myeloma)Benzyl derivative of this compoundNot specified100% survival in a preliminary probe in mice.[1]

Table 2: Comparative Effects of Thiol Compounds on Melanoma Cells

CompoundCell Line(s)ConcentrationEffectSource
This compound Cloudman S-91 (in vivo)femtograms/kgAnti-tumor activity.[1]
N-acetylcysteine (NAC) Mouse melanoma (in vivo)7 mg/mL in drinking waterDelayed onset of UV-induced melanoma.[2]
N-acetylcysteine (NAC) Murine melanoma modelsNot specifiedAccelerated metastasis.[3][4]
Cysteamine MelanomaNot specifiedPotent antimelanoma effects in vitro and in vivo.[1]

Proposed Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound in cancer cells have not been fully elucidated. However, existing research suggests a mechanism centered on the regulation of cellular redox homeostasis and metabolic pathways.

This compound is synthesized in the body from L-cysteine and vitamin B5 (D-pantothenic acid).[5] Its mechanism is thought to involve the indirect catalysis of cysteine residue oxidation in proteins, thereby regulating numerous biochemical pathways.[5] An "oxygen-requiring" monooxygenase, which utilizes B vitamins, is implicated in the oxidation of this compound's thiol form.[5] Deficiencies in B vitamins may lead to an accumulation of the reduced thiol form of this compound, which has been associated with stimulating cancer cell division and causing DNA single-strand breaks.[5]

Hypothesized Signaling Pathway for this compound

Based on its composition and the known roles of its precursors and related thiol compounds, a potential signaling pathway for this compound's anticancer effects can be proposed. This pathway involves the modulation of cellular redox status, leading to the induction of apoptosis.

G cluster_0 Cellular Microenvironment cluster_1 Intracellular Effects This compound This compound (VSH) ROS ↑ ROS This compound->ROS Pro-oxidant effect at high conc. OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CaspaseActivation Caspase Activation MitochondrialDysfunction->CaspaseActivation Release of Cytochrome c Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Hypothesized pro-oxidant mechanism of this compound leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the impact of compounds like this compound on cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cell lines.

  • Materials:

    • Cancer cell lines (e.g., melanoma, myeloma)

    • Complete culture medium

    • 96-well plates

    • This compound (or other test compounds)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Western Blot

This protocol is used to detect key proteins involved in the apoptotic pathway.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anticancer effects of a test compound.

G cluster_0 In Vitro Analysis Start Cell Culture (e.g., Melanoma, Myeloma) Treatment Treatment with This compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Mechanism Mechanism Analysis (Western Blot) Treatment->Mechanism Data Data Analysis Viability->Data Apoptosis->Data Mechanism->Data

Caption: Experimental workflow for in vitro evaluation of this compound.

Comparative Analysis with N-acetylcysteine (NAC)

N-acetylcysteine (NAC) is another thiol-containing compound that has been studied for its effects on cancer, particularly melanoma.

  • Similarities to this compound: Both are thiol compounds and are precursors to cysteine, a key component of the major intracellular antioxidant glutathione (B108866) (GSH).

  • Contrasting Effects on Melanoma: While some studies suggest NAC can have a protective effect against UV-induced melanoma by reducing oxidative stress[2], other research indicates that NAC may promote melanoma metastasis.[3][4] This contrasts with the reported anti-tumor effects of this compound in a melanoma mouse model.[1] The differing effects could be due to variations in experimental models, dosage, or the specific mechanisms of action of each compound.

Conclusion

The available evidence, though limited, suggests that this compound and its modulators are compounds of significant interest in cancer research, demonstrating potent anti-tumor activity in vivo at exceptionally low concentrations. The proposed mechanism of action, centered on the regulation of cellular redox status, aligns with the known functions of other thiol-containing molecules. However, the contrasting effects observed with NAC highlight the complexity of thiol-based interventions in cancer therapy. Further in vitro studies are crucial to elucidate the precise mechanisms of action of this compound, determine its cytotoxic profile across a broader range of cancer cell lines, and validate its potential as a therapeutic agent. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.